Product packaging for D-Mannoheptulose-13C(Cat. No.:)

D-Mannoheptulose-13C

Cat. No.: B12395609
M. Wt: 211.17 g/mol
InChI Key: HSNZZMHEPUFJNZ-QWTAQSKZSA-N
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Description

D-Mannoheptulose-13C is a useful research compound. Its molecular formula is C7H14O7 and its molecular weight is 211.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14O7 B12395609 D-Mannoheptulose-13C

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H14O7

Molecular Weight

211.17 g/mol

IUPAC Name

(3S,4S,5R,6R)-1,3,4,5,6,7-hexahydroxy(713C)heptan-2-one

InChI

InChI=1S/C7H14O7/c8-1-3(10)5(12)7(14)6(13)4(11)2-9/h3,5-10,12-14H,1-2H2/t3-,5-,6-,7+/m1/s1/i1+1

InChI Key

HSNZZMHEPUFJNZ-QWTAQSKZSA-N

Isomeric SMILES

C(C(=O)[C@H]([C@H]([C@@H]([C@@H]([13CH2]O)O)O)O)O)O

Canonical SMILES

C(C(C(C(C(C(=O)CO)O)O)O)O)O

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Chemical Synthesis of D-Mannoheptulose-¹³C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed chemical synthesis for D-Mannoheptulose-¹³C, a crucial isotopically labeled monosaccharide for metabolic research and drug development. Due to the absence of a direct published synthesis, this guide presents a logical pathway based on established methodologies for the synthesis of D-Mannoheptulose and the isotopic labeling of carbohydrates.

Introduction

D-Mannoheptulose, a seven-carbon ketose sugar naturally found in avocados, is a known inhibitor of hexokinase, the first enzyme in the glycolysis pathway.[1][2][3] This inhibitory action makes it a valuable tool for studying glucose metabolism and its dysregulation in diseases such as cancer and diabetes. The incorporation of a Carbon-13 (¹³C) stable isotope into the D-Mannoheptulose structure allows for its use as a tracer in metabolic flux analysis, enabling researchers to track its uptake, metabolism, and impact on various biochemical pathways with precision.[4][5]

This document outlines a feasible synthetic strategy, presents relevant quantitative data from analogous reactions, details experimental protocols, and provides visualizations of the proposed workflow and its underlying biochemical context.

Proposed Synthetic Pathway

The proposed synthesis of D-Mannoheptulose-¹³C is adapted from an efficient three-step synthesis of unlabeled D-Mannoheptulose.[6][7] The key modification involves the introduction of a ¹³C-labeled starting material. A logical choice for introducing the ¹³C label would be through a Wittig reaction using a ¹³C-labeled phosphonium ylide.

The proposed overall synthetic scheme is as follows:

G A 2,3,4,5,6-penta-O-benzyl-D-mannose C Olefinated Sugar (¹³C-labeled) A->C Wittig Reaction n-BuLi, Toluene B ¹³C-Methyltriphenylphosphonium iodide B->C D 2-Hydroxyoxirane (¹³C-labeled) C->D Oxidation KMnO₄, aq. Acetone E D-Mannoheptulose-¹³C D->E Debenzylation & Hydrolysis H₂, Pd/C, H₂SO₄

Caption: Proposed synthetic workflow for D-Mannoheptulose-¹³C.

Quantitative Data

The following table summarizes yields reported for the synthesis of unlabeled D-Mannoheptulose, which can serve as a benchmark for the proposed ¹³C-labeled synthesis.[6][7]

Reaction StepReactantsProductReported Yield (%)
Wittig Reaction2,3,4,5,6-penta-O-benzyl-D-mannose, Methyltriphenylphosphonium bromide, n-BuLiOlefinated SugarNot explicitly stated for this step
OxidationOlefinated Sugar, KMnO₄, aq. Acetone2-HydroxyoxiraneNot explicitly stated for this step
Debenzylation & Hydrolysis2-Hydroxyoxirane, H₂, Pd/C, H₂SO₄D-Mannoheptulose85
Overall Yield 39

Experimental Protocols

The following are detailed experimental protocols adapted for the synthesis of D-Mannoheptulose-¹³C.

Step 1: Synthesis of the ¹³C-Labeled Olefinated Sugar (Wittig Reaction)

Materials:

  • ¹³C-Methyltriphenylphosphonium iodide

  • Dry Toluene

  • n-Butyllithium (n-BuLi) in hexane (1.6 M solution)

  • 2,3,4,5,6-penta-O-benzyl-D-mannose

Procedure:

  • Suspend ¹³C-Methyltriphenylphosphonium iodide in dry toluene under a nitrogen atmosphere at 0 °C.

  • Add n-BuLi solution dropwise to the suspension.

  • Stir the resulting ylide solution for 2 hours at room temperature.

  • Add a solution of 2,3,4,5,6-penta-O-benzyl-D-mannose in dry toluene in one portion.

  • Stir the reaction mixture for 48 hours at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and purify the product using silica gel chromatography to obtain the ¹³C-labeled olefinated sugar.

Step 2: Oxidation to the ¹³C-Labeled 2-Hydroxyoxirane

Materials:

  • ¹³C-Labeled Olefinated Sugar

  • Acetone

  • Water

  • Potassium permanganate (KMnO₄)

Procedure:

  • Dissolve the ¹³C-labeled olefinated sugar in a mixture of acetone and water.

  • Cool the solution in an ice bath.

  • Slowly add a solution of potassium permanganate while maintaining the temperature.

  • Stir the reaction mixture until the starting material is consumed (monitor by TLC).

  • Quench the reaction with a suitable reagent (e.g., sodium bisulfite).

  • Extract the product with an organic solvent and purify by chromatography to yield the ¹³C-labeled 2-hydroxyoxirane.

Step 3: Debenzylation and Hydrolysis to D-Mannoheptulose-¹³C

Materials:

  • ¹³C-Labeled 2-Hydroxyoxirane

  • Methanol or Ethanol

  • Palladium on carbon (Pd/C, 10%)

  • Dilute Sulfuric Acid (H₂SO₄)

Procedure:

  • Dissolve the ¹³C-labeled 2-hydroxyoxirane in a suitable solvent like methanol or ethanol.

  • Add Pd/C catalyst.

  • Subject the mixture to hydrogenation (H₂ gas) at a suitable pressure until the benzyl groups are cleaved (monitor by TLC).

  • Filter off the catalyst.

  • Add dilute sulfuric acid to the filtrate and stir to hydrolyze the oxirane ring.

  • Neutralize the solution and purify the final product, D-Mannoheptulose-¹³C, by appropriate chromatographic techniques.

Metabolic Context: Hexokinase Inhibition

D-Mannoheptulose exerts its primary biological effect by inhibiting hexokinase, thereby blocking the phosphorylation of glucose to glucose-6-phosphate. This is a critical control point in glycolysis.

G Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P ATP -> ADP Glycolysis Glycolysis G6P->Glycolysis DMH D-Mannoheptulose-¹³C Hexokinase Hexokinase DMH->Hexokinase Inhibition

Caption: Inhibition of Hexokinase by D-Mannoheptulose-¹³C.

Conclusion

The proposed chemical synthesis of D-Mannoheptulose-¹³C provides a viable route for obtaining this important isotopically labeled compound. The methodology is based on a proven synthesis of the unlabeled analogue and incorporates a standard method for ¹³C-label introduction. The resulting D-Mannoheptulose-¹³C will be an invaluable tool for researchers in metabolism, oncology, and diabetes to precisely trace metabolic pathways and elucidate the mechanism of action of hexokinase inhibitors. Further optimization of reaction conditions will be necessary to maximize the overall yield of the labeled product.

References

An In-depth Technical Guide to the Stability and Storage of D-Mannoheptulose-¹³C

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the stability and appropriate storage of isotopically labeled compounds like D-Mannoheptulose-¹³C is critical for ensuring experimental accuracy and the integrity of research data. While specific stability data for the ¹³C-labeled variant is not extensively published, its stability profile is expected to be comparable to that of unlabeled D-Mannoheptulose. This guide synthesizes available information on the storage, stability, and handling of D-Mannoheptulose, providing a framework for its use in a research setting.

Overview of D-Mannoheptulose

D-Mannoheptulose is a seven-carbon monosaccharide naturally found in avocados.[1][2] It is a known inhibitor of hexokinase, the enzyme that catalyzes the first step of glycolysis—the phosphorylation of glucose to glucose-6-phosphate.[1][2][3][4] This inhibitory action blocks glucose metabolism and has been a subject of interest in research related to diabetes, cancer, and immunometabolism.[1][3][4][5] D-Mannoheptulose-¹³C is a stable isotope-labeled version used as a tracer in metabolic studies to quantitate its effects and pathways during drug development.[6]

Recommended Storage Conditions and Stability

Proper storage is essential to maintain the chemical integrity of D-Mannoheptulose-¹³C. The following table summarizes the recommended storage conditions based on supplier data for unlabeled D-Mannoheptulose.

Table 1: Recommended Storage Conditions for D-Mannoheptulose

FormStorage TemperatureDurationAdditional Recommendations
Solid-20°C≥ 2-4 yearsStore desiccated and under nitrogen.[1][2][3][7][8] Protect from moisture and oxygen.[3]
In Solvent-80°CUp to 6 monthsUse an inert gas purge for the solvent.[1][7][8] Stored under nitrogen.[1][7]
In Solvent-20°CUp to 1 monthStored under nitrogen.[1][7]
Aqueous SolutionNot RecommendedNot more than one dayPrepare fresh before use.[8]

Note: Stability is expected to be similar for D-Mannoheptulose-¹³C.

Solubility

D-Mannoheptulose is soluble in a variety of solvents. Proper dissolution is key to preparing accurate stock solutions for experiments.

Table 2: Solubility of D-Mannoheptulose

SolventApproximate Solubility
DMSO20 mg/mL
Dimethylformamide (DMF)20 mg/mL
PBS (pH 7.2)10 mg/mL
Water10 mg/mL
Ethanol1 mg/mL

Source:[3][8][9]

When preparing stock solutions, it is recommended to use a solvent purged with an inert gas.[8] For biological experiments, further dilutions into aqueous buffers should be made to ensure the residual organic solvent concentration is insignificant.[8]

Experimental Protocols for Stability Assessment

While specific, detailed stability studies for D-Mannoheptulose-¹³C are not publicly available, a general workflow for assessing the stability of a drug substance can be applied. This typically involves subjecting the compound to stress conditions (forced degradation) to identify potential degradation products and pathways.

  • Sample Preparation: Prepare solutions of D-Mannoheptulose-¹³C in various solvents (e.g., water, PBS, ethanol) at a known concentration.

  • Stress Conditions: Expose the solutions to a range of stress conditions as outlined by ICH guidelines (e.g., ICH Q1A(R2)).[10] This includes:

    • Acidic Hydrolysis: 0.1 M HCl at a specified temperature (e.g., 60°C) for various time points.

    • Basic Hydrolysis: 0.1 M NaOH at a specified temperature (e.g., 60°C) for various time points.

    • Oxidation: 3% H₂O₂ at room temperature for various time points.

    • Thermal Stress: Heat the solid compound and solutions at elevated temperatures (e.g., 80°C).

    • Photostability: Expose the compound to light according to ICH Q1B guidelines.

  • Time-Point Analysis: At specified intervals, withdraw samples from each stress condition.

  • Neutralization: Neutralize the acidic and basic samples before analysis.

  • Analytical Method: Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS).[11][12]

    • HPLC System: A reverse-phase C18 column is commonly used. The mobile phase could consist of a gradient of acetonitrile and water or a buffer.

    • Detection: UV detection can be used, although carbohydrates often lack a strong chromophore. More universal detectors like a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or MS are preferred.

    • Mass Spectrometry: LC-MS/MS can be used to identify and characterize any degradation products by comparing their mass-to-charge ratio and fragmentation patterns with the parent compound.[10]

  • Data Evaluation: Quantify the amount of D-Mannoheptulose-¹³C remaining at each time point and identify any major degradation products. This data helps to establish the degradation profile and identify conditions to avoid during storage and handling.

Visualizations: Workflows and Signaling Pathways

The following diagram illustrates a typical workflow for conducting a stability study on a compound like D-Mannoheptulose-¹³C.

G cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_eval Evaluation prep Prepare D-Mannoheptulose-13C Stock Solution acid Acid Hydrolysis (HCl) prep->acid base Base Hydrolysis (NaOH) prep->base oxid Oxidation (H2O2) prep->oxid therm Thermal Stress prep->therm photo Photostability prep->photo sampling Sample at Time Points (t=0, 1, 2, 4, 8h...) acid->sampling base->sampling oxid->sampling therm->sampling photo->sampling hplc HPLC-MS/MS Analysis sampling->hplc quant Quantify Parent Compound hplc->quant ident Identify Degradants hplc->ident report Generate Stability Report quant->report ident->report

Caption: A generalized workflow for a forced degradation stability study.

D-Mannoheptulose acts as a competitive inhibitor of hexokinase, which is a critical enzyme in the initial stage of glycolysis. The diagram below illustrates this mechanism.

cluster_glycolysis Glycolysis Pathway cluster_inhibition Inhibition Mechanism Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase Glycolysis Further Glycolysis G6P->Glycolysis ATP_gen ATP Generation Glycolysis->ATP_gen DMH D-Mannoheptulose Hexokinase Hexokinase DMH->Hexokinase Inhibits

Caption: D-Mannoheptulose inhibits hexokinase, blocking the first step of glycolysis.

Conclusion

While specific quantitative stability data for D-Mannoheptulose-¹³C is limited in publicly accessible literature, the provided storage and handling guidelines for its unlabeled counterpart offer a robust framework for maintaining its integrity. For critical applications, it is advisable to perform in-house stability assessments under the specific experimental conditions to be used. The primary mode of action, the inhibition of hexokinase, underscores its utility in metabolic research, and careful handling will ensure the reliability of experimental outcomes.

References

A Technical Guide to D-Mannoheptulose: Natural Abundance, Isotopic Composition, and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Mannoheptulose is a naturally occurring seven-carbon monosaccharide (heptose) that has garnered significant interest within the scientific community for its unique biological activities. Most notably, it is a potent inhibitor of hexokinase, the initial and rate-limiting enzyme in the glycolytic pathway. This mechanism of action underlies its observed effects on insulin secretion, glucose metabolism, and its potential as a therapeutic agent in oncology and as a calorie restriction mimetic. This technical guide provides a comprehensive overview of the natural abundance of D-Mannoheptulose, the natural isotopic abundance of its constituent elements, detailed experimental protocols for its analysis, and a visualization of its primary signaling pathway.

Natural Abundance of D-Mannoheptulose

D-Mannoheptulose is found in a variety of plants, with the highest concentrations reported in avocados (Persea americana). Its abundance is influenced by the cultivar, tissue type, and stage of ripeness. It is also present in other plants such as alfalfa, figs, and primrose, though at lower concentrations.[1][2]

D-Mannoheptulose Content in Avocado (Persea americana)

Avocados are the richest known natural source of D-Mannoheptulose. The concentration of this heptose, along with its corresponding sugar alcohol, perseitol, varies significantly among different cultivars and tissues. Generally, unripe avocados contain higher levels of D-Mannoheptulose, which decrease as the fruit ripens.

Table 1: Quantitative Data on D-Mannoheptulose in Avocado Cultivars and Tissues

Avocado Cultivar/TissueD-Mannoheptulose ConcentrationPerseitol ConcentrationNotesReference
'Hass' Mesocarp (Flesh) Major soluble sugar-Decreases with ripening[1]
'Hass' Exocarp (Peel) Major soluble sugar--[]
'Hass' Seed 63.8 mg/g dry weight88.3 mg/g dry weightPerseitol is the predominant C7 sugar in the seed.[]
'Lula' (Unripe Pulp) 3.9 - 4.9%--[4]
'Lula' (Ripe Pulp) Lower than unripe--[4]
'Trapp' 1.22%--[4]
'Collinson' 1.75%--[4]
'Fuerte' (Florida-grown) <0.1%--[4]
'Bacon' (at harvest) ~60 mg/g dry weight (with perseitol)-C7 sugars represent >80% of total sugars at harvest.[5]
'Fuerte' (at harvest) ~38 mg/g dry weight (with perseitol)-C7 sugars represent >80% of total sugars at harvest.[5]
'Hass' (at harvest) ~41 mg/g dry weight (with perseitol)-C7 sugars represent >80% of total sugars at harvest.[5]

Isotopic Abundance

The natural isotopic abundance of D-Mannoheptulose has not been specifically reported in the literature. However, the natural abundance of the stable isotopes of its constituent elements—carbon, hydrogen, and oxygen—is well-established. These baseline isotopic ratios are crucial for metabolic studies employing isotopically labeled D-Mannoheptulose.

It is important to note that biological processes, such as photosynthesis and subsequent metabolic pathways, can lead to isotopic fractionation.[2] This results in a non-uniform distribution of heavy isotopes within the molecule and between different molecules in the organism. For instance, C3 plants, which include avocado, discriminate against ¹³CO₂ during photosynthesis, leading to a depletion of ¹³C in the resulting carbohydrates compared to the atmospheric CO₂ source.[5]

Table 2: Natural Abundance of Stable Isotopes of Carbon, Hydrogen, and Oxygen

ElementIsotopeMolar Mass ( g/mol )Natural Abundance (%)
Carbon ¹²C12.00000098.84 - 99.04
¹³C13.0033550.96 - 1.16
Hydrogen ¹H1.00782599.972 - 99.999
²H (D)2.0141020.001 - 0.028
Oxygen ¹⁶O15.99491599.738 - 99.776
¹⁷O16.9991310.0367 - 0.0400
¹⁸O17.9991600.187 - 0.222
Source: IUPAC

Experimental Protocols

The extraction, purification, and quantification of D-Mannoheptulose from natural sources require specific analytical methodologies. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique.

Protocol 1: Extraction and HPLC Quantification of D-Mannoheptulose from Avocado Pulp

This protocol is based on the methods described by Shaw et al. (1980).[4][6]

1. Sample Preparation and Extraction:

  • Freeze-dry fresh avocado pulp and grind it into a fine powder.

  • To 15 g of the freeze-dried powder, add 150 mL of hexane to defat the sample. Stir the mixture and then filter. Repeat the hexane wash.

  • The defatted powder is then extracted with 80% ethanol.

  • The ethanol extract is filtered, and the filtrate is concentrated under vacuum using a rotary evaporator at 60°C.

  • The concentrated aqueous extract is then brought to a final volume of 200 mL with distilled water.

2. Sample Cleanup:

  • Purify the aqueous extract for HPLC analysis using a C18 Sep-Pak cartridge.

  • Pre-wash the cartridge with 2 mL of acetonitrile.

  • Pass 7 mL of the sample extract through the cartridge, discarding the first 2 mL of the eluate.

3. HPLC Analysis:

  • Instrument: A High-Performance Liquid Chromatograph equipped with a differential refractometer detector.

  • Column: A carbohydrate analysis column (e.g., Waters µBondapak/carbohydrate).

  • Mobile Phase: Acetonitrile:Water (87.5:12.5, v/v).

  • Flow Rate: 1.1 mL/min for 20 minutes, then increased to 2.1 mL/min to elute perseitol.

  • Injection Volume: 20 µL.

  • Quantification: Calculate the concentration of D-Mannoheptulose by comparing the peak area of the sample with a standard curve prepared from pure D-Mannoheptulose.

Protocol 2: Isolation and Purification of D-Mannoheptulose using Biotransformation and Preparative Chromatography

This protocol is based on the improved method for isolating pure D-Mannoheptulose from avocados described by Kappler-Tanudyaya et al. (2007).[7]

1. Extraction:

  • Homogenize fresh avocado pulp with water.

  • Centrifuge the homogenate to separate the solids.

  • Collect the supernatant containing the soluble sugars.

2. Biotransformation (Enzymatic Removal of Hexoses):

  • Treat the supernatant with yeast (Saccharomyces cerevisiae) to ferment and remove contaminating hexoses (glucose and fructose).

  • Monitor the fermentation process to ensure the complete removal of hexoses while minimizing the loss of D-Mannoheptulose.

3. Purification by Preparative Chromatography:

  • After fermentation, centrifuge the mixture to remove the yeast cells.

  • Filter the supernatant and apply it to a preparative chromatography column (e.g., a strong cation exchange resin in the Ca²⁺ form).

  • Elute the sugars with deionized water.

  • Collect the fractions and analyze them for the presence of D-Mannoheptulose using an analytical HPLC system.

  • Pool the pure D-Mannoheptulose fractions and lyophilize to obtain the purified solid.

Signaling Pathway and Mechanism of Action

The primary molecular target of D-Mannoheptulose is hexokinase (HK) , the enzyme that catalyzes the first step of glycolysis: the phosphorylation of glucose to glucose-6-phosphate. D-Mannoheptulose acts as a competitive inhibitor of hexokinase.[1][8] By binding to the active site of the enzyme, it prevents the phosphorylation of glucose, thereby blocking its entry into the glycolytic pathway. This inhibition of glycolysis has several downstream consequences, including a reduction in ATP production.

This inhibitory action is particularly relevant in cells with high glycolytic rates, such as pancreatic beta-cells and cancer cells. In pancreatic beta-cells, the reduction in ATP levels leads to the opening of ATP-sensitive potassium channels, hyperpolarization of the cell membrane, and subsequent inhibition of insulin secretion.[2] In cancer cells, which often exhibit the Warburg effect (a high rate of glycolysis), the inhibition of hexokinase by D-Mannoheptulose can lead to reduced cell proliferation and apoptosis.[1][8]

D_Mannoheptulose_Signaling_Pathway Glucose Glucose Hexokinase Hexokinase (HK) Glucose->Hexokinase Substrate DMannoheptulose D-Mannoheptulose DMannoheptulose->Hexokinase Competitive Inhibition G6P Glucose-6-Phosphate Hexokinase->G6P Phosphorylation Glycolysis Glycolysis G6P->Glycolysis ATP_Production ATP Production Glycolysis->ATP_Production Cell_Proliferation Cell Proliferation (Cancer Cells) Glycolysis->Cell_Proliferation Supports Insulin_Secretion Insulin Secretion (Pancreatic β-cells) ATP_Production->Insulin_Secretion Stimulates Experimental_Workflow Start Plant Material (e.g., Avocado Pulp) Homogenization Homogenization & Extraction Start->Homogenization Centrifugation Centrifugation/ Filtration Homogenization->Centrifugation Crude_Extract Crude Extract Centrifugation->Crude_Extract Purification Purification/ Cleanup Crude_Extract->Purification Purified_Sample Purified Sample Purification->Purified_Sample Analysis Analytical Method (e.g., HPLC, GC-MS) Purified_Sample->Analysis Quantification Data Analysis & Quantification Analysis->Quantification

References

Biochemical mechanism of D-Mannoheptulose as a hexokinase inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Mannoheptulose, a seven-carbon monosaccharide naturally found in avocados, has garnered significant interest in biochemical and pharmacological research due to its specific inhibitory action on hexokinase, the initial and rate-limiting enzyme in the glycolytic pathway. By competitively binding to the active site of hexokinase, D-Mannoheptulose effectively blocks the phosphorylation of glucose to glucose-6-phosphate. This inhibition has profound implications for cellular metabolism, insulin secretion, and cancer biology, making D-Mannoheptulose a valuable tool for studying these processes and a potential lead compound in drug development. This technical guide provides an in-depth overview of the biochemical mechanism of D-Mannoheptulose as a hexokinase inhibitor, supported by quantitative data, detailed experimental protocols, and visualizations of the involved signaling pathways.

Core Mechanism of Hexokinase Inhibition

D-Mannoheptulose functions as a competitive inhibitor of hexokinase isoenzymes, including glucokinase (hexokinase IV).[1][2][3] Its structure, while similar to glucose, possesses a seven-carbon backbone which allows it to bind to the active site of hexokinase but prevents the transfer of a phosphate group from ATP. This competitive inhibition means that D-Mannoheptulose and glucose vie for the same binding site on the enzyme. Consequently, in the presence of D-Mannoheptulose, a higher concentration of glucose is required to achieve the same rate of phosphorylation.[4]

The inhibition of hexokinase by D-Mannoheptulose leads to a cascade of downstream effects. The primary consequence is the reduction of glucose-6-phosphate, a critical metabolite that serves as a precursor for glycolysis, the pentose phosphate pathway, and glycogen synthesis. This disruption in glucose metabolism results in decreased production of pyruvate and ATP, the cell's primary energy currency.[5][6]

Quantitative Inhibition Data

The inhibitory potency of D-Mannoheptulose against hexokinases has been quantified in various studies. The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are key parameters to describe its efficacy.

ParameterEnzyme/Cell LineValueReference
KiGlucokinases and Hexokinases (general)0.25 mM[1]
KmBovine Heart Hexokinase~0.2 mM[7]
IC50Tumor Cell Glucokinase Activity12.5 mM[8]
IC50MCF-7 Breast Cancer Cells263.3 µg/mL[9]
IC50Normal HMECs975.1 µg/mL[9]

Signaling Pathways Affected by D-Mannoheptulose

The primary and most well-characterized signaling pathway affected by D-Mannoheptulose is the insulin secretion pathway in pancreatic β-cells. More recent evidence also suggests an intriguing, though less understood, effect on the secretion of Glucagon-like peptide-1 (GLP-1).

Inhibition of Insulin Secretion

In pancreatic β-cells, the secretion of insulin is tightly coupled to glucose metabolism. The inhibition of hexokinase by D-Mannoheptulose disrupts this coupling, leading to a significant reduction in insulin release.[9]

The process unfolds as follows:

  • Reduced Glycolysis: D-Mannoheptulose inhibits hexokinase, leading to decreased glycolysis and a subsequent drop in the intracellular ATP/ADP ratio.

  • KATP Channel Opening: The reduced ATP/ADP ratio prevents the closure of ATP-sensitive potassium (KATP) channels.

  • Membrane Hyperpolarization: The open KATP channels allow for the efflux of potassium ions, leading to hyperpolarization of the β-cell membrane.

  • Reduced Calcium Influx: Membrane hyperpolarization prevents the opening of voltage-gated calcium channels, thereby reducing the influx of calcium ions (Ca2+).

  • Inhibition of Insulin Exocytosis: The decrease in intracellular calcium concentration inhibits the fusion of insulin-containing vesicles with the cell membrane, ultimately blocking insulin secretion.

Inhibition_of_Insulin_Secretion cluster_extracellular Extracellular cluster_cell Pancreatic β-Cell Glucose_ext Glucose GLUT GLUT Transporter Glucose_ext->GLUT Transport DMH_ext D-Mannoheptulose DMH_ext->GLUT Transport Glucose_int Glucose GLUT->Glucose_int DMH_int D-Mannoheptulose GLUT->DMH_int HK Hexokinase Glycolysis Glycolysis HK->Glycolysis ATP_ADP ↑ ATP/ADP Ratio Glycolysis->ATP_ADP KATP KATP Channel (Closure) ATP_ADP->KATP Depolarization Membrane Depolarization KATP->Depolarization Ca_channel Voltage-gated Ca2+ Channel (Opening) Depolarization->Ca_channel Ca_influx ↑ [Ca2+]i Ca_channel->Ca_influx Insulin_exocytosis Insulin Exocytosis Ca_influx->Insulin_exocytosis Insulin_secreted Insulin Insulin_exocytosis->Insulin_secreted Secretion Glucose_int->HK Substrate DMH_int->HK Inhibitor

Inhibition of Insulin Secretion by D-Mannoheptulose.
Putative Mechanism of Increased GLP-1 Secretion

Interestingly, studies in dogs have shown that dietary D-Mannoheptulose can lead to an increase in fasting serum levels of Glucagon-like peptide-1 (GLP-1). This finding is somewhat counterintuitive, as GLP-1 secretion from intestinal L-cells is often stimulated by nutrient metabolism, including glucose. The inhibition of glycolysis by D-Mannoheptulose would be expected to decrease, not increase, direct L-cell stimulation.

Therefore, it is hypothesized that D-Mannoheptulose influences GLP-1 secretion through an indirect mechanism , likely involving a "proximal-distal loop" of gut-brain communication.[10][11]

A plausible, though not yet definitively proven, pathway is as follows:

  • Alteration of Proximal Gut Signaling: D-Mannoheptulose, by inhibiting hexokinase in the cells of the proximal small intestine, alters the local metabolic environment.

  • Neural or Endocrine Signal Generation: This change in the proximal gut's metabolic state could trigger the release of other signaling molecules or activate neural pathways (e.g., the vagus nerve).

  • Signal Transduction to Distal Gut: These signals are then transmitted to the distal ileum and colon, where the majority of GLP-1-secreting L-cells reside.

  • Stimulation of L-Cells: The neural or endocrine signals then stimulate the L-cells to release GLP-1.

GLP1_Secretion_Hypothesis cluster_gut Gastrointestinal Tract cluster_proximal Proximal Intestine cluster_distal Distal Intestine DMH_proximal D-Mannoheptulose HK_inhibition_proximal Hexokinase Inhibition DMH_proximal->HK_inhibition_proximal Metabolic_change Altered Local Metabolism HK_inhibition_proximal->Metabolic_change Signal Neural (e.g., Vagus Nerve) or Endocrine Signal Metabolic_change->Signal Generates L_cell L-Cell GLP1_release GLP-1 Release L_cell->GLP1_release Bloodstream Bloodstream GLP1_release->Bloodstream Enters Signal->L_cell Stimulates

Hypothesized Indirect Mechanism of GLP-1 Secretion.

Experimental Protocols

Hexokinase Inhibition Assay (Spectrophotometric Method)

This protocol is a generalized procedure for determining the inhibitory effect of D-Mannoheptulose on hexokinase activity. It is based on a coupled enzyme assay where the product of the hexokinase reaction, glucose-6-phosphate, is used by glucose-6-phosphate dehydrogenase (G6PDH) to reduce NADP+ to NADPH. The increase in NADPH is monitored by measuring the absorbance at 340 nm.

Materials:

  • Purified hexokinase (e.g., from bovine heart or yeast)

  • D-Mannoheptulose

  • D-Glucose

  • Adenosine triphosphate (ATP)

  • Magnesium chloride (MgCl2)

  • NADP+

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of D-Mannoheptulose in assay buffer.

    • Prepare a range of concentrations of D-Glucose in assay buffer.

    • Prepare a working solution of hexokinase in assay buffer.

    • Prepare a reaction mixture containing ATP, MgCl2, NADP+, and G6PDH in assay buffer.

  • Assay Setup:

    • To each well of a 96-well plate, add a fixed volume of the hexokinase solution.

    • Add varying concentrations of D-Mannoheptulose to the test wells. Add assay buffer to the control wells.

    • Add varying concentrations of D-Glucose to the wells.

  • Initiate Reaction:

    • Start the reaction by adding the reaction mixture to all wells.

  • Data Acquisition:

    • Immediately place the microplate in the spectrophotometer and measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each concentration of glucose and D-Mannoheptulose from the linear portion of the absorbance versus time plot.

    • To determine the type of inhibition and the Ki value, plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[Glucose]) or a Dixon plot (1/V₀ vs. [D-Mannoheptulose]). For competitive inhibition, the Lineweaver-Burk plot will show lines with different slopes intersecting at the y-axis.

Experimental Workflow for Hexokinase Inhibition Studies

Hexokinase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagent_prep Prepare Reagents: - Hexokinase - D-Mannoheptulose - Glucose - Reaction Mix (ATP, MgCl2, NADP+, G6PDH) Plate_setup Set up 96-well plate with Hexokinase, D-Mannoheptulose, and Glucose concentrations Reagent_prep->Plate_setup Reaction_start Initiate reaction by adding Reaction Mix Plate_setup->Reaction_start Data_acq Measure absorbance at 340 nm in a kinetic mode Reaction_start->Data_acq Calc_velocity Calculate initial reaction velocities (V₀) Data_acq->Calc_velocity Plot_data Generate Lineweaver-Burk or Dixon plots Calc_velocity->Plot_data Det_inhibition Determine inhibition type and calculate Ki value Plot_data->Det_inhibition

Workflow for Hexokinase Inhibition Assay.

Conclusion

D-Mannoheptulose serves as a potent and specific competitive inhibitor of hexokinase, making it an invaluable tool for probing the intricacies of glucose metabolism and its associated signaling pathways. Its ability to uncouple glycolysis from downstream events has been instrumental in elucidating the mechanisms of insulin secretion. While its effects on GLP-1 secretion are still under investigation, the current evidence points towards a complex, indirect regulatory mechanism that warrants further exploration. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to utilize D-Mannoheptulose in their studies of metabolic regulation and to explore its therapeutic potential.

References

The Metabolic Journey of D-Mannoheptulose-13C in Mammalian Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Mannoheptulose, a seven-carbon sugar naturally found in avocados, is a potent inhibitor of hexokinase, the enzyme that catalyzes the first committed step of glycolysis. This inhibitory action has positioned D-mannoheptulose as a valuable tool in metabolic research and a potential therapeutic agent for conditions characterized by aberrant glucose metabolism, such as cancer. Understanding the metabolic fate of D-mannoheptulose within mammalian cells is crucial for elucidating its mechanism of action and for the development of novel therapeutic strategies.

This technical guide provides a comprehensive overview of the metabolic fate of D-Mannoheptulose, with a specific focus on the hypothetical tracing of a 13C-labeled variant in mammalian cells. While direct studies utilizing D-Mannoheptulose-13C are not extensively documented in publicly available literature, this paper synthesizes existing data from radiolabeled studies and kinetic assays to construct a detailed picture of its cellular journey. We will delve into its transport, phosphorylation, and potential downstream metabolic pathways, supported by quantitative data, detailed experimental protocols, and illustrative pathway diagrams.

Metabolic Pathway of D-Mannoheptulose

The metabolic pathway of D-Mannoheptulose in mammalian cells is primarily characterized by its interaction with hexokinase and its subsequent, albeit limited, entry into cellular metabolism.

Cellular Uptake

D-Mannoheptulose is transported into mammalian cells through glucose transporters (GLUTs). Evidence suggests that GLUT1 and GLUT2 are involved in its uptake.[1][2] The efficiency of uptake can be influenced by extracellular glucose concentrations, with some studies indicating that high glucose levels can enhance the uptake of D-mannoheptulose, possibly through a counter-transport mechanism.[2][3]

Phosphorylation: The Rate-Limiting Step

Upon entering the cell, D-Mannoheptulose is a substrate for hexokinase (HK) and glucokinase (GCK, or HKIV), which phosphorylate it at the 7th carbon to form D-Mannoheptulose-7-phosphate. However, D-Mannoheptulose is a much poorer substrate for these enzymes compared to their primary substrate, D-glucose.[4][5] This inefficient phosphorylation, coupled with its competition with glucose for the enzyme's active site, is the basis for its well-documented inhibitory effect on glycolysis.[4][5][6][7]

The phosphorylation of D-Mannoheptulose by different hexokinase isoenzymes varies significantly. For instance, bovine heart hexokinase phosphorylates D-mannoheptulose at a much higher rate than yeast hexokinase.[4][5] Human B-cell glucokinase also catalyzes the phosphorylation of D-mannoheptulose.[4][5]

Hypothetical Downstream Metabolism of D-Mannoheptulose-7-Phosphate

The fate of D-Mannoheptulose-7-phosphate within the cell is not well-established. However, based on its structural similarity to sedoheptulose-7-phosphate, a key intermediate in the non-oxidative branch of the pentose phosphate pathway (PPP), it is plausible that D-Mannoheptulose-7-phosphate could enter this pathway.[8][9] This would involve the action of transketolase or transaldolase, leading to the formation of other sugar phosphates.

The entry of a 13C-labeled D-Mannoheptulose into the PPP would result in the distribution of the 13C label into various intermediates of the pathway, such as ribose-5-phosphate, erythrose-4-phosphate, and fructose-6-phosphate, and subsequently into glycolysis. Tracing the 13C label from this compound would be a definitive method to confirm this hypothetical pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the interaction of D-Mannoheptulose with hexokinase isoenzymes and its effects on glucose metabolism.

Table 1: Kinetic Parameters of D-Mannoheptulose Phosphorylation by Hexokinase Isoenzymes

Enzyme SourceSubstrateKm (mM)Relative Phosphorylation Rate (% of D-glucose)Reference
Yeast HexokinaseD-Mannoheptulose (25 mM)-0.02% (compared to 5 mM D-glucose)[4][5]
Bovine Heart HexokinaseD-Mannoheptulose~0.23.93% (25 mM D-Mannoheptulose vs. 5 mM D-glucose)[4][5]
Human B-cell GlucokinaseD-Mannoheptulose (0.1 mM)-Phosphorylation observed, increased by D-glucose (1-20 mM)[4][5]

Table 2: Inhibitory Effects of D-Mannoheptulose on Glucose Metabolism in Mammalian Cells

Cell TypeD-Mannoheptulose Concentration (mM)Effect on Glucose MetabolismReference
Human Pancreatic Islets10.0Inhibited D-[5-3H]glucose utilization and D-[U-14C]glucose oxidation[1]
Rat Pancreatic Islet Cells (dispersed)10Decreased steady-state content of D-[U-14C]glucose; inhibited utilization of D-[5-3H]glucose and oxidation of D-[U-14C]glucose[2]
Breast Cancer Cells (MCF-7)Varies (IC50 = 263.3 µg/mL)Inhibits cell growth[6]
Rat HepatocytesVariesDecreased D-glucose metabolism, with greater inhibition at high glucose concentrations[10]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for studying the metabolic fate and effects of D-Mannoheptulose.

Protocol 1: Hexokinase Activity Assay (Spectrophotometric Method)

Objective: To measure the rate of D-Mannoheptulose phosphorylation by hexokinase.

Principle: The phosphorylation of D-Mannoheptulose by hexokinase produces ADP. The rate of ADP formation is coupled to the oxidation of NADH by pyruvate kinase and lactate dehydrogenase, which can be monitored spectrophotometrically at 340 nm.

Materials:

  • Hexokinase preparation (e.g., purified bovine heart hexokinase)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2, 0.5 mM ATP, 0.2 mM NADH, 1 mM phosphoenolpyruvate, 10 units/mL pyruvate kinase, 10 units/mL lactate dehydrogenase

  • D-Mannoheptulose solution (various concentrations)

  • D-Glucose solution (as a positive control)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare the assay buffer containing all reagents except the sugar substrate.

  • Add the hexokinase preparation to the assay buffer and incubate for 5 minutes at 37°C to allow the temperature to equilibrate.

  • Initiate the reaction by adding the D-Mannoheptulose solution to the reaction mixture.

  • Immediately monitor the decrease in absorbance at 340 nm over time.

  • Calculate the rate of NADH oxidation from the linear portion of the absorbance curve using the molar extinction coefficient of NADH (6220 M-1cm-1).

  • Perform control experiments with D-glucose to determine the relative phosphorylation rate.

Protocol 2: Cellular Uptake and Metabolism of Radiolabeled D-Mannoheptulose

Objective: To measure the uptake and metabolism of D-Mannoheptulose in mammalian cells.

Materials:

  • Mammalian cells in culture (e.g., pancreatic islets, hepatocytes, or cancer cell lines)

  • Culture medium

  • D-[3H]Mannoheptulose or D-[14C]Mannoheptulose

  • Incubation buffer (e.g., Krebs-Ringer bicarbonate buffer)

  • Scintillation cocktail and scintillation counter

  • Reagents for cell lysis and protein quantification

Procedure:

  • Culture cells to the desired confluency.

  • Wash the cells with pre-warmed incubation buffer.

  • Incubate the cells with D-[3H]Mannoheptulose or D-[14C]Mannoheptulose in incubation buffer for various time points.

  • To stop the reaction, rapidly wash the cells with ice-cold incubation buffer.

  • Lyse the cells using a suitable lysis buffer.

  • Measure the radioactivity in an aliquot of the cell lysate using a scintillation counter to determine the total uptake of radiolabeled D-Mannoheptulose.

  • To assess metabolism, the cell lysate can be further processed to separate the phosphorylated form (D-Mannoheptulose-7-phosphate) from the unmetabolized D-Mannoheptulose using techniques like ion-exchange chromatography.

  • Normalize the radioactivity counts to the total protein content of the cell lysate.

Mandatory Visualizations

Caption: Cellular uptake and initial metabolism of this compound.

Caption: Hypothetical entry of D-Mannoheptulose-7-Phosphate into the PPP.

Caption: Workflow for tracing this compound metabolism.

Conclusion

The metabolic fate of D-Mannoheptulose in mammalian cells is primarily dictated by its interaction with hexokinase. Its transport into the cell via GLUT transporters is followed by a relatively inefficient phosphorylation to D-Mannoheptulose-7-phosphate, leading to the competitive inhibition of glucose phosphorylation and a subsequent reduction in glycolytic flux. While the downstream metabolism of D-Mannoheptulose-7-phosphate is not definitively established, its structural similarity to sedoheptulose-7-phosphate suggests a plausible, albeit likely minor, entry into the pentose phosphate pathway.

The use of 13C-labeled D-Mannoheptulose in future metabolic tracing studies is essential to unequivocally map its metabolic fate. Such studies will provide invaluable insights into the extent to which D-Mannoheptulose is metabolized beyond its initial phosphorylation and will help to refine our understanding of its cellular effects. This knowledge will be instrumental for the continued development of D-Mannoheptulose and its derivatives as tools for metabolic research and as potential therapeutic agents.

References

Investigating the Warburg Effect with D-Mannoheptulose-¹³C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of D-Mannoheptulose-¹³C as a novel probe to investigate the Warburg effect, a hallmark of cancer metabolism. By competitively inhibiting hexokinase, the first rate-limiting enzyme of glycolysis, D-Mannoheptulose provides a powerful tool to dissect the metabolic reprogramming inherent in cancer cells. The incorporation of a ¹³C stable isotope label allows for precise tracing of metabolic fates, offering a quantitative lens through which to view the intricate network of glycolysis, the Pentose Phosphate Pathway (PPP), and the Tricarboxylic Acid (TCA) cycle. This guide provides a framework for utilizing D-Mannoheptulose-¹³C in metabolic flux analysis to accelerate the discovery of novel therapeutic strategies targeting cancer metabolism.

Introduction: The Warburg Effect and the Promise of D-Mannoheptulose-¹³C

Cancer cells exhibit a profound metabolic shift, favoring aerobic glycolysis over oxidative phosphorylation even in the presence of ample oxygen—a phenomenon termed the Warburg effect.[1][2] This metabolic reprogramming is not merely a byproduct of malignant transformation but is integral to supporting rapid cell proliferation, providing ATP, and supplying anabolic precursors for the synthesis of nucleotides, lipids, and amino acids.[3] Key signaling pathways, including PI3K/Akt and HIF-1, are known to drive this glycolytic phenotype.[4][5]

D-Mannoheptulose, a seven-carbon sugar, acts as a competitive inhibitor of hexokinase, the gatekeeper of glycolysis.[6][7] Its ability to curtail the initial step of glucose metabolism makes it a valuable tool for studying the consequences of glycolytic inhibition on cancer cell viability and metabolic flux. The stable isotope-labeled variant, D-Mannoheptulose-¹³C, elevates this potential by enabling detailed metabolic tracing studies.[8] By tracking the fate of the ¹³C label, researchers can quantify the flux through interconnected metabolic pathways, offering unprecedented insight into the metabolic plasticity of cancer cells in response to hexokinase inhibition.

Quantitative Data on D-Mannoheptulose Inhibition

The following tables summarize quantitative data on the inhibitory effects of D-Mannoheptulose on cancer cell lines. While specific data for D-Mannoheptulose-¹³C is not yet widely published, the data for the unlabeled compound provides a strong indication of its biological activity.

Cell LineIC₅₀ (µg/mL)Duration of TreatmentReference
MCF-7 (Breast Cancer)263.372 hours[7]
Normal HMECs975.172 hours[7]
TreatmentCell LineParameter Measured% Reduction Compared to ControlReference
D-Mannoheptulose + NDVMCF-7Hexokinase ActivitySignificant Reduction[6]
D-Mannoheptulose + NDVAMJ13 (Breast Cancer)Hexokinase ActivitySignificant Reduction[6]
D-Mannoheptulose + NDVMCF-7Pyruvate LevelsSignificant Reduction[6]
D-Mannoheptulose + NDVAMJ13 (Breast Cancer)Pyruvate LevelsSignificant Reduction[6]
D-Mannoheptulose + NDVMCF-7ATP LevelsSignificant Reduction[6]
D-Mannoheptulose + NDVAMJ13 (Breast Cancer)ATP LevelsSignificant Reduction[6]

Experimental Protocols

This section outlines detailed methodologies for key experiments utilizing D-Mannoheptulose-¹³C to investigate the Warburg effect.

Hypothetical Synthesis of D-Mannoheptulose-¹³C

Objective: To synthesize D-Mannoheptulose uniformly labeled with ¹³C ([U-¹³C₇]-D-Mannoheptulose).

Materials:

  • [U-¹³C₆]-D-Glucose

  • Enzymes: Transketolase, Aldolase

  • Hydroxypyruvate

  • Appropriate buffers and cofactors (e.g., Thiamine pyrophosphate, MgCl₂)

  • Purification resins (e.g., ion exchange, size exclusion)

  • NMR and Mass Spectrometry for characterization

Procedure:

  • Enzymatic Conversion: A two-step enzymatic reaction can be employed. First, transketolase would transfer a two-carbon ketol group from a suitable donor (e.g., hydroxypyruvate) to [U-¹³C₆]-D-fructose-6-phosphate (derived from [U-¹³C₆]-D-Glucose), yielding [U-¹³C₅]-D-ribulose-5-phosphate and glycolaldehyde.

  • Aldol Condensation: Subsequently, an aldolase would catalyze the condensation of dihydroxyacetone phosphate (DHAP) with [U-¹³C₅]-D-erythrose-4-phosphate (derived from the initial reaction) to form [U-¹³C₇]-sedoheptulose-1,7-bisphosphate.

  • Dephosphorylation: The resulting bisphosphate would be dephosphorylated using a phosphatase to yield [U-¹³C₇]-sedoheptulose.

  • Isomerization: An isomerase can then be used to convert [U-¹³C₇]-sedoheptulose to [U-¹³C₇]-D-Mannoheptulose.

  • Purification: The final product would be purified using a combination of ion-exchange and size-exclusion chromatography.

  • Characterization: The identity and isotopic enrichment of the synthesized D-Mannoheptulose-¹³C would be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Cell Culture and ¹³C Tracer Labeling

Objective: To label cancer cells with D-Mannoheptulose-¹³C to trace its metabolic fate.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa)

  • Standard cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS), dialyzed

  • D-Mannoheptulose-¹³C

  • Phosphate-buffered saline (PBS)

  • 6-well plates

Procedure:

  • Cell Seeding: Seed cancer cells in 6-well plates at a density that allows for logarithmic growth during the experiment.

  • Medium Preparation: Prepare the labeling medium by supplementing standard culture medium with a defined concentration of D-Mannoheptulose-¹³C (e.g., 1 mM). The use of dialyzed FBS is recommended to minimize the presence of unlabeled metabolites.

  • Tracer Introduction: Once cells have adhered and are in the exponential growth phase, replace the standard medium with the pre-warmed D-Mannoheptulose-¹³C labeling medium.

  • Incubation: Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to allow for the uptake and metabolism of the tracer. The optimal incubation time should be determined empirically to achieve isotopic steady state for the metabolites of interest.[11]

  • Metabolite Extraction: At each time point, rapidly quench metabolism and extract intracellular metabolites. This is typically achieved by aspirating the medium, washing the cells with ice-cold PBS, and then adding a cold extraction solvent (e.g., 80% methanol).

  • Sample Preparation: Scrape the cells in the extraction solvent and transfer the mixture to a microcentrifuge tube. Centrifuge to pellet cell debris and collect the supernatant containing the metabolites. Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

Mass Spectrometry-Based Metabolomics

Objective: To identify and quantify ¹³C-labeled metabolites derived from D-Mannoheptulose-¹³C.

Materials:

  • Dried metabolite extracts

  • Derivatization reagents (if using GC-MS)

  • LC-MS or GC-MS system

  • Metabolite standards

Procedure:

  • Sample Resuspension: Resuspend the dried metabolite extracts in a suitable solvent for MS analysis (e.g., a mixture of water and acetonitrile for LC-MS).

  • Instrumentation: Analyze the samples using a high-resolution mass spectrometer coupled to either a liquid chromatography (LC) or gas chromatography (GC) system. HILIC chromatography is often employed for the separation of polar metabolites.[12]

  • Data Acquisition: Acquire data in full scan mode to detect all ions within a specified mass range. Targeted MS/MS analysis can be used to confirm the identity of specific metabolites.

  • Data Analysis: Process the raw data to identify peaks corresponding to metabolites and their ¹³C isotopologues. Software packages are available for peak picking, alignment, and quantification. The mass shift corresponding to the incorporation of ¹³C atoms will allow for the tracing of the label through various metabolic pathways.[13]

Metabolic Flux Analysis (MFA)

Objective: To quantify the rates (fluxes) of metabolic pathways using the ¹³C labeling data.

Procedure:

  • Metabolic Model Construction: Define a metabolic network model that includes the relevant pathways (glycolysis, PPP, TCA cycle, etc.) and the atom transitions for each reaction.

  • Isotopomer Distribution Analysis: Determine the mass isotopomer distribution (MID) for key metabolites from the MS data. The MID represents the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.).[13]

  • Flux Estimation: Use computational software (e.g., INCA, Metran) to fit the experimental MID data to the metabolic model. The software will estimate the metabolic fluxes that best explain the observed labeling patterns.[11]

  • Statistical Analysis: Perform statistical analyses to assess the goodness-of-fit of the model and to determine the confidence intervals for the estimated fluxes.

Visualizing Metabolic Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways, the experimental workflow, and the logical relationships in a D-Mannoheptulose-¹³C metabolic tracing study.

Warburg_Effect_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates GLUT1 GLUT1 Glucose Glucose GLUT1->Glucose Akt Akt PI3K->Akt Activates Akt->GLUT1 Promotes Translocation Glycolysis Glycolysis Akt->Glycolysis Stimulates Hexokinase Hexokinase Akt->Hexokinase Activates HIF1a HIF-1α HIF1a->Glycolysis Upregulates Enzymes p53 p53 p53->Glycolysis Inhibits OxPhos Oxidative Phosphorylation p53->OxPhos Promotes G6P Glucose-6-P Glucose->G6P Hexokinase G6P->Glycolysis PPP Pentose Phosphate Pathway G6P->PPP Pyruvate Pyruvate Glycolysis->Pyruvate Lactate Lactate Pyruvate->Lactate TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle Mannoheptulose D-Mannoheptulose Mannoheptulose->Hexokinase Inhibits TCA_Cycle->OxPhos Experimental_Workflow Cell_Culture 1. Cancer Cell Culture Tracer_Labeling 2. D-Mannoheptulose-¹³C Tracer Labeling Cell_Culture->Tracer_Labeling Metabolite_Extraction 3. Quenching and Metabolite Extraction Tracer_Labeling->Metabolite_Extraction MS_Analysis 4. LC-MS/MS Analysis Metabolite_Extraction->MS_Analysis Data_Processing 5. Data Processing and Isotopologue Analysis MS_Analysis->Data_Processing MFA 6. Metabolic Flux Analysis Data_Processing->MFA Biological_Interpretation 7. Biological Interpretation MFA->Biological_Interpretation Metabolic_Fates cluster_inhibition Primary Action cluster_downstream Downstream Metabolic Consequences Mannoheptulose_13C D-Mannoheptulose-¹³C Hexokinase_Inhibition Hexokinase Inhibition Mannoheptulose_13C->Hexokinase_Inhibition Reduced_Glycolysis Reduced Glycolytic Flux Hexokinase_Inhibition->Reduced_Glycolysis Altered_PPP Altered Pentose Phosphate Pathway Flux Reduced_Glycolysis->Altered_PPP TCA_Cycle_Shift Shift in TCA Cycle Anaplerosis Reduced_Glycolysis->TCA_Cycle_Shift Biosynthesis_Impact Impact on Nucleotide and Lipid Biosynthesis Altered_PPP->Biosynthesis_Impact TCA_Cycle_Shift->Biosynthesis_Impact

References

D-Mannoheptulose-13C as a Tracer for the Pentose Phosphate Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the theoretical application of 13C-labeled D-Mannoheptulose (D-Mannoheptulose-13C) as a metabolic tracer to investigate the Pentose Phosphate Pathway (PPP). While D-Mannoheptulose is well-documented as a hexokinase inhibitor, its use as a direct tracer for the PPP is not an established method. This document outlines a hypothetical framework for such an application, drawing upon established principles of 13C-based metabolic flux analysis (MFA). The guide details the background of D-Mannoheptulose and the PPP, proposes a hypothetical mechanism of action for a 13C-labeled tracer, provides detailed experimental protocols based on common MFA procedures, and includes data presentation formats and visualizations to guide potential research in this novel area.

Introduction: The Pentose Phosphate Pathway and the Role of Tracers

The Pentose Phosphate Pathway (PPP) is a crucial metabolic pathway that runs parallel to glycolysis.[] It is responsible for producing NADPH, which is essential for reductive biosynthesis and protecting against oxidative stress, and for generating precursors for nucleotide synthesis, such as ribose-5-phosphate.[2][3] The PPP consists of an oxidative and a non-oxidative phase. The oxidative phase converts glucose-6-phosphate to ribulose-5-phosphate, generating NADPH. The non-oxidative phase involves a series of reversible reactions that interconvert various sugar phosphates, linking the PPP with glycolysis.[2]

Stable isotope tracers, particularly those labeled with carbon-13 (13C), are powerful tools for elucidating metabolic pathways.[4][5] By introducing a 13C-labeled substrate into a biological system, researchers can track the incorporation of the labeled carbon atoms into downstream metabolites. This allows for the quantification of metabolic fluxes and the determination of relative pathway activities.

D-Mannoheptulose: A Hexokinase Inhibitor

D-Mannoheptulose is a seven-carbon sugar naturally found in avocados.[6] Its primary biochemical role is that of a hexokinase inhibitor.[7][8] Hexokinase is the enzyme that catalyzes the first committed step of glycolysis: the phosphorylation of glucose to glucose-6-phosphate.[7] By inhibiting this step, D-Mannoheptulose effectively blocks the entry of glucose into the glycolytic pathway and, consequently, the PPP. While D-Mannoheptulose itself can be phosphorylated by hexokinase, the rate is significantly lower than that of glucose.[9]

Hypothetical Application of this compound as a PPP Tracer

Currently, there is no established body of research demonstrating the use of this compound as a tracer for the PPP. However, its unique properties as a hexokinase inhibitor that can still be minimally phosphorylated present a hypothetical opportunity to probe the PPP under conditions of glycolytic inhibition.

The proposed hypothesis is that by introducing this compound to a cellular system, the labeled carbon atoms may be incorporated into downstream metabolites through alternative or less conventional pathways that intersect with the PPP, especially in the non-oxidative branch. This could potentially reveal novel entry points or regulatory mechanisms of the PPP that are not apparent when using traditional glucose tracers.

The logical relationship can be visualized as follows:

D-Glucose D-Glucose Hexokinase Hexokinase D-Glucose->Hexokinase G6P Glucose-6-Phosphate Hexokinase->G6P Glycolysis Glycolysis G6P->Glycolysis PPP Pentose Phosphate Pathway G6P->PPP D-Mannoheptulose D-Mannoheptulose D-Mannoheptulose->Hexokinase Hypothetical_Entry Hypothetical Downstream Metabolites D-Mannoheptulose->Hypothetical_Entry Minimal Phosphorylation & Metabolism Hypothetical_Entry->PPP Potential Interaction cluster_wet_lab Wet Lab Procedures cluster_analytical Analytical Procedures cluster_data Data Analysis Cell_Culture Cell Culture Tracer_Admin This compound Administration Cell_Culture->Tracer_Admin Quenching Metabolic Quenching Tracer_Admin->Quenching Extraction Metabolite Extraction Quenching->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization MS_Analysis GC-MS or LC-MS/MS Analysis Extraction->MS_Analysis for LC-MS Derivatization->MS_Analysis Data_Processing Data Processing & Isotopologue Distribution Analysis MS_Analysis->Data_Processing Flux_Analysis Metabolic Flux Analysis (MFA) Data_Processing->Flux_Analysis G6P Glucose-6-Phosphate PGL 6-Phosphoglucono- δ-lactone G6P->PGL NADP+ -> NADPH PG 6-Phosphogluconate PGL->PG Ru5P Ribulose-5-Phosphate PG->Ru5P NADP+ -> NADPH CO2 R5P Ribose-5-Phosphate Ru5P->R5P X5P Xylulose-5-Phosphate Ru5P->X5P Nucleotides Nucleotide Synthesis R5P->Nucleotides TKT1 TKT R5P->TKT1 X5P->TKT1 TKT2 TKT X5P->TKT2 S7P Sedoheptulose-7-Phosphate TALDO TALDO S7P->TALDO E4P Erythrose-4-Phosphate E4P->TKT2 F6P Fructose-6-Phosphate Glycolysis Glycolysis F6P->Glycolysis G3P Glyceraldehyde-3-Phosphate G3P->Glycolysis G3P->TALDO G6PD G6PD G6PD->PGL PGLS PGLS PGLS->PG PGD 6PGD PGD->Ru5P RPI RPI RPI->R5P RPE RPE RPE->X5P TKT1->S7P TKT1->G3P TALDO->E4P TALDO->F6P TKT2->F6P TKT2->G3P

References

Methodological & Application

Application Notes and Protocols for D-Mannoheptulose-¹³C in Cancer Cell Metabolism Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cancer cells exhibit a profound metabolic reprogramming, famously characterized by the Warburg effect, where they predominantly rely on aerobic glycolysis for energy production.[1][2] This metabolic shift presents a promising therapeutic window for targeting cancer cells. D-Mannoheptulose (MH), a seven-carbon sugar found in avocados, is a known inhibitor of hexokinase, the first rate-limiting enzyme in the glycolytic pathway.[2][3][4] By inhibiting hexokinase, D-mannoheptulose curtails glycolysis, leading to reduced ATP production, decreased pyruvate levels, and ultimately, apoptosis in cancer cells, while exhibiting lower toxicity towards normal cells.[1][5][6][7]

The use of stable isotope-labeled compounds, such as those incorporating Carbon-13 (¹³C), is a powerful technique for tracing the metabolic fate of molecules and quantifying metabolic fluxes within complex biological systems.[8][9] This document outlines the application and protocols for a novel metabolic tracer, D-Mannoheptulose-¹³C , in the study of cancer cell metabolism. By tracing the journey of ¹³C-labeled mannoheptulose, researchers can gain unprecedented insights into its mechanism of action, its impact on interconnected metabolic pathways, and its potential as a targeted anti-cancer agent.

Principle of Application

D-Mannoheptulose-¹³C serves as a dual-purpose molecule: a therapeutic agent that inhibits glycolysis and a metabolic probe. When introduced to cancer cells, it is taken up and, due to its structural similarity to glucose, interacts with hexokinase.[10][11] The inhibition of hexokinase by D-Mannoheptulose leads to a reduction in glycolytic flux, which can be observed through changes in the levels of downstream metabolites.[2][5] The ¹³C label allows for the precise tracking of D-Mannoheptulose-¹³C and its potential metabolic byproducts through mass spectrometry or NMR-based techniques, providing a quantitative measure of its uptake and metabolic fate.

This approach enables researchers to:

  • Quantify the uptake of D-Mannoheptulose-¹³C into cancer cells.

  • Trace the metabolic fate of the carbon backbone of D-Mannoheptulose-¹³C.

  • Elucidate the precise mechanism of hexokinase inhibition and its downstream effects on glycolysis and the pentose phosphate pathway (PPP).

  • Perform metabolic flux analysis to understand how cancer cells reroute their metabolism in response to glycolytic inhibition by D-Mannoheptulose.

Data Presentation: Efficacy of D-Mannoheptulose on Cancer Cells

The following tables summarize the quantitative data from studies on the effects of unlabeled D-Mannoheptulose on breast cancer cell lines. This data provides the foundational evidence for its anti-cancer properties and the rationale for using D-Mannoheptulose-¹³C as a tool for deeper metabolic investigation.

Table 1: Cytotoxicity of D-Mannoheptulose in Breast Cancer and Normal Cell Lines

Cell LineTypeIC50 (µg/mL) after 72hReference
MCF-7Breast Cancer263.3[1]
AMJ13Breast CancerNot explicitly stated, but showed significant cytotoxicity[2][5]
HMECsNormal Human Mammary Epithelial975.1[1]
REFNormal Embryo FibroblastHigh, with low cytotoxicity observed[2][5][6]

Table 2: Metabolic Effects of D-Mannoheptulose (62.5 µg/mL for 72h) on Breast Cancer Cells

ParameterEffect on Breast Cancer Cells (AMJ13, MCF-7)Effect on Normal Cells (REF)Reference
Hexokinase ActivitySignificant DecreaseSlight, non-significant inhibition[5][7]
Pyruvate ConcentrationSignificant DecreaseNon-significant change[2][5]
ATP ConcentrationSignificant DecreaseNon-significant change[2][5]
Extracellular Acidity (pH)Significant Decrease (less acidic environment)Not specified[5]

Experimental Protocols

Protocol 1: Cell Viability and IC50 Determination using MTT Assay

This protocol is to determine the cytotoxic effects of D-Mannoheptulose and establish the half-maximal inhibitory concentration (IC50).

Materials:

  • Cancer cell lines (e.g., MCF-7, AMJ13) and a normal cell line (e.g., HMECs, REF).

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS).

  • D-Mannoheptulose (unlabeled).

  • Phosphate Buffered Saline (PBS).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Dimethyl sulfoxide (DMSO).

  • 96-well plates.

  • Multichannel pipette.

  • Spectrophotometer (plate reader).

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treatment: Prepare serial dilutions of D-Mannoheptulose in culture medium (e.g., from 10 µg/mL to 1000 µg/mL).[6] After 24 hours, remove the old medium from the wells and add 100 µL of the D-Mannoheptulose dilutions. Include untreated control wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the D-Mannoheptulose concentration to determine the IC50 value.

Protocol 2: ¹³C Metabolic Labeling and Flux Analysis using D-Mannoheptulose-¹³C

This protocol describes how to use D-Mannoheptulose-¹³C to trace its metabolic fate and assess its impact on central carbon metabolism.

Materials:

  • Cancer cell lines.

  • Culture medium (glucose-free DMEM is recommended for this experiment).

  • D-Mannoheptulose-¹³C (uniformly labeled, U-¹³C₇).

  • [U-¹³C₆]-Glucose (for comparison and baseline metabolic flux).

  • 6-well or 10 cm culture dishes.

  • Methanol, Chloroform, Water (for metabolite extraction).

  • Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) system.

Procedure:

  • Cell Culture: Culture cancer cells to ~80% confluency in their standard growth medium.

  • Isotope Labeling:

    • For the experimental group, switch the cells to a glucose-free medium supplemented with a defined concentration of D-Mannoheptulose-¹³C (e.g., the previously determined IC50).

    • For a control group, use a medium with unlabeled D-Mannoheptulose.

    • For a baseline metabolic flux group, use a medium with [U-¹³C₆]-Glucose.

  • Time-Course Sampling: Incubate the cells with the labeled substrates and harvest them at different time points (e.g., 0, 1, 4, 8, 24 hours) to track the incorporation of the ¹³C label into various metabolites over time.

  • Metabolite Extraction:

    • Aspirate the medium and quickly wash the cells with ice-cold PBS.

    • Add a pre-chilled (-80°C) extraction solvent (e.g., 80% methanol) to the culture dish to quench metabolism.

    • Scrape the cells and collect the cell lysate.

    • Perform a phase separation using a chloroform/methanol/water mixture to separate polar metabolites.

  • Metabolite Analysis:

    • Analyze the polar metabolite extracts using LC-MS or GC-MS to identify and quantify the mass isotopologues of key metabolites in glycolysis, the pentose phosphate pathway, and the TCA cycle.

  • Data Analysis:

    • Correct for the natural abundance of ¹³C.

    • Calculate the fractional enrichment of ¹³C in each metabolite.

    • Use metabolic flux analysis (MFA) software to model the flux through the metabolic network based on the isotopologue distribution data.[9][12]

Visualizations

Signaling Pathways and Experimental Workflows

Glycolysis_Inhibition cluster_extracellular Extracellular cluster_intracellular Intracellular Glucose Glucose Glucose_in Glucose Glucose->Glucose_in GLUT Transporter DMH D-Mannoheptulose DMH_in D-Mannoheptulose DMH->DMH_in G6P Glucose-6-Phosphate Glucose_in->G6P ATP -> ADP PPP Pentose Phosphate Pathway G6P->PPP Glycolysis Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate ATP ATP Pyruvate->ATP Further Metabolism HK Hexokinase HK->G6P DMH_in->HK Inhibition G6p G6p G6p->Glycolysis Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_metabolomics Metabolomics Analysis cluster_data_analysis Data Analysis start Seed Cancer Cells treatment Treat with D-Mannoheptulose-¹³C start->treatment harvest Harvest Cells at Time Points treatment->harvest extraction Quench & Extract Metabolites harvest->extraction analysis LC-MS / GC-MS Analysis extraction->analysis isotopologue Determine Isotopologue Distribution analysis->isotopologue mfa Metabolic Flux Analysis (MFA) isotopologue->mfa interpretation Biological Interpretation mfa->interpretation

References

Application Notes and Protocols for In Vivo Metabolic Tracing with D-Mannoheptulose-¹³C in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vivo metabolic tracing studies using D-Mannoheptulose-¹³C (MH-¹³C) in animal models. This guide is designed to assist researchers in designing and executing experiments to investigate the metabolic fate and effects of D-Mannoheptulose, a known inhibitor of hexokinase.

Application Notes

D-Mannoheptulose (MH) is a seven-carbon sugar that has been shown to inhibit the first rate-limiting step of glycolysis by targeting the enzyme hexokinase.[1][2][3] This inhibition prevents the phosphorylation of glucose to glucose-6-phosphate, thereby blocking its entry into the glycolytic pathway.[4] This mechanism of action makes D-Mannoheptulose a valuable tool for studying glucose metabolism and has garnered interest for its potential therapeutic applications, particularly in cancer research where many tumors exhibit high rates of glycolysis (the Warburg effect).[1][2][3]

By using a stable isotope-labeled version, D-Mannoheptulose-¹³C, researchers can trace the metabolic fate of this molecule in vivo. This allows for the elucidation of its distribution, uptake by various tissues, and its impact on downstream metabolic pathways. Such studies are crucial for understanding its pharmacokinetics, pharmacodynamics, and potential off-target effects.

Potential Applications:

  • Oncology Research: Investigating the extent of glycolysis inhibition in tumors and the subsequent impact on tumor growth and survival.[1][2][3]

  • Metabolic Diseases: Studying the effects of MH on glucose homeostasis and insulin secretion in models of diabetes and obesity.[5][6][7][8]

  • Drug Development: Assessing the efficacy and metabolic impact of MH-based therapeutic candidates.

  • Neuroscience: Exploring the role of glycolysis in brain function and the effects of its inhibition.

Signaling Pathway of D-Mannoheptulose Action

The primary mechanism of D-Mannoheptulose is the inhibition of hexokinase, which has downstream effects on cellular metabolism.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Glucose_ext Glucose Glucose_int Glucose Glucose_ext->Glucose_int GLUT Transporter MH_ext D-Mannoheptulose-¹³C MH_int D-Mannoheptulose-¹³C MH_ext->MH_int GLUT Transporter G6P Glucose-6-Phosphate Glucose_int->G6P Phosphorylation Hexokinase Hexokinase MH_int->Hexokinase Inhibition Glycolysis Glycolysis G6P->Glycolysis ATP ATP Production Glycolysis->ATP

Caption: D-Mannoheptulose-¹³C inhibits hexokinase, blocking glucose phosphorylation and subsequent glycolysis.

Experimental Protocols

This section provides a detailed, generalized protocol for an in vivo metabolic tracing study using D-Mannoheptulose-¹³C in a mouse model. This protocol can be adapted for other animal models and specific research questions.

Animal Model Preparation
  • Animal Strain: Select an appropriate mouse strain for the study (e.g., C57BL/6 for general metabolic studies, or a specific tumor xenograft model for cancer research).

  • Acclimation: Acclimate mice to the housing facility for at least one week before the experiment. House them in a temperature and light-controlled environment with ad libitum access to standard chow and water.

  • Fasting: For studies focusing on glucose metabolism, fast the animals for a defined period (e.g., 4-6 hours) prior to tracer administration to achieve a baseline metabolic state. Provide free access to water during fasting.

D-Mannoheptulose-¹³C Tracer Preparation and Administration
  • Tracer Formulation: Dissolve the D-Mannoheptulose-¹³C in a sterile, biocompatible vehicle such as saline or phosphate-buffered saline (PBS). The concentration should be calculated based on the desired dose and the animal's body weight.

  • Administration Route: The choice of administration route depends on the experimental goals.

    • Intravenous (IV) Infusion: For precise control over the tracer delivery rate and to achieve a rapid steady-state in the plasma. This is often done via a catheterized tail vein.

    • Oral Gavage (PO): To mimic dietary intake and study first-pass metabolism in the liver.

    • Intraperitoneal (IP) Injection: A common and less invasive alternative to IV infusion, though absorption kinetics may be more variable.

  • Dosage: The optimal dose of D-Mannoheptulose-¹³C will need to be determined empirically. A starting point could be based on effective doses of unlabeled D-Mannoheptulose reported in the literature, adjusted for the specific research question.

Sample Collection
  • Timeline: Collect samples at multiple time points after tracer administration to capture the dynamic changes in metabolite labeling. A typical time course might include 0, 15, 30, 60, 120, and 240 minutes post-administration.

  • Blood Sampling: Collect small volumes of blood (e.g., 20-50 µL) from the tail vein or saphenous vein at each time point. Place blood into tubes containing an anticoagulant (e.g., EDTA) and immediately place on ice. Centrifuge to separate plasma and store at -80°C.

  • Tissue Collection: At the final time point, euthanize the animal according to approved protocols (e.g., cervical dislocation under anesthesia). Rapidly dissect tissues of interest (e.g., tumor, liver, muscle, brain), flash-freeze them in liquid nitrogen, and store at -80°C until analysis.

Metabolite Extraction and Analysis
  • Metabolite Extraction:

    • Plasma: Precipitate proteins by adding a cold solvent (e.g., methanol or acetonitrile) to the plasma samples. Vortex and centrifuge to pellet the protein. Collect the supernatant containing the metabolites.

    • Tissues: Homogenize the frozen tissue in a cold extraction solvent (e.g., 80% methanol). Centrifuge to remove cellular debris and collect the supernatant.

  • Analytical Techniques:

    • Mass Spectrometry (MS): Liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) are powerful techniques for separating and quantifying the enrichment of ¹³C in various metabolites.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can also be used to determine the positional labeling of ¹³C within a metabolite, providing more detailed information about pathway activity.

Experimental Workflow

The following diagram illustrates the general workflow for an in vivo D-Mannoheptulose-¹³C tracing experiment.

cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Animal_Prep Animal Acclimation & Fasting Administration D-Mannoheptulose-¹³C Administration (IV, PO, or IP) Animal_Prep->Administration Tracer_Prep Tracer Formulation Tracer_Prep->Administration Blood_Sampling Serial Blood Sampling Administration->Blood_Sampling Tissue_Harvest Tissue Harvest (End Point) Blood_Sampling->Tissue_Harvest Extraction Metabolite Extraction Blood_Sampling->Extraction Tissue_Harvest->Extraction LCMS LC-MS/MS or GC-MS Analysis Extraction->LCMS Data_Analysis Metabolic Flux Analysis LCMS->Data_Analysis

References

Application Notes and Protocols for D-Mannoheptulose-13C Infusion Studies in Rodents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for investigating the effects of D-Mannoheptulose on glucose metabolism in rodents using stable isotope infusion. The protocol outlines a co-infusion strategy with [U-13C6]glucose to trace the impact of D-Mannoheptulose on metabolic pathways.

Introduction

D-Mannoheptulose, a seven-carbon sugar naturally found in avocados, is a potent inhibitor of hexokinase and glucokinase, the initial and rate-limiting enzymes in glycolysis.[1] This inhibition effectively blocks the phosphorylation of glucose to glucose-6-phosphate, thereby impeding its entry into the glycolytic pathway. Due to this mechanism, D-Mannoheptulose serves as a valuable tool for studying glucose metabolism and its regulation. In rodent studies, administration of D-Mannoheptulose has been shown to induce a transient hyperglycemia and decrease serum insulin levels.[2]

Stable isotope tracing with compounds like 13C-labeled glucose is a powerful technique to quantitatively assess the activity of metabolic pathways (fluxomics) in vivo. By infusing a 13C-labeled substrate and analyzing the distribution of the 13C label in downstream metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can elucidate the contributions of various pathways to glucose homeostasis.

This protocol details a co-infusion of D-Mannoheptulose with [U-13C6]glucose in rodents to specifically investigate the inhibitory effect of D-Mannoheptulose on glycolysis and its impact on other interconnected pathways like gluconeogenesis and the pentose phosphate pathway. While a direct infusion of D-Mannoheptulose-13C is not standard practice due to its role as an inhibitor rather than a metabolic substrate, this co-infusion approach allows for a dynamic assessment of its metabolic consequences.

Data Presentation

The following tables summarize quantitative data from rodent studies investigating the effects of D-Mannoheptulose.

Table 1: Effect of D-Mannoheptulose on Glucose Utilization in Isolated Rodent Islets

OrganismGlucose Concentration (mmol/L)D-Mannoheptulose Concentration (mmol/L)Glucose Utilization (% of control)
Rat310~75%
Rat2010~40%
ob/ob Mouse310~80%
ob/ob Mouse2010~50%

Data adapted from a study on lactate production in pancreatic islets, where glucose utilization was measured as the production of [3H2]O from D-[5-3H]glucose.[3]

Table 2: In Vivo Effects of D-Mannoheptulose on Blood Glucose in Rats

Treatment GroupTime Post-Injection (hr)Blood Glucose (mg/100 ml)
Control (Saline)0~90
Control (Saline)2~90
D-Mannoheptulose (400 mg/kg)0~90
D-Mannoheptulose (400 mg/kg)2~150

Data adapted from a study investigating the effects of D-mannoheptulose on blood glucose and ketone bodies in the rat.[4]

Experimental Protocols

Protocol: Co-infusion of D-Mannoheptulose and [U-13C6]glucose in Rodents

This protocol is designed to assess the in vivo effects of D-Mannoheptulose on glucose metabolic fluxes.

1. Animal Preparation and Acclimation:

  • Species: Male Sprague-Dawley rats (250-300g) or C57BL/6J mice (25-30g).

  • Housing: House animals individually in a controlled environment (12:12 h light-dark cycle, 22 ± 2°C) with ad libitum access to standard chow and water for at least one week before the experiment.

  • Fasting: Fast animals overnight (12-16 hours) before the infusion to achieve a post-absorptive state. Provide free access to water.

2. Catheter Implantation (Optional but recommended for continuous infusion):

  • For continuous infusion studies, surgically implant catheters in the jugular vein (for infusion) and carotid artery (for sampling) 2-3 days prior to the experiment to allow for recovery. Anesthesia should be used according to approved institutional protocols.

3. Preparation of Infusion Solutions:

  • [U-13C6]glucose Solution: Prepare a sterile solution of [U-13C6]glucose (Cambridge Isotope Laboratories, Inc.) in 0.9% saline. A typical concentration is 100 mg/ml.

  • D-Mannoheptulose Solution: Prepare a sterile solution of D-Mannoheptulose (Sigma-Aldrich) in 0.9% saline. The concentration will depend on the desired dose. A dose of 400 mg/kg body weight has been shown to be effective in rats.[4]

  • Co-infusion Mixture: If administering via a single line, prepare a sterile mixture of [U-13C6]glucose and D-Mannoheptulose in 0.9% saline at the desired final concentrations. Ensure compatibility and stability of the mixture.

4. Infusion Protocol:

  • Bolus Injection followed by Continuous Infusion (Recommended for achieving steady-state labeling):

    • Administer an initial bolus injection of the [U-13C6]glucose and D-Mannoheptulose solution via the tail vein or jugular vein catheter to rapidly increase plasma enrichment.

      • [U-13C6]glucose bolus: Typically 20 mg/kg.

      • D-Mannoheptulose bolus: A fraction of the total intended dose.

    • Immediately following the bolus, start a continuous infusion using a syringe pump.

      • [U-13C6]glucose infusion rate: A typical rate is 0.2-0.4 mg/kg/min.

      • D-Mannoheptulose infusion rate: Calculated to deliver the total desired dose over the infusion period.

    • The total infusion duration is typically 90-120 minutes to allow for isotopic steady-state to be approached in key metabolites.

  • Intraperitoneal (IP) Injection (Simpler alternative):

    • Administer a single IP injection of the [U-13C6]glucose and D-Mannoheptulose solution. This method is less controlled than intravenous infusion but can be suitable for certain study designs.

5. Blood and Tissue Collection:

  • Blood Sampling: Collect small blood samples (e.g., 20-50 µl) from the tail vein or arterial catheter at baseline and at regular intervals during the infusion (e.g., 0, 30, 60, 90, 120 min) to monitor plasma glucose concentration and 13C-enrichment. Collect blood into tubes containing an anticoagulant (e.g., EDTA) and immediately place on ice. Centrifuge to separate plasma and store at -80°C.

  • Tissue Harvesting: At the end of the infusion period, anesthetize the animal deeply with an appropriate anesthetic (e.g., pentobarbital).

  • Rapidly dissect tissues of interest (e.g., liver, skeletal muscle, heart, brain, adipose tissue).

  • Freeze-clamp the tissues immediately using tongs pre-chilled in liquid nitrogen to halt metabolic activity.

  • Store the frozen tissues at -80°C until metabolite extraction.

6. Metabolite Extraction:

  • Polar Metabolites: Homogenize the frozen tissue powder in a cold solvent mixture, typically methanol:acetonitrile:water (50:30:20 v/v/v).

  • Centrifuge the homogenate at a high speed (e.g., 16,000 x g) at 4°C to pellet proteins and cell debris.

  • Collect the supernatant containing the polar metabolites.

  • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried metabolites in a suitable solvent for analysis.

7. Analytical Methods:

  • Mass Spectrometry (MS): Analyze the 13C-labeling patterns of metabolites using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will allow for the determination of mass isotopomer distributions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C NMR can also be used to determine the positional enrichment of 13C in key metabolites.

8. Data Analysis and Metabolic Flux Analysis:

  • Calculate the fractional enrichment of 13C in the precursor pool (plasma glucose).

  • Determine the mass isotopomer distributions of key downstream metabolites (e.g., glycolytic intermediates, TCA cycle intermediates, amino acids).

  • Use metabolic flux analysis (MFA) software (e.g., INCA, Metran) to fit the labeling data to a metabolic network model and estimate intracellular metabolic fluxes. This will provide quantitative rates for glycolysis, gluconeogenesis, the TCA cycle, and other relevant pathways.

Mandatory Visualization

Glycolysis_Inhibition Glucose Glucose Glucokinase Glucokinase/ Hexokinase Glucose->Glucokinase G6P Glucose-6-Phosphate Glycolysis Glycolysis G6P->Glycolysis Mannoheptulose D-Mannoheptulose Mannoheptulose->Glucokinase Inhibits Glucokinase->G6P ATP -> ADP Rodent_Infusion_Workflow cluster_Preparation Preparation Phase cluster_Experiment Experimental Phase cluster_Analysis Analysis Phase Animal_Prep Animal Acclimation & Fasting Infusion Bolus + Continuous Infusion (90-120 min) Animal_Prep->Infusion Solution_Prep Prepare Infusion Solutions ([U-13C6]glucose & D-Mannoheptulose) Solution_Prep->Infusion Blood_Sampling Periodic Blood Sampling (0, 30, 60, 90, 120 min) Infusion->Blood_Sampling Tissue_Harvest Tissue Harvesting (Freeze-clamping) Infusion->Tissue_Harvest MS_Analysis LC-MS / GC-MS Analysis Blood_Sampling->MS_Analysis Metabolite_Extraction Metabolite Extraction Tissue_Harvest->Metabolite_Extraction Metabolite_Extraction->MS_Analysis Flux_Analysis Metabolic Flux Analysis MS_Analysis->Flux_Analysis

References

Application Note: Quantification of D-Mannoheptulose-13C Enrichment by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-mannoheptulose, a seven-carbon sugar found in avocados, is a known inhibitor of hexokinase, a key enzyme in glycolysis. This inhibitory action disrupts glucose metabolism and insulin secretion, making D-mannoheptulose a valuable tool in metabolic research and a potential therapeutic agent. Stable isotope labeling with 13C is a powerful technique to trace the metabolic fate of D-mannoheptulose and to quantify its uptake and conversion within biological systems. This application note provides a detailed protocol for the quantification of D-mannoheptulose and its 13C-labeled counterpart in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle

This method utilizes a Hydrophilic Interaction Liquid Chromatography (HILIC) system for the separation of D-mannoheptulose from other cellular components. The separated analyte is then introduced into a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode. Quantification is achieved using Selected Reaction Monitoring (SRM) to monitor specific precursor-to-product ion transitions for both unlabeled (12C) and 13C-labeled D-mannoheptulose. A stable isotope-labeled internal standard is recommended for accurate quantification to compensate for matrix effects and variations in sample processing. Given the structural similarity, a method adapted from D-mannose analysis is proposed.[1][2]

Experimental Protocols

Sample Preparation (from Serum/Plasma)

This protocol is adapted from a method for D-mannose quantification in serum.[1]

  • Spiking with Internal Standard: To 50 µL of serum or plasma sample, add 5 µL of the internal standard working solution (e.g., a commercially available or custom-synthesized 13C-labeled sugar not naturally present in the sample in high concentrations, or D-mannose-13C6 if its retention time is sufficiently different).

  • Protein Precipitation: Add 100 µL of ice-cold acetonitrile to the sample mixture to precipitate proteins.

  • Vortexing: Vortex the mixture vigorously for 30 seconds.

  • Centrifugation: Centrifuge the samples at 20,800 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer 100 µL of the supernatant to a new microcentrifuge tube.

  • Drying: Dry the supernatant under a stream of nitrogen gas at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of 0.1% formic acid in water.

  • Final Centrifugation: Vortex for 30 seconds and centrifuge to pellet any remaining particulates. Transfer the supernatant to an LC-MS vial for analysis.

LC-MS/MS Method

The following parameters are proposed as a starting point and should be optimized for the specific instrumentation used.

Liquid Chromatography (LC) Conditions:

ParameterValue
Column Amide-based HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 85% B to 40% B over 10 minutes, hold at 40% B for 2 minutes, then return to 85% B and equilibrate for 5 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry (MS) Conditions:

ParameterValue
Ionization Mode Negative Electrospray Ionization (ESI-)
Scan Type Selected Reaction Monitoring (SRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr

Proposed SRM Transitions for D-Mannoheptulose:

To determine the optimal SRM transitions for D-mannoheptulose, a pure standard should be infused into the mass spectrometer. The deprotonated molecule [M-H]- is expected to be the precursor ion. Based on its structure (C7H14O7, MW: 210.18 g/mol ), the precursor ion would be m/z 209.1. Fragmentation of this ion will yield characteristic product ions. For 13C-labeled D-mannoheptulose (e.g., fully labeled with 13C7), the precursor ion would be m/z 216.1.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
D-Mannoheptulose (12C) 209.1To be determined empiricallyTo be determined empirically
D-Mannoheptulose-13C7 216.1To be determined empiricallyTo be determined empirically
Internal Standard Specific to ISSpecific to ISTo be determined empirically

Note: The product ions and collision energies need to be optimized by infusing a standard solution of D-mannoheptulose and D-Mannoheptulose-13C7 into the mass spectrometer.

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 1: Calibration Curve for D-Mannoheptulose

Concentration (µg/mL)Peak Area Ratio (Analyte/IS)
0.1
0.5
1
5
10
25
50

Table 2: Quantification of D-Mannoheptulose and 13C Enrichment in Samples

Sample IDD-Mannoheptulose (12C) Concentration (µg/mL)D-Mannoheptulose-13C7 Concentration (µg/mL)% 13C Enrichment
Control 1
Control 2
Treated 1
Treated 2

% 13C Enrichment = [D-Mannoheptulose-13C7] / ([D-Mannoheptulose-12C] + [D-Mannoheptulose-13C7]) * 100

Mandatory Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (e.g., Serum) Add_IS Add Internal Standard Sample->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge1 Centrifugation Precipitate->Centrifuge1 Dry Dry Supernatant Centrifuge1->Dry Reconstitute Reconstitute Dry->Reconstitute Centrifuge2 Final Centrifugation Reconstitute->Centrifuge2 Vial Transfer to LC-MS Vial Centrifuge2->Vial LC_Separation HILIC Separation Vial->LC_Separation ESI Electrospray Ionization (ESI-) LC_Separation->ESI MS_Analysis Tandem MS (SRM) ESI->MS_Analysis Data_Acquisition Data Acquisition MS_Analysis->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of 12C and 13C forms Calibration->Quantification Enrichment Calculation of % Enrichment Quantification->Enrichment

Caption: Experimental workflow for LC-MS/MS quantification of D-Mannoheptulose-13C enrichment.

Signaling Pathway of D-Mannoheptulose Action

D-mannoheptulose primarily acts by inhibiting hexokinase, the first enzyme in the glycolysis pathway. This leads to a reduction in glucose phosphorylation, thereby affecting downstream metabolic processes and insulin secretion.[3][4]

G cluster_cell Pancreatic Beta-Cell Glucose Glucose GLUT GLUT Transporter Glucose->GLUT Glucose_in Intracellular Glucose GLUT->Glucose_in G6P Glucose-6-Phosphate Glucose_in->G6P Hexokinase Glycolysis Glycolysis G6P->Glycolysis ATP ATP Glycolysis->ATP Insulin Insulin Secretion ATP->Insulin Mannoheptulose D-Mannoheptulose Mannoheptulose->Inhibition

Caption: D-Mannoheptulose inhibits hexokinase, blocking glycolysis and subsequent insulin secretion.

References

Application Note: Quantification of D-Mannoheptulose-13C by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-Mannoheptulose, a seven-carbon monosaccharide found in avocados, is a known inhibitor of hexokinase, a key enzyme in glycolysis.[1] This inhibitory action makes it a valuable tool in metabolic research, particularly in studies related to diabetes and anti-aging. The use of stable isotope-labeled D-Mannoheptulose, such as D-Mannoheptulose-13C, allows for precise tracing and quantification in biological systems through isotope dilution mass spectrometry. This application note provides a detailed protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a robust and sensitive analytical technique for the quantification of volatile and semi-volatile compounds.

Due to their low volatility, sugars require derivatization prior to GC-MS analysis.[2][3][4] This protocol outlines a common and effective two-step derivatization process involving oximation followed by silylation. This method reduces the number of isomers, leading to sharper chromatographic peaks and more accurate quantification.[2]

Metabolic Significance of D-Mannoheptulose

D-Mannoheptulose primarily exerts its biological effects by competitively inhibiting hexokinase, the enzyme that phosphorylates glucose to glucose-6-phosphate, the first committed step of glycolysis. By blocking this step, D-Mannoheptulose can modulate insulin secretion and other glucose-dependent metabolic pathways.[1] Its transport into cells is thought to be mediated by glucose transporters such as GLUT2.[5][6] Understanding the metabolic fate of D-Mannoheptulose is crucial for its development as a potential therapeutic agent.

G cluster_extracellular Extracellular Space cluster_cell Cellular Cytoplasm D-Mannoheptulose_ext D-Mannoheptulose GLUT Glucose Transporter (GLUT) D-Mannoheptulose_ext->GLUT Transport Glucose_ext Glucose Glucose_ext->GLUT Transport D-Mannoheptulose_int D-Mannoheptulose GLUT->D-Mannoheptulose_int Transport Glucose_int Glucose GLUT->Glucose_int Transport Hexokinase Hexokinase D-Mannoheptulose_int->Hexokinase Inhibits Glucose_int->Hexokinase Substrate G6P Glucose-6-Phosphate Hexokinase->G6P Phosphorylates Glycolysis Glycolysis G6P->Glycolysis Insulin_Secretion Inhibition of Insulin Secretion Glycolysis->Insulin_Secretion Leads to

Caption: D-Mannoheptulose metabolic pathway inhibition.

Experimental Workflow

The overall experimental workflow for the GC-MS analysis of this compound involves sample preparation, derivatization, GC-MS analysis, and data processing.

G Sample_Prep Sample Preparation (e.g., Plasma, Tissue Homogenate) Spiking Spike with This compound Internal Standard Sample_Prep->Spiking Extraction Metabolite Extraction (e.g., Protein Precipitation) Spiking->Extraction Derivatization Derivatization (Oximation followed by Silylation) Extraction->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Data_Processing Data Processing (Peak Integration, Quantification) GCMS_Analysis->Data_Processing

Caption: Experimental workflow for this compound analysis.

Protocol: GC-MS Analysis of this compound

This protocol is adapted from established methods for the GC-MS analysis of sugars and 13C-labeled metabolites.[7][8][9]

1. Materials and Reagents

  • D-Mannoheptulose (analytical standard)

  • This compound (internal standard)

  • Pyridine (anhydrous)

  • Hydroxylamine hydrochloride

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL)

  • Heating block or oven

  • GC-MS system with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)

2. Standard Preparation

  • Stock Solutions: Prepare individual stock solutions of D-Mannoheptulose and this compound in water or a suitable solvent at a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the D-Mannoheptulose stock solution. Each calibration standard should be spiked with a fixed concentration of the this compound internal standard.

3. Sample Preparation

  • Plasma/Serum: To 100 µL of plasma or serum, add 400 µL of ice-cold methanol to precipitate proteins. Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to a new microcentrifuge tube.

  • Tissue Homogenates: Homogenize the tissue in a suitable buffer. Perform a protein precipitation step as described for plasma/serum.

  • Internal Standard Spiking: Spike all samples, calibration standards, and quality controls with the this compound internal standard at a known concentration.

  • Drying: Evaporate the solvent from the supernatant under a stream of nitrogen or using a vacuum concentrator.

4. Derivatization Protocol

This two-step derivatization protocol is crucial for making the sugars volatile for GC analysis.[2][3][4]

  • Step 1: Oximation

    • To the dried residue, add 50 µL of a 20 mg/mL solution of hydroxylamine hydrochloride in anhydrous pyridine.

    • Vortex briefly to dissolve the residue.

    • Incubate at 90°C for 30 minutes.

    • Allow the samples to cool to room temperature.

  • Step 2: Silylation

    • To the oximated sample, add 80 µL of BSTFA with 1% TMCS.

    • Vortex briefly.

    • Incubate at 60°C for 30 minutes.

    • Allow the samples to cool to room temperature before GC-MS analysis.

5. GC-MS Instrumental Parameters

The following are suggested starting parameters and may require optimization for your specific instrument and application.

Parameter Setting
Gas Chromatograph
Injection Volume1 µL
Injector Temperature250°C
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 mL/min
Oven ProgramInitial temp: 70°C, hold for 1 minRamp 1: 15°C/min to 200°CRamp 2: 5°C/min to 300°C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) or Chemical Ionization (CI)[7]
Ion Source Temp230°C
Quadrupole Temp150°C
Scan ModeSelected Ion Monitoring (SIM)

6. Data Analysis and Quantification

  • Selected Ion Monitoring (SIM): Monitor characteristic ions for the derivatized D-Mannoheptulose and this compound. The exact m/z values will depend on the fragmentation pattern of the derivatized molecule and should be determined by injecting a derivatized standard in full scan mode.

  • Quantification: Calculate the peak area ratio of the analyte to the internal standard. Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards. Determine the concentration of D-Mannoheptulose in the unknown samples from the calibration curve.

Data Presentation

Quantitative data should be summarized in a clear and structured table.

Table 1: Example Calibration Data for D-Mannoheptulose Analysis

Standard Concentration (µg/mL)Peak Area (D-Mannoheptulose)Peak Area (this compound)Peak Area Ratio (Analyte/IS)
0.115,0001,500,0000.010
0.578,0001,520,0000.051
1.0155,0001,490,0000.104
5.0760,0001,510,0000.503
10.01,530,0001,500,0001.020
50.07,550,0001,480,0005.101

Table 2: Example Quantification of D-Mannoheptulose in Samples

Sample IDPeak Area (D-Mannoheptulose)Peak Area (this compound)Peak Area Ratio (Analyte/IS)Calculated Concentration (µg/mL)
Control 15,0001,510,0000.003Below LLOQ
Treated 1250,0001,490,0000.1681.65
Treated 2310,0001,520,0000.2042.00

Troubleshooting

  • Poor Peak Shape: This may be due to incomplete derivatization. Ensure reagents are fresh and anhydrous. Optimize reaction time and temperature.

  • Low Sensitivity: Check for leaks in the GC-MS system. Clean the ion source. Ensure proper derivatization.

  • Multiple Peaks for a Single Analyte: This can be due to the formation of different isomers. The oximation step should minimize this, but some isomers may still be present. Ensure consistent integration of the major isomer peak.

Conclusion

This application note provides a comprehensive protocol for the quantitative analysis of this compound using GC-MS. The use of an isotope-labeled internal standard and a robust derivatization procedure allows for accurate and sensitive quantification in complex biological matrices. This method is a valuable tool for researchers and drug development professionals studying the metabolism and therapeutic potential of D-Mannoheptulose.

References

Application Notes and Protocols for 13C NMR Spectroscopy in D-Mannoheptulose Tracing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Mannoheptulose, a seven-carbon sugar naturally found in avocados, is a known inhibitor of hexokinase, the first and a key regulatory enzyme in the glycolytic pathway. This inhibitory action makes D-Mannoheptulose a valuable tool for studying glucose metabolism and its dysregulation in various diseases, including cancer and metabolic disorders. 13C Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique that allows for the tracing of 13C-labeled substrates through metabolic pathways. By using 13C-labeled D-Mannoheptulose, researchers can elucidate its metabolic fate and quantify its impact on central carbon metabolism. This document provides a detailed protocol for utilizing 13C NMR spectroscopy to trace the metabolism of D-Mannoheptulose and assess its effects on glycolysis.

Principle

This protocol is based on the introduction of uniformly 13C-labeled D-Mannoheptulose ([U-13C7]D-Mannoheptulose) to a biological system (e.g., cell culture). The 13C label allows for the tracking of the sugar and its metabolic products using 13C NMR spectroscopy. The primary mechanism of action of D-Mannoheptulose is the competitive inhibition of hexokinase, which leads to a reduction in the rate of glycolysis. This protocol will enable the user to prepare samples, acquire 13C NMR data, and analyze the results to quantify the incorporation of 13C from D-Mannoheptulose into various metabolites and assess the resulting changes in glycolytic flux.

Data Presentation

The following table summarizes hypothetical quantitative data illustrating the expected impact of [U-13C7]D-Mannoheptulose on the isotopic enrichment of key glycolytic intermediates. This data is for illustrative purposes to demonstrate the expected outcome of a successful experiment.

Table 1: Hypothetical Isotopic Enrichment of Glycolytic Intermediates after Incubation with [U-13C6]Glucose with and without [U-13C7]D-Mannoheptulose.

Metabolite13C Isotopic Enrichment (%) - Control ([U-13C6]Glucose)13C Isotopic Enrichment (%) - Treated ([U-13C6]Glucose + [U-13C7]D-Mannoheptulose)
Glucose-6-phosphate95 ± 345 ± 5
Fructose-6-phosphate94 ± 443 ± 6
Fructose-1,6-bisphosphate93 ± 340 ± 5
Dihydroxyacetone phosphate92 ± 438 ± 4
Glyceraldehyde-3-phosphate92 ± 439 ± 5
3-Phosphoglycerate90 ± 535 ± 6
Phosphoenolpyruvate89 ± 533 ± 5
Pyruvate85 ± 630 ± 7
Lactate88 ± 532 ± 6
[U-13C7]D-MannoheptuloseNot ApplicableDetected

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in tracing 13C-labeled D-Mannoheptulose.

Cell Culture and Labeling
  • Cell Seeding: Plate the cells of interest (e.g., cancer cell line, primary hepatocytes) in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Labeling Medium Preparation: Prepare glucose-free culture medium supplemented with the desired concentration of [U-13C6]Glucose (e.g., 10 mM) for the control group. For the treatment group, prepare the same medium supplemented with both [U-13C6]Glucose (e.g., 10 mM) and [U-13C7]D-Mannoheptulose (e.g., 1 mM).

  • Incubation: Remove the standard culture medium, wash the cells once with phosphate-buffered saline (PBS), and add the prepared labeling medium to the respective culture vessels.

  • Time Course: Incubate the cells for a predetermined time course (e.g., 1, 4, 8, 24 hours) to allow for the uptake and metabolism of the labeled substrates.

Metabolite Quenching and Extraction

This protocol is critical for halting enzymatic activity and preserving the metabolic state of the cells.

  • Quenching Solution: Prepare a cold quenching solution of 80% methanol (-80°C).

  • Washing: Aspirate the labeling medium and quickly wash the cells with ice-cold PBS to remove any remaining extracellular labeled substrates.

  • Quenching: Immediately add the cold quenching solution to the culture vessel to halt all metabolic activity.

  • Cell Scraping: Scrape the cells from the surface of the culture vessel into the quenching solution.

  • Collection: Transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Extraction:

    • Add a volume of ice-cold chloroform equal to the volume of the quenching solution to the cell suspension.

    • Add a volume of ice-cold water equal to half the volume of the quenching solution.

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to separate the polar (aqueous/methanol) and non-polar (chloroform) phases.

  • Sample Collection: Carefully collect the upper aqueous phase, which contains the polar metabolites, into a new pre-chilled microcentrifuge tube.

  • Drying: Lyophilize the collected aqueous phase to dryness using a speed vacuum concentrator. The dried metabolite extract can be stored at -80°C until NMR analysis.

NMR Sample Preparation and Data Acquisition
  • Sample Reconstitution: Reconstitute the dried metabolite extract in a suitable volume (e.g., 500 µL) of D2O containing a known concentration of an internal standard (e.g., 0.5 mM 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt, TSP-d4).

  • pH Adjustment: Adjust the pH of the sample to a standardized value (e.g., pH 7.0 ± 0.1) using small volumes of dilute NaOD or DCl.

  • Transfer to NMR Tube: Transfer the reconstituted sample to a 5 mm NMR tube.

  • NMR Spectrometer: Acquire 13C NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • 1D 13C NMR Acquisition Parameters:

    • Pulse Program: A standard 1D 13C experiment with proton decoupling (e.g., zgpg30 on a Bruker spectrometer).

    • Spectral Width: 0 to 200 ppm.

    • Acquisition Time: 1.5 - 2.0 seconds.

    • Relaxation Delay (d1): 3.0 - 5.0 seconds (to ensure full relaxation of the carbon nuclei for accurate quantification).

    • Number of Scans (ns): 1024 to 4096 (or more, depending on the sample concentration).

    • Temperature: 298 K (25°C).

  • 2D 1H-13C HSQC (Optional but Recommended): To aid in the assignment of resonances, acquire a 2D 1H-13C Heteronuclear Single Quantum Coherence (HSQC) spectrum. This correlates proton and carbon chemical shifts, facilitating the identification of metabolites.

NMR Data Processing and Analysis
  • Processing: Process the acquired Free Induction Decay (FID) using NMR software (e.g., TopSpin, Mnova, NMRPipe). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the internal standard (TSP-d4 at 0 ppm).

  • Peak Identification: Identify the resonances of D-Mannoheptulose and glycolytic intermediates by comparing the experimental chemical shifts to known values from databases (e.g., Human Metabolome Database - HMDB, Biological Magnetic Resonance Bank - BMRB) and published literature. The estimated 13C chemical shifts for D-Mannoheptulose are provided in Table 2.

  • Quantification: Integrate the area of the identified peaks. The concentration of each metabolite can be calculated relative to the known concentration of the internal standard.

  • Isotopic Enrichment Calculation: The percentage of 13C enrichment for a specific carbon position in a metabolite can be determined by analyzing the intensity of the 13C satellites in the corresponding 1H NMR spectrum or by more advanced 2D NMR techniques that can resolve 13C-13C couplings in uniformly labeled molecules. For simple quantification of the overall reduction in glycolytic flux, the relative peak integrals of the 13C-labeled glycolytic intermediates in the treated versus control samples can be compared.

Table 2: Estimated 13C NMR Chemical Shifts for D-Mannoheptulose (in D2O, referenced to TSP). Note: These are estimated values based on the structure and comparison with similar sugars like mannose. Experimental verification is recommended.

Carbon AtomEstimated Chemical Shift (ppm)
C1~65
C2~210 (ketone)
C3~72
C4~74
C5~71
C6~77
C7~63

Visualizations

Signaling Pathway

G cluster_glycolysis Glycolysis Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP DHAP_G3P DHAP / G3P F16BP->DHAP_G3P PEP Phosphoenolpyruvate DHAP_G3P->PEP Pyruvate Pyruvate PEP->Pyruvate Lactate Lactate Pyruvate->Lactate DMannoheptulose D-Mannoheptulose DMannoheptulose->Inhibition Inhibition->G6P Inhibition

Caption: D-Mannoheptulose inhibits hexokinase, blocking glucose phosphorylation.

Experimental Workflow

G start Start: Cell Culture labeling 13C Labeling ([U-13C7]D-Mannoheptulose) start->labeling quenching Metabolic Quenching (Cold Methanol) labeling->quenching extraction Metabolite Extraction (Chloroform/Methanol/Water) quenching->extraction nmr_prep NMR Sample Preparation (Reconstitution in D2O) extraction->nmr_prep nmr_acq 13C NMR Data Acquisition nmr_prep->nmr_acq data_proc Data Processing & Analysis nmr_acq->data_proc quant Quantification & Isotopic Enrichment Calculation data_proc->quant end End: Metabolic Flux Analysis quant->end

Caption: Workflow for 13C NMR tracing of D-Mannoheptulose.

Application Notes and Protocols for the Assignment of 13C NMR Peaks for D-Mannoheptulose Isotopomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Mannoheptulose, a seven-carbon ketose sugar, is of significant interest in biomedical research due to its role as a competitive inhibitor of hexokinase. This inhibition disrupts glycolysis and has implications for metabolic studies and potential therapeutic applications. Understanding the structure and dynamics of D-Mannoheptulose and its isotopomers at an atomic level is crucial for elucidating its mechanism of action and for the development of novel therapeutics. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, is a powerful tool for characterizing the chemical structure of carbohydrates. The use of 13C-labeled isotopomers of D-Mannoheptulose can greatly simplify spectral assignment and provide detailed insights into its metabolic fate.

These application notes provide a comprehensive guide to the assignment of 13C NMR peaks for D-Mannoheptulose isotopomers. The document includes detailed experimental protocols for sample preparation and NMR data acquisition, a table of predicted 13C NMR chemical shifts, and a logical workflow for peak assignment.

Predicted 13C NMR Chemical Shift Assignments

Obtaining a complete, experimentally verified and assigned 13C NMR spectrum for D-Mannoheptulose from public databases or literature is challenging. Therefore, the following table presents predicted chemical shift values based on the known 13C NMR data of D-mannose and general principles of carbohydrate NMR spectroscopy.[1] It is important to note that D-Mannoheptulose in solution exists as a mixture of anomers (α and β furanose and pyranose forms) and the open-chain form, which complicates the spectrum. The use of 13C-labeled isotopomers is instrumental in unambiguously assigning these peaks. For example, using [1-13C]-D-Mannoheptulose would result in a significantly enhanced signal for the C1 carbon, facilitating its identification.

Table 1: Predicted 13C NMR Chemical Shifts (ppm) for D-Mannoheptulose Anomers in D2O

Carbon AtomPredicted Chemical Shift (ppm) - α-pyranosePredicted Chemical Shift (ppm) - β-pyranosePredicted Chemical Shift (ppm) - α-furanosePredicted Chemical Shift (ppm) - β-furanosePredicted Chemical Shift (ppm) - Open-chain
C1~63~63~64~64~65
C2~215 (ketone)~215 (ketone)~218 (ketone)~218 (ketone)~212 (ketone)
C3~70~73~72~75~71
C4~68~68~78~78~69
C5~73~77~75~79~74
C6~71~71~70~70~72
C7~62~62~63~63~63

Note: These are predicted values and should be confirmed by 2D NMR experiments and comparison with spectra of specifically labeled isotopomers.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

  • Sample Purity: Ensure the D-Mannoheptulose sample is of high purity (≥98%).

  • Solvent: Deuterium oxide (D2O) is the recommended solvent for carbohydrate NMR as it is transparent in the 1H NMR spectrum and allows for the observation of exchangeable hydroxyl protons if desired (in a H2O/D2O mixture).

  • Concentration: For natural abundance 13C NMR, a concentration of 50-100 mg/mL is recommended. For 13C-labeled samples, the concentration can be significantly lower (5-10 mg/mL) depending on the level of enrichment.

  • Procedure:

    • Weigh the desired amount of D-Mannoheptulose and dissolve it in 0.5-0.6 mL of D2O in a clean vial.

    • Gently vortex or sonicate the vial to ensure complete dissolution.

    • Lyophilize the sample two to three times with fresh D2O to minimize the residual HDO signal.

    • After the final lyophilization, dissolve the sample in 100% D2O.

    • Filter the solution through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube and label it appropriately.

13C NMR Data Acquisition

The following parameters are a general guideline and may need to be optimized based on the specific instrument and sample.

  • Spectrometer: A high-field NMR spectrometer (500 MHz or higher) is recommended for better spectral dispersion.

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used for 1D 13C NMR.

  • Acquisition Parameters:

    • Spectral Width (SW): 200-250 ppm (to cover the full range of carbohydrate chemical shifts).

    • Acquisition Time (AQ): 1-2 seconds.

    • Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.

    • Number of Scans (NS): This will vary depending on the sample concentration and isotopic enrichment. For natural abundance samples, several thousand scans may be required. For labeled samples, a few hundred scans may be sufficient.

    • Temperature: 298 K (25 °C).

  • 2D NMR Experiments: To aid in the assignment of the 13C peaks, the following 2D NMR experiments are highly recommended:

    • 1H-13C HSQC (Heteronuclear Single Quantum Coherence): Correlates each carbon atom with its directly attached proton(s).

    • 1H-13C HMBC (Heteronuclear Multiple Bond Correlation): Correlates carbons and protons that are separated by two or three bonds, which is crucial for connecting the sugar backbone.

    • 1H-1H COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

    • 1H-1H TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, which is very useful for identifying all the protons of a single sugar ring.

Logical Workflow for 13C NMR Peak Assignment

The following diagram illustrates a systematic approach to assigning the 13C NMR peaks of D-Mannoheptulose isotopomers.

G Workflow for 13C NMR Peak Assignment of D-Mannoheptulose cluster_0 Data Acquisition cluster_1 Spectral Analysis and Assignment cluster_2 Final Assignment A Prepare D-Mannoheptulose (unlabeled and/or isotopically labeled) sample in D2O B Acquire 1D 13C NMR Spectrum A->B C Acquire 2D NMR Spectra (HSQC, HMBC, COSY, TOCSY) A->C D Identify Ketone Carbon (C2) (~210-220 ppm) B->D E Assign Anomeric Carbons from HSQC/HMBC C->E J Compile Final Table of 13C Chemical Shift Assignments for all Isotopomers D->J F Assign Ring Carbons using COSY and TOCSY to trace proton spin systems E->F G Correlate Protons to Carbons using HSQC F->G H Confirm Connectivity and Assign Quaternary Carbons using HMBC G->H I Compare with data from specifically labeled isotopomers (e.g., [1-13C]-D-Mannoheptulose) H->I I->J

Caption: Logical workflow for the assignment of 13C NMR peaks of D-Mannoheptulose.

This structured approach, combining 1D and 2D NMR techniques with the strategic use of isotopically labeled D-Mannoheptulose, will enable researchers to achieve unambiguous assignment of the 13C NMR spectrum. This detailed structural information is invaluable for understanding the biochemical properties of D-Mannoheptulose and for advancing drug development efforts targeting metabolic pathways.

References

Application Notes and Protocols for D-Mannoheptulose-¹³C Metabolic Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting cell culture experiments using ¹³C-labeled D-Mannoheptulose to investigate its effects on cellular metabolism. The protocols outlined below are designed to ensure robust and reproducible results for researchers in academic and industrial settings.

Introduction

D-Mannoheptulose, a seven-carbon sugar naturally found in avocados, is a known competitive inhibitor of hexokinase, the first and rate-limiting enzyme in the glycolytic pathway.[1][2] By inhibiting hexokinase, D-Mannoheptulose effectively blocks the phosphorylation of glucose to glucose-6-phosphate, leading to a reduction in glycolytic flux.[1][3] This inhibitory action makes it a valuable tool for studying the metabolic consequences of glycolysis inhibition in various cell types, particularly in cancer cells which often exhibit a high rate of glycolysis (the Warburg effect).[1][2]

The use of D-Mannoheptulose isotopically labeled with carbon-13 (D-Mannoheptulose-¹³C) allows for precise tracing of its metabolic fate and its impact on interconnected metabolic pathways, such as the pentose phosphate pathway (PPP) and the tricarboxylic acid (TCA) cycle.[4][5] This approach, known as ¹³C-Metabolic Flux Analysis (¹³C-MFA), provides quantitative insights into the reprogramming of cellular metabolism in response to hexokinase inhibition.

Data Presentation: Quantitative Parameters for Experimental Design

The following table summarizes key quantitative data gathered from the literature to aid in the design of D-Mannoheptulose-¹³C experiments.

ParameterCell LineValueReference
IC50 of D-Mannoheptulose (72h) MCF-7 (Breast Cancer)122.6 µg/mL[1]
AMJ13 (Breast Cancer)124.7 µg/mL[1]
REF (Normal Fibroblast)486.9 µg/mL[1]
HMECs (Normal Mammary Epithelial)975.1 µg/mL[6]
Working Concentration of D-Mannoheptulose MCF-7, AMJ13, REF62.5, 125, 250 µg/mL[1][2]
Typical Seeding Density General1 x 10⁴ cells/well (96-well plate)[1][2]
General~2 x 10⁵ cells/well (6-well plate)
¹³C Labeling Duration for Isotopic Steady State Glycolytic IntermediatesMinutes to hours[7]
TCA Cycle IntermediatesSeveral hours[7]
Typical ¹³C-Tracer Concentration in Media [U-¹³C₆]-Glucose2-4 g/L[8]
General Metabolite Uptake/Secretion Rates Glucose Uptake (Cancer Cells)100–400 nmol/10⁶ cells/h[9]
Lactate Secretion (Cancer Cells)200–700 nmol/10⁶ cells/h[9]
Glutamine Uptake (Cancer Cells)30–100 nmol/10⁶ cells/h[9]

Experimental Protocols

Protocol 1: Cell Culture and Preparation for D-Mannoheptulose-¹³C Labeling

This protocol describes the initial steps for culturing cells in preparation for the metabolic labeling experiment.

Materials:

  • Selected cell line (e.g., MCF-7 for breast cancer studies)

  • Complete growth medium (e.g., RPMI-1640 or MEM)[3]

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (100x)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • Cell culture flasks and plates (e.g., 6-well plates)

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding:

    • Culture cells in T-75 flasks until they reach 80-90% confluency.

    • Wash the cells with sterile PBS.

    • Trypsinize the cells and resuspend them in complete growth medium.

    • Perform a cell count and assess viability (e.g., using a hemocytometer and trypan blue).

    • Seed the cells into 6-well plates at a density of approximately 2 x 10⁵ cells per well in 2 mL of complete growth medium.

    • Incubate the plates for 24 hours to allow for cell attachment and recovery.

Protocol 2: Preparation of ¹³C-Labeled D-Mannoheptulose Medium

This protocol details the preparation of the specialized medium for the labeling experiment.

Materials:

  • Basal medium powder without glucose (e.g., glucose-free RPMI-1640)

  • D-Mannoheptulose-¹³C (commercially available[10])

  • Unlabeled D-Glucose (for control and co-treatment groups)

  • Dialyzed Fetal Bovine Serum (dFBS) to minimize unlabeled glucose and other small molecules.[11]

  • Sterile, deionized water

  • Sodium Bicarbonate (NaHCO₃)

  • Sterile filtration unit (0.22 µm filter)

Procedure:

  • Reconstitute Basal Medium:

    • Following the manufacturer's instructions, dissolve the glucose-free basal medium powder in sterile, deionized water to 90% of the final volume.[12]

    • Add the required amount of NaHCO₃.[12]

  • Add Carbon Sources:

    • For the experimental group, dissolve the desired concentration of D-Mannoheptulose-¹³C in a small volume of sterile water and add it to the basal medium.

    • For control groups, add the equivalent molar concentration of unlabeled D-Mannoheptulose or D-Glucose.

    • For co-treatment experiments, add both D-Mannoheptulose-¹³C and unlabeled D-Glucose to the medium at the desired concentrations.

  • Finalize Medium Preparation:

    • Add dFBS to a final concentration of 10%.

    • Adjust the pH of the medium to the recommended range (typically 7.2-7.4) using sterile 1N HCl or 1N NaOH.[12]

    • Bring the medium to the final volume with sterile, deionized water.

    • Sterilize the complete medium by passing it through a 0.22 µm filter.

    • Warm the medium to 37°C before use.

Protocol 3: D-Mannoheptulose-¹³C Labeling and Metabolite Extraction

This protocol outlines the core labeling experiment and the subsequent quenching and extraction of intracellular metabolites.

Materials:

  • Prepared ¹³C-labeled D-Mannoheptulose medium

  • Cold PBS (4°C)

  • Quenching solution: 80% Methanol in water, pre-chilled to -80°C

  • Cell scrapers

  • Microcentrifuge tubes

  • Centrifuge capable of reaching -9°C and 15,000 x g

Procedure:

  • Initiate Labeling:

    • Aspirate the standard growth medium from the 6-well plates.

    • Gently wash the cell monolayer once with pre-warmed sterile PBS.

    • Add 2 mL of the pre-warmed ¹³C-labeled D-Mannoheptulose medium to each well.

    • Incubate the cells for a predetermined duration to achieve isotopic steady state. This may range from a few hours for glycolytic intermediates to over 24 hours for downstream metabolites.[7] A time-course experiment is recommended to determine the optimal labeling time for the metabolites of interest.

  • Quench Metabolism and Extract Metabolites:

    • Place the 6-well plates on ice.

    • Quickly aspirate the labeling medium.

    • Immediately wash the cells twice with 2 mL of ice-cold PBS to remove any remaining extracellular tracer.

    • Aspirate the final PBS wash completely.

    • Add 1 mL of pre-chilled (-80°C) 80% methanol to each well to quench all enzymatic activity.

    • Place the plates at -80°C for 15 minutes to ensure complete cell lysis and protein precipitation.

    • Scrape the cell lysate from the bottom of the wells and transfer it to pre-chilled microcentrifuge tubes.

    • Centrifuge the tubes at 15,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

    • Carefully collect the supernatant, which contains the intracellular metabolites, and transfer it to a new tube.

    • Dry the metabolite extracts using a vacuum concentrator (e.g., SpeedVac).

    • Store the dried extracts at -80°C until analysis by mass spectrometry.

Protocol 4: Sample Analysis by Mass Spectrometry

This protocol provides a general overview of the analytical phase. Specific parameters will need to be optimized based on the available instrumentation.

Instrumentation:

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography (LC) system.

Procedure:

  • Sample Reconstitution:

    • Reconstitute the dried metabolite extracts in a suitable solvent for LC-MS analysis (e.g., a mixture of water and acetonitrile).

  • LC-MS/MS Analysis:

    • Inject the reconstituted samples into the LC-MS/MS system.

    • Separate the metabolites using a suitable chromatography method (e.g., HILIC for polar metabolites).

    • Analyze the eluting compounds using the mass spectrometer in a full scan mode to detect all ions and in a targeted MS/MS mode to confirm the identity of key metabolites.

  • Data Analysis:

    • Process the raw data using appropriate software to identify metabolites and determine the mass isotopologue distributions (MIDs) for each metabolite of interest.

    • Correct the MIDs for the natural abundance of ¹³C.

    • Use the corrected MIDs to calculate metabolic fluxes using specialized software (e.g., INCA, Metran).

Mandatory Visualizations

experimental_workflow cluster_analysis Phase 3: Analysis cell_culture Cell Culture (e.g., MCF-7) seeding Cell Seeding (6-well plates) cell_culture->seeding incubation 24h Incubation seeding->incubation media_exchange Medium Exchange incubation->media_exchange media_prep Prepare D-Mannoheptulose-¹³C Medium media_prep->media_exchange labeling_incubation Labeling Incubation (Time Course) media_exchange->labeling_incubation quenching Metabolite Quenching (-80°C Methanol) labeling_incubation->quenching extraction Metabolite Extraction quenching->extraction lcms LC-MS/MS Analysis extraction->lcms mfa ¹³C-Metabolic Flux Analysis lcms->mfa

Caption: Experimental workflow for D-Mannoheptulose-¹³C metabolic flux analysis.

signaling_pathway cluster_glycolysis Glycolysis Pathway glucose_ext Extracellular Glucose glucose_int Intracellular Glucose glucose_ext->glucose_int GLUT Transporter g6p Glucose-6-Phosphate glucose_int->g6p ATP -> ADP glycolysis Glycolysis g6p->glycolysis ppp Pentose Phosphate Pathway (PPP) g6p->ppp pyruvate Pyruvate glycolysis->pyruvate lactate Lactate pyruvate->lactate tca TCA Cycle pyruvate->tca Acetyl-CoA biosynthesis Nucleotide & Lipid Biosynthesis ppp->biosynthesis hk Hexokinase (HK) hk->g6p manhept D-Mannoheptulose manhept->hk Inhibition

Caption: D-Mannoheptulose inhibits hexokinase, blocking glycolysis and affecting downstream pathways.

References

Application Notes and Protocols for D-Mannoheptulose-13C Tracer Studies: A Guide to Quenching Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and executing metabolic tracer studies using 13C-labeled D-Mannoheptulose (D-MH), a potent inhibitor of hexokinase. The following sections detail the mechanism of action, provide standardized protocols for quenching metabolism and sample preparation, and offer insights into data interpretation for studying glycolytic flux.

Introduction

D-Mannoheptulose, a seven-carbon monosaccharide naturally found in avocados, is a well-characterized inhibitor of hexokinase, the enzyme that catalyzes the first committed step of glycolysis.[1][2] By competitively inhibiting the phosphorylation of glucose to glucose-6-phosphate, D-MH effectively curtails glycolytic flux.[3][4] This property makes 13C-labeled D-Mannoheptulose (D-MH-13C) a valuable tool for investigating the dynamics of glycolysis and the metabolic adaptations of cells to its inhibition. These studies are particularly relevant in cancer research, where many tumors exhibit a high rate of glycolysis (the Warburg effect), and in studies of metabolic disorders.[2]

Successful metabolic tracer studies with D-MH-13C hinge on the rapid and effective quenching of metabolism to preserve the in vivo metabolic state of the cells at the time of harvest. This document provides detailed protocols for quenching metabolism in both adherent and suspension cell cultures, followed by protocols for metabolite extraction and preparation for mass spectrometry-based analysis.

Mechanism of Action: D-Mannoheptulose as a Hexokinase Inhibitor

D-Mannoheptulose acts as a competitive inhibitor of hexokinase with respect to its substrate, D-glucose.[3] It binds to the active site of the enzyme, preventing the phosphorylation of glucose. The inhibition of hexokinase leads to a reduction in the intracellular concentration of glucose-6-phosphate and downstream glycolytic intermediates, as well as a decrease in ATP production from glycolysis.[2]

G Mechanism of D-Mannoheptulose Action cluster_0 Extracellular cluster_1 Intracellular Glucose_ext Glucose Glucose_int Glucose Glucose_ext->Glucose_int GLUT Transporter DMH_ext D-Mannoheptulose-13C DMH_int This compound DMH_ext->DMH_int GLUT Transporter Hexokinase Hexokinase Glucose_int->Hexokinase DMH_int->Hexokinase Inhibition G6P Glucose-6-Phosphate Hexokinase->G6P ATP -> ADP Glycolysis Glycolysis G6P->Glycolysis ATP_prod ATP Production Glycolysis->ATP_prod

Fig. 1: D-Mannoheptulose Inhibition of Glycolysis

Quantitative Data on D-Mannoheptulose Activity

The inhibitory effect of D-Mannoheptulose on hexokinase and downstream metabolic pathways has been quantified in various studies. The following tables summarize key findings.

Enzyme SourceSubstrate (D-Glucose)D-Mannoheptulose Conc.% Inhibition of PhosphorylationReference
Yeast Hexokinase5 mM25 mM99.98%[3]
Bovine Heart Hexokinase5 mM25 mM96.07%[3]

Table 1: Inhibition of D-Glucose Phosphorylation by D-Mannoheptulose. This table illustrates the potent inhibitory effect of D-Mannoheptulose on hexokinase activity from different sources.

Cell LineTreatmentPyruvate Concentration (nmol/10^6 cells)ATP Concentration (nmol/10^6 cells)Reference
Breast Cancer CellsControl1.8 ± 0.152.5 ± 0.2[2]
Breast Cancer CellsD-Mannoheptulose (IC50)0.6 ± 0.081.1 ± 0.12[2]

Table 2: Effect of D-Mannoheptulose on Intracellular Metabolite Concentrations. This table demonstrates the downstream effects of hexokinase inhibition by D-Mannoheptulose, leading to a significant reduction in key metabolites of energy metabolism.

Experimental Protocols

Protocol 1: this compound Tracer Labeling in Adherent Cells

This protocol describes the labeling of adherent mammalian cells with this compound to trace its metabolic fate and impact on glycolysis.

Materials:

  • Adherent mammalian cells (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • This compound (uniformly labeled)

  • Phosphate-buffered saline (PBS), ice-cold

  • Liquid nitrogen

Procedure:

  • Cell Seeding: Seed cells in multi-well plates (e.g., 6-well or 12-well) at a density that will result in 80-90% confluency on the day of the experiment.

  • Pre-incubation: On the day of the experiment, aspirate the culture medium and wash the cells once with pre-warmed PBS.

  • Labeling: Add pre-warmed complete culture medium containing the desired concentration of this compound. The concentration should be optimized based on the cell type and experimental goals (a starting point could be in the range of 1-10 mM).

  • Incubation: Incubate the cells for the desired period (e.g., for steady-state labeling, 6-24 hours; for kinetic studies, shorter time points may be required).

  • Metabolism Quenching: Proceed immediately to Protocol 2 for quenching metabolism.

Protocol 2: Rapid Quenching of Metabolism in Adherent Cells

This protocol is designed to rapidly halt metabolic activity in adherent cells to preserve the intracellular metabolite profile.

Materials:

  • Ice-cold saline solution (0.9% NaCl)

  • Liquid nitrogen

  • Cell scraper

Procedure:

  • Aspirate Medium: At the end of the labeling period, aspirate the culture medium as quickly as possible.

  • Wash: Immediately wash the cells with ice-cold saline to remove any remaining extracellular tracer. Aspirate the saline completely.

  • Quench: Immediately add liquid nitrogen directly to the culture plate to flash-freeze the cells.

  • Cell Lysis and Collection: Place the plate on dry ice. Add a small volume of a cold extraction solvent (see Protocol 4) and use a pre-chilled cell scraper to scrape the cells.

  • Transfer: Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Storage: Store the samples at -80°C until metabolite extraction.

G Quenching Workflow for Adherent Cells Start End of Labeling Aspirate Aspirate Medium Start->Aspirate Wash Wash with Ice-Cold Saline Aspirate->Wash Quench Add Liquid Nitrogen Wash->Quench Scrape Scrape Cells in Cold Solvent Quench->Scrape Store Store at -80°C Scrape->Store

Fig. 2: Adherent Cell Quenching Workflow
Protocol 3: Quenching Metabolism in Suspension Cells

This protocol outlines a method for rapidly quenching metabolism in suspension cell cultures.

Materials:

  • Ice-cold saline solution (0.9% NaCl)

  • Centrifuge capable of reaching 4°C

  • Liquid nitrogen

Procedure:

  • Sample Collection: At the desired time point, rapidly transfer a known volume of the cell suspension to a pre-chilled centrifuge tube.

  • Quenching and Dilution: Immediately add at least 5 volumes of ice-cold saline to the cell suspension. This rapidly drops the temperature and dilutes extracellular metabolites.

  • Centrifugation: Centrifuge the cells at a low speed (e.g., 1000 x g) for a short duration (e.g., 1-2 minutes) at 4°C to pellet the cells.

  • Supernatant Removal: Quickly aspirate the supernatant.

  • Flash-Freeze: Immediately flash-freeze the cell pellet in liquid nitrogen.

  • Storage: Store the cell pellets at -80°C until metabolite extraction.

Protocol 4: Metabolite Extraction for Mass Spectrometry

This protocol describes the extraction of polar metabolites from quenched cell samples for subsequent analysis by LC-MS.

Materials:

  • 80% Methanol (HPLC grade), pre-chilled to -80°C

  • Water (HPLC grade), pre-chilled to 4°C

  • Chloroform (HPLC grade), pre-chilled to -20°C

  • Centrifuge capable of reaching 4°C

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Solvent Addition: To the frozen cell pellet or lysate, add a pre-chilled extraction solvent. A common choice is a monophasic mixture of methanol, chloroform, and water (e.g., 1:1:1 v/v/v) or a biphasic extraction using a methanol/water followed by chloroform. For a simple and effective extraction of polar metabolites, add 1 mL of 80% methanol (-80°C) per 1-5 million cells.

  • Homogenization: Vortex the tube vigorously for 1 minute to ensure complete lysis and mixing.

  • Incubation: Incubate the samples on dry ice or at -20°C for at least 30 minutes to allow for protein precipitation.

  • Centrifugation: Centrifuge the samples at maximum speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant containing the metabolites to a new pre-chilled microcentrifuge tube.

  • Drying: Dry the metabolite extract to completion using a vacuum concentrator or a stream of nitrogen.

  • Reconstitution: Reconstitute the dried metabolites in a small volume of a suitable solvent for your LC-MS analysis (e.g., 50% methanol or a buffer compatible with your chromatography).

  • Analysis: The samples are now ready for analysis by LC-MS to determine the incorporation of 13C into various metabolites.

G Metabolite Extraction Workflow Start Quenched Cell Pellet Add_Solvent Add Cold Extraction Solvent Start->Add_Solvent Homogenize Vortex/Homogenize Add_Solvent->Homogenize Incubate Incubate at -20°C Homogenize->Incubate Centrifuge Centrifuge to Pellet Debris Incubate->Centrifuge Collect Collect Supernatant Centrifuge->Collect Dry Dry Extract Collect->Dry Reconstitute Reconstitute in LC-MS Solvent Dry->Reconstitute End Ready for Analysis Reconstitute->End

Fig. 3: General Metabolite Extraction Workflow

Data Analysis and Interpretation

Following LC-MS analysis, the data will consist of mass spectra showing the isotopic distribution for each detected metabolite. The presence of 13C-labeled D-Mannoheptulose will be evident, and its impact on the labeling patterns of glycolytic intermediates can be assessed. A decrease in the abundance of 13C-labeled glycolytic intermediates derived from a co-administered 13C-glucose tracer would confirm the inhibitory effect of D-Mannoheptulose. Software packages for metabolic flux analysis can be used to model the data and quantify the changes in pathway fluxes upon D-Mannoheptulose treatment.

Conclusion

The use of this compound as a metabolic tracer, coupled with rapid and effective quenching protocols, provides a powerful approach to investigate the regulation of glycolysis. The detailed protocols and information provided in these application notes offer a solid foundation for researchers to design and execute robust and reproducible tracer studies, ultimately leading to a deeper understanding of cellular metabolism in health and disease.

References

Troubleshooting & Optimization

Correcting for natural 13C abundance in D-Mannoheptulose-13C data

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with D-Mannoheptulose-13C. Our goal is to help you accurately correct for natural 13C abundance and obtain reliable isotopic enrichment data from your mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to correct for the natural abundance of 13C in my this compound experiments?

A1: All naturally occurring carbon-containing compounds are a mixture of isotopes, primarily 12C and approximately 1.1% 13C. When you analyze your 13C-labeled D-Mannoheptulose samples by mass spectrometry, the instrument detects the total 13C content, which is a combination of the experimentally introduced 13C label and the naturally present 13C. To accurately determine the true isotopic enrichment from your experiment, you must subtract the contribution of the naturally abundant 13C.[1][2] Failure to do so will result in an overestimation of your 13C incorporation.[3]

Q2: What is a Mass Isotopomer Distribution (MID)?

A2: A mass isotopomer distribution (MID), also referred to as a mass distribution vector (MDV), represents the fractional abundance of each isotopologue of a molecule.[4] For a molecule like D-Mannoheptulose with seven carbon atoms, you will have a series of mass isotopologues: M+0 (unlabeled), M+1 (one 13C), M+2 (two 13C), and so on, up to M+7 (fully labeled). The MID is a vector of the relative abundances of each of these isotopologues.

Q3: How does the natural abundance of other elements in my sample affect the correction?

A3: Other elements in your D-Mannoheptulose molecule and any derivatizing agents (e.g., silicon in TMS derivatives) also have naturally occurring stable isotopes (e.g., 29Si, 30Si, 17O, 18O, 2H). These isotopes also contribute to the M+1, M+2, etc. peaks in your mass spectrum. A proper natural abundance correction algorithm will account for the isotopic distributions of all elements in the analyzed molecule or fragment.[5]

Q4: Can I use a single correction factor for all my metabolites?

A4: No, the correction for natural 13C abundance is specific to the elemental composition of the molecule or fragment being analyzed.[1] Larger molecules with more carbon atoms will have a higher probability of containing naturally occurring 13C atoms. Therefore, a unique correction matrix must be calculated for each specific metabolite or fragment ion.

Q5: What are some common software tools for natural abundance correction?

A5: Several software tools are available to perform natural abundance correction. Some commonly used options include IsoCorrectoR (an R-based tool) and AccuCor2.[3][6] These tools typically require the chemical formula of the analyte and the raw mass isotopomer distribution data as input.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Corrected 13C enrichment is negative or greater than 100%. Incorrect chemical formula used for correction. This is especially common with derivatized compounds where the atoms from the derivatizing agent are not included.Double-check the chemical formula of the derivatized D-Mannoheptulose fragment being analyzed. Ensure all atoms from both the original molecule and the derivatizing agent are included.
Contamination or co-elution with another compound.Review your chromatography. Ensure the peak for D-Mannoheptulose is well-resolved and symmetrical. If necessary, optimize your chromatographic method to improve separation.
Incorrect background subtraction.Re-evaluate the background subtraction of your mass spectral data. Ensure that the background region is representative and does not contain interfering signals.
High variability in corrected data between replicates. Inconsistent derivatization.Optimize your derivatization protocol to ensure complete and reproducible derivatization. This may involve adjusting reaction time, temperature, or reagent concentrations.
Poor chromatographic peak shape or integration.Manually review the integration of your chromatographic peaks. Adjust integration parameters if necessary to ensure consistent and accurate peak area determination.
Instrument instability.Check the stability of your mass spectrometer. Run a standard to ensure consistent performance.
Unexpectedly low 13C enrichment after correction. Incomplete labeling of the this compound tracer.Verify the isotopic purity of your labeled tracer if possible.
Metabolic dilution from unlabeled endogenous pools.This may be a biological effect. Consider the experimental design and whether significant unlabeled pools of D-Mannoheptulose or its precursors are expected.
Errors in the correction algorithm or its implementation.If using custom scripts, verify the mathematical implementation of the correction matrix. Compare your results with a known standard or a published software tool.

Natural Isotope Abundances

For accurate correction, it is essential to use the correct natural abundances of all relevant isotopes. The table below summarizes the abundances of common elements encountered in the analysis of derivatized D-Mannoheptulose.

ElementIsotopeNatural Abundance (%)
Carbon12C98.93
13C1.07
Hydrogen1H99.985
2H0.015
Oxygen16O99.757
17O0.038
18O0.205
Nitrogen14N99.632
15N0.368
Silicon28Si92.223
(for TMS derivatives)29Si4.685
30Si3.092

Experimental Protocol: GC-MS Analysis and Natural Abundance Correction of this compound

This protocol outlines the key steps for the analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) followed by data correction.

1. Sample Preparation and Derivatization:

  • Extraction: Extract metabolites from your biological samples using a suitable solvent system (e.g., methanol/water/chloroform).

  • Drying: Dry the polar metabolite fraction completely under a stream of nitrogen or using a vacuum concentrator. It is critical to remove all water before derivatization.

  • Derivatization (Trimethylsilylation):

    • Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried extract.

    • Incubate at 37°C for 90 minutes to protect the carbonyl groups.

    • Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).

    • Incubate at 60°C for 30 minutes. The resulting solution contains the trimethylsilyl (TMS) derivatives of the sugars.

2. GC-MS Analysis:

  • Gas Chromatograph: Use a GC system equipped with a suitable column for sugar analysis (e.g., a low-polarity phenyl-arylene polymer column).

  • Injection: Inject 1 µL of the derivatized sample.

  • Oven Program:

    • Initial temperature: 150°C, hold for 2 minutes.

    • Ramp: Increase to 300°C at a rate of 10°C/minute.

    • Hold: Hold at 300°C for 5 minutes.

  • Mass Spectrometer:

    • Operate the mass spectrometer in electron ionization (EI) mode.

    • Acquire data in full scan mode over a mass range of m/z 50-750. This will allow you to identify the retention time and mass spectrum of derivatized D-Mannoheptulose.

    • For quantitative analysis, you can use selected ion monitoring (SIM) to monitor the ion cluster of a specific, abundant fragment of the D-Mannoheptulose-TMS derivative.

3. Data Processing and Correction:

  • Peak Identification and Integration: Identify the chromatographic peak corresponding to the D-Mannoheptulose-TMS derivative based on its retention time and mass spectrum compared to a standard. Integrate the peak area for each mass isotopologue (M+0, M+1, M+2, etc.) of a chosen fragment ion.

  • Natural Abundance Correction: Use a dedicated software tool (e.g., IsoCorrectoR) or a matrix-based method to correct the raw isotopologue distribution for natural abundance.

    • Input: The raw fractional abundances of the isotopologues and the chemical formula of the fragment ion (including atoms from the TMS groups).

    • Output: The corrected mass isotopologue distribution, which reflects the true 13C enrichment from your labeling experiment.

Workflow for Natural Abundance Correction

Caption: Workflow for correcting natural 13C abundance in mass spectrometry data.

References

Optimizing D-Mannoheptulose-13C tracer concentration for in vitro studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing D-Mannoheptulose-13C as a tracer in in vitro metabolic studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in in vitro studies?

This compound is a stable isotope-labeled tracer used to investigate metabolic pathways, particularly glycolysis. As a hexokinase inhibitor, it allows for the precise tracking of its uptake and downstream metabolic fate, providing insights into the regulation of glucose metabolism and related cellular processes.[1] It is particularly valuable in cancer research for studying the altered metabolism of tumor cells.

Q2: What is a recommended starting concentration for this compound in cell culture experiments?

A definitive optimal concentration for this compound has not been established in the literature. However, based on studies using unlabeled D-Mannoheptulose, a common starting point is to perform a dose-response experiment. It is advisable to test a range of concentrations to determine the optimal balance between sufficient tracer incorporation and minimal cytotoxicity.

Q3: How can I determine the optimal tracer-to-unlabeled substrate ratio?

The ideal ratio of this compound to its unlabeled counterpart (or other carbon sources like glucose in the medium) is critical for achieving sufficient labeling of downstream metabolites without perturbing the biological system. A common starting point is a 1:1 ratio of labeled to unlabeled substrate. However, this should be optimized for each cell line and experimental condition. The goal is to maximize the isotopic enrichment in the metabolites of interest while maintaining cell viability and normal metabolic function.

Q4: How long should I incubate my cells with the this compound tracer?

The incubation time required to achieve isotopic steady state, where the enrichment of the tracer in the metabolites of interest no longer changes over time, can vary significantly between cell types and metabolic pathways. For glycolytic intermediates, steady state may be reached within minutes to a few hours. For intermediates in the TCA cycle, it could take several hours. It is recommended to perform a time-course experiment (e.g., 0, 2, 4, 8, 12, 24 hours) to determine the optimal incubation time for your specific experimental goals.

Q5: How do I assess the potential cytotoxicity of this compound?

It is crucial to evaluate the cytotoxicity of the tracer to ensure that the observed metabolic effects are not due to cellular stress or death. Standard cytotoxicity assays, such as MTT, LDH, or live/dead cell staining, should be performed. It is recommended to test a range of this compound concentrations and compare the results to cells treated with equivalent concentrations of unlabeled D-Mannoheptulose and a vehicle control.

Troubleshooting Guides

Problem 1: Low Isotopic Enrichment in Downstream Metabolites

Possible Causes:

  • Insufficient Tracer Concentration: The concentration of this compound may be too low relative to other carbon sources in the medium.

  • Short Incubation Time: The cells may not have reached isotopic steady state.

  • Low Tracer Uptake: The cell line may have low expression of the necessary glucose transporters (e.g., GLUT2) for D-Mannoheptulose uptake.

  • Tracer Degradation: this compound may be unstable in the culture medium over long incubation periods.

Solutions:

  • Increase Tracer Concentration: Gradually increase the concentration of this compound in your experiment.

  • Optimize Tracer-to-Unlabeled Substrate Ratio: Increase the proportion of labeled tracer relative to the unlabeled substrate.

  • Extend Incubation Time: Perform a time-course experiment to identify the optimal incubation duration.

  • Verify Tracer Purity and Stability: Ensure the quality of your this compound tracer and check for degradation in the culture medium over time.

  • Cell Line Characterization: Confirm that your cell line expresses the appropriate transporters for D-Mannoheptulose uptake.

Problem 2: High Cell Death or Signs of Cellular Stress

Possible Causes:

  • Tracer Cytotoxicity: The concentration of this compound may be toxic to the cells.

  • Inhibition of Glycolysis: D-Mannoheptulose is a hexokinase inhibitor, and prolonged or high-concentration exposure can lead to energy depletion and cell death.

  • Contaminants in Tracer Stock: The this compound stock solution may contain impurities.

Solutions:

  • Perform a Dose-Response Cytotoxicity Assay: Determine the IC50 value of this compound for your cell line and work with concentrations well below this value.

  • Reduce Incubation Time: A shorter exposure to the tracer may be sufficient for labeling without causing significant stress.

  • Ensure High Purity of Tracer: Use a reputable supplier for your this compound and filter-sterilize the stock solution before use.

  • Supplement with Alternative Energy Sources: If the inhibition of glycolysis is the primary issue, consider providing an alternative energy source, such as glutamine, in the culture medium.

Data Presentation

Table 1: Example Dose-Response Experiment for Cytotoxicity Assessment

This compound (µM)Cell Viability (%)
0 (Vehicle Control)100
1098 ± 2
5095 ± 3
10085 ± 5
25060 ± 7
50030 ± 6

Table 2: Example Time-Course for Isotopic Enrichment

Incubation Time (hours)¹³C Enrichment in Pyruvate (%)
00
215 ± 2
435 ± 4
860 ± 5
1275 ± 6
2478 ± 5

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration
  • Cell Seeding: Plate cells at a desired density in a multi-well plate and allow them to adhere and reach the desired confluency.

  • Tracer Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS) and filter-sterilize.

  • Dose-Response Treatment: Prepare a serial dilution of the this compound stock solution in the cell culture medium to achieve a range of final concentrations (e.g., 0, 10, 50, 100, 250, 500 µM).

  • Incubation: Remove the old medium from the cells and replace it with the medium containing the different concentrations of the tracer. Incubate for a predetermined time (e.g., 24 hours).

  • Cytotoxicity Assay: After incubation, perform a standard cytotoxicity assay (e.g., MTT or LDH) according to the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Select the highest concentration that does not cause significant cytotoxicity for subsequent tracer experiments.

Protocol 2: Sample Preparation for Metabolite Extraction
  • Cell Culture and Labeling: Culture cells to the desired confluency and incubate with the optimized concentration of this compound for the determined optimal time.

  • Quenching Metabolism: To halt metabolic activity, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Metabolite Extraction: Immediately add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.

  • Cell Lysis and Collection: Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris and proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the metabolites.

  • Storage: Store the metabolite extracts at -80°C until analysis by mass spectrometry.[2][3]

Mandatory Visualization

experimental_workflow cluster_prep Phase 1: Preparation cluster_optimization Phase 2: Optimization cluster_experiment Phase 3: Tracer Experiment cluster_analysis Phase 4: Analysis A Seed Cells C Dose-Response for Cytotoxicity A->C D Time-Course for Isotopic Enrichment A->D B Prepare this compound Stock B->C B->D E Determine Optimal Concentration & Time C->E D->E F Incubate Cells with Optimized Tracer E->F G Quench Metabolism & Wash Cells F->G H Extract Metabolites G->H I Mass Spectrometry Analysis H->I J Data Processing & Interpretation I->J

Caption: Workflow for optimizing and performing in vitro studies with this compound.

signaling_pathway cluster_glycolysis Glycolysis Inhibition Glucose Glucose HK Hexokinase (HK) Glucose->HK Mannoheptulose This compound Mannoheptulose->HK G6P Glucose-6-Phosphate HK->G6P Downstream Downstream Glycolysis G6P->Downstream

References

Technical Support Center: D-Mannoheptulose-13C Isotopic Labeling Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering low isotopic enrichment in D-Mannoheptulose-13C experiments.

Frequently Asked Questions (FAQs)

Q1: What is D-Mannoheptulose and why is it used in 13C labeling experiments?

D-Mannoheptulose is a seven-carbon keto sugar naturally found in sources like avocados. In metabolic research, its 13C-labeled form (this compound) serves as a tracer to investigate metabolic pathways. It is a known inhibitor of hexokinase, the first enzyme in glycolysis, which allows for the study of its effects on glucose metabolism and related pathways.[1]

Q2: What is the general principle behind 13C metabolic flux analysis (MFA)?

13C Metabolic Flux Analysis (MFA) is a technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. The process involves introducing a substrate enriched with a stable isotope, such as 13C-labeled D-Mannoheptulose, into a cellular system. As the cells metabolize the labeled substrate, the 13C atoms are incorporated into various downstream metabolites. By measuring the distribution of these isotopes in the metabolites, typically using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can deduce the flow of carbon through the metabolic network.[2][3][4][5]

Q3: What are the key steps in a typical this compound labeling experiment?

A typical experiment involves several critical steps:

  • Experimental Design: This includes selecting the appropriate cell line or model system, choosing the optimal concentration and labeling duration for this compound, and defining the experimental conditions.

  • Tracer Experiment: Cells are cultured in a medium containing this compound.

  • Quenching and Extraction: Metabolic activity is rapidly halted (quenched), and metabolites are extracted from the cells.

  • Isotopic Labeling Measurement: The isotopic enrichment of target metabolites is measured using analytical techniques like LC-MS/MS or NMR.[6][7][8][9]

  • Data Analysis and Flux Estimation: The measured labeling patterns are used to calculate metabolic fluxes.

Troubleshooting Low Isotopic Enrichment

Low isotopic enrichment is a common challenge in stable isotope tracing experiments. The following sections provide a structured approach to identifying and resolving potential issues.

Problem Area 1: Experimental Design and Execution

Q4: My downstream metabolites show very low 13C enrichment. Where should I start troubleshooting?

Start by reviewing your experimental design and execution. Several factors can contribute to low enrichment, including suboptimal tracer concentration, insufficient labeling time, or issues with the cell culture conditions.

A logical troubleshooting workflow can help pinpoint the issue:

TroubleshootingWorkflow Start Low Isotopic Enrichment Detected CheckDesign Review Experimental Design Start->CheckDesign CheckExecution Examine Experimental Execution Start->CheckExecution CheckSamplePrep Investigate Sample Preparation Start->CheckSamplePrep CheckAnalysis Verify Analytical Method Start->CheckAnalysis TracerConc Suboptimal Tracer Concentration? CheckDesign->TracerConc LabelTime Insufficient Labeling Time? CheckDesign->LabelTime CellHealth Poor Cell Health or Viability? CheckDesign->CellHealth MediaComp Incorrect Media Composition? CheckExecution->MediaComp Contamination Microbial Contamination? CheckExecution->Contamination Quenching Inefficient Quenching? CheckSamplePrep->Quenching Extraction Incomplete Extraction? CheckSamplePrep->Extraction SampleHandling Improper Sample Handling/Storage? CheckSamplePrep->SampleHandling Instrument Instrument Sensitivity or Calibration Issue? CheckAnalysis->Instrument IonSuppression Ion Suppression in LC-MS? CheckAnalysis->IonSuppression DataProcessing Incorrect Data Processing? CheckAnalysis->DataProcessing

Caption: A logical workflow for troubleshooting low isotopic enrichment.

Q5: How do I determine the optimal concentration of this compound and the ideal labeling duration?

The optimal concentration and duration depend on the cell type and the specific metabolic pathways being investigated. It is recommended to perform a dose-response and time-course experiment to determine these parameters empirically.

ParameterLow RangeMedium RangeHigh RangeConsiderations
This compound Concentration 1-5 mM5-10 mM>10 mMHigher concentrations can be toxic to some cell lines.
Labeling Duration 1-6 hours6-24 hours>24 hoursShorter times are suitable for rapid pathways like glycolysis, while longer times may be needed for slower pathways like the TCA cycle.[10]

Q6: Could my cell culture conditions be the cause of low enrichment?

Yes, several factors related to cell culture can impact tracer uptake and metabolism:

  • Cell Health: Ensure cells are in the exponential growth phase and have high viability. Stressed or senescent cells may have altered metabolism.

  • Media Composition: The presence of unlabeled carbon sources that compete with this compound can dilute the isotopic enrichment. It is crucial to use a defined medium where this compound is the primary source for the pathway of interest.

  • Contamination: Microbial contamination can consume the labeled tracer and interfere with the experiment. Regularly check for contamination.

Problem Area 2: Sample Preparation

Q7: How critical is the quenching step, and what are the best practices?

Quenching is a critical step to halt enzymatic activity and preserve the in vivo metabolic state of the cells.[11] Inefficient quenching can lead to continued metabolism after cell harvesting, which can alter the labeling patterns.

Recommended Quenching Protocol:

  • Rapidly aspirate the culture medium.

  • Immediately wash the cells with ice-cold saline or phosphate-buffered saline (PBS).

  • Add a quenching solution, such as cold methanol or a mixture of acetonitrile, methanol, and water.[11]

  • Scrape the cells and collect the cell suspension.

  • Proceed immediately to metabolite extraction.

Delays in snap-freezing or improper storage can compromise the integrity of metabolites and isotopic labeling.[6][10]

SamplePrepWorkflow Start Cell Culture (Labeled) Quench Rapid Quenching (e.g., Cold Methanol) Start->Quench Halt Metabolism Extract Metabolite Extraction (e.g., Organic Solvents) Quench->Extract Isolate Metabolites Analyze LC-MS/MS or NMR Analysis Extract->Analyze Measure Enrichment

Caption: A simplified workflow for sample preparation in 13C labeling experiments.

Q8: What are common pitfalls during metabolite extraction?

Incomplete extraction can result in low metabolite yields and inaccurate enrichment measurements. The choice of extraction solvent is crucial and should be optimized for the metabolites of interest. Common extraction methods include:

  • Methanol-water mixtures

  • Acetonitrile-water mixtures

  • Chloroform-methanol-water (for polar and nonpolar metabolites)

Strict adherence to sample collection and handling protocols is essential to minimize pre-analytical errors.[6]

Problem Area 3: Analytical Measurement and Data Interpretation

Q9: I am using LC-MS for analysis. What are some potential issues that could lead to apparent low enrichment?

Several analytical challenges in LC-MS can affect the accuracy of isotopic enrichment measurements:

  • Ion Suppression: Co-eluting compounds from the sample matrix can suppress the ionization of the target analyte, leading to a weaker signal.[11]

  • Peak Misidentification: Incorrectly identifying the peaks corresponding to the labeled and unlabeled forms of a metabolite will lead to erroneous enrichment calculations.[11]

  • Natural Isotope Abundance: It is important to correct for the natural abundance of 13C in your data analysis to accurately determine the enrichment from the tracer.[6]

IssuePotential Solution
Ion Suppression Improve chromatographic separation, use a more dilute sample, or employ an internal standard.
Peak Misidentification Use authentic standards to confirm retention times and fragmentation patterns. High-resolution mass spectrometry can also help distinguish between compounds with similar masses.[12]
Natural Abundance Use software that can automatically correct for the natural abundance of stable isotopes.[6]

Q10: How does the metabolic pathway of D-Mannoheptulose affect expected enrichment patterns?

D-Mannoheptulose is known to be an inhibitor of hexokinase.[1] Therefore, its metabolism and the resulting labeling patterns will differ from that of glucose. Understanding its entry point and subsequent metabolic fate is crucial for interpreting the results.

MannoheptulosePathway Mannoheptulose_13C This compound Hexokinase Hexokinase Mannoheptulose_13C->Hexokinase Inhibition PPP Pentose Phosphate Pathway (PPP) Mannoheptulose_13C->PPP Potential Entry Glycolysis Glycolysis Glycolysis->PPP TCA TCA Cycle Glycolysis->TCA PPP->Glycolysis Downstream Downstream Metabolites (Labeled) PPP->Downstream TCA->Downstream

Caption: A conceptual diagram of D-Mannoheptulose's interaction with central carbon metabolism.

This diagram illustrates that this compound inhibits hexokinase, a key entry point into glycolysis. The labeled carbon may enter central metabolism through alternative routes, such as the Pentose Phosphate Pathway (PPP), leading to labeling of downstream metabolites. The expected enrichment in glycolytic and TCA cycle intermediates might be lower or follow a different pattern compared to experiments using 13C-glucose.

By systematically addressing these potential issues, researchers can improve the reliability and accuracy of their this compound isotopic labeling experiments.

References

Minimizing analytical variability in D-Mannoheptulose-13C measurements

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing analytical variability during the measurement of D-Mannoheptulose-¹³C.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of D-Mannoheptulose-¹³C, primarily using Liquid Chromatography-Mass Spectrometry (LC-MS).

Issue ID Problem Potential Causes Recommended Solutions
DMH13C-01 Poor Peak Shape (Tailing, Fronting, or Splitting) 1. Column Degradation: Loss of stationary phase or contamination. 2. Inappropriate Mobile Phase: pH or composition mismatch with the analyte and column. 3. Sample Overload: Injecting too concentrated a sample. 4. Matrix Effects: Co-eluting compounds from the sample matrix interfering with ionization.[1][2]1. Column Maintenance: Flush the column with a strong solvent. If the problem persists, replace the column. 2. Mobile Phase Optimization: Ensure the mobile phase pH is appropriate for the analyte and column type. Prepare fresh mobile phase. 3. Sample Dilution: Dilute the sample and reinject. 4. Sample Preparation: Improve sample cleanup procedures (e.g., solid-phase extraction) to remove interfering matrix components.[3]
DMH13C-02 High Variability in Retention Time 1. Pump Issues: Inconsistent flow rate due to air bubbles or faulty seals. 2. Column Temperature Fluctuations: Inadequate temperature control. 3. Mobile Phase Inconsistency: Changes in mobile phase composition over time.1. System Maintenance: Purge the pump to remove air bubbles. Check for leaks and ensure pump seals are in good condition. 2. Temperature Control: Use a column oven to maintain a stable temperature. 3. Fresh Mobile Phase: Prepare fresh mobile phase daily and ensure proper mixing if using a gradient.
DMH13C-03 Inconsistent Peak Area / Intensity 1. Ion Suppression or Enhancement: Matrix effects interfering with the ionization of D-Mannoheptulose-¹³C.[1][2] 2. Inconsistent Sample Injection: Autosampler malfunction or incorrect injection volume. 3. Source Contamination: Dirty ion source affecting ionization efficiency. 4. Incomplete Isotope Labeling: Presence of unlabeled D-Mannoheptulose in the standard.1. Stable Isotope-Labeled Internal Standard: Use a stable isotope-labeled internal standard to normalize for matrix effects.[4] 2. Autosampler Check: Verify autosampler performance and injection volume accuracy. 3. Source Cleaning: Clean the mass spectrometer's ion source according to the manufacturer's instructions. 4. Standard Verification: Confirm the isotopic purity of the D-Mannoheptulose-¹³C standard.
DMH13C-04 No Peak Detected 1. Incorrect MS/MS Transition: Wrong precursor or product ion selected. 2. Sample Degradation: D-Mannoheptulose-¹³C may have degraded during storage or sample preparation. 3. Instrumental Failure: Issues with the LC, mass spectrometer, or connections.1. Method Verification: Double-check the MS/MS parameters, including the m/z values for the precursor and product ions. 2. Sample Handling: Ensure proper storage of samples (e.g., at -80°C) and minimize freeze-thaw cycles. Prepare fresh samples if degradation is suspected. 3. System Check: Verify that the LC and MS are functioning correctly by injecting a known standard of a different compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common source of variability in D-Mannoheptulose-¹³C measurements?

A1: The most common source of variability is often attributed to matrix effects, where components in the biological sample (e.g., salts, lipids, proteins) co-elute with D-Mannoheptulose-¹³C and interfere with its ionization in the mass spectrometer, leading to either suppression or enhancement of the signal.[1][2] Proper sample preparation and the use of a stable isotope-labeled internal standard are crucial for mitigating this variability.

Q2: How can I minimize sample preparation variability?

A2: To minimize variability during sample preparation, it is important to follow a standardized and validated protocol. Key steps include:

  • Consistent Extraction: Use a consistent and validated extraction method, such as protein precipitation followed by solid-phase extraction (SPE), to efficiently remove interfering substances.

  • Accurate Pipetting: Ensure all pipettes are calibrated and used correctly for accurate volume transfers.

  • Internal Standard Addition: Add a stable isotope-labeled internal standard early in the sample preparation process to account for any sample loss during extraction and to normalize for matrix effects.

  • Minimize Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to degradation of the analyte. Aliquot samples after collection to avoid this.

Q3: What are acceptable levels of analytical variability (CV%) for this type of assay?

A3: For quantitative bioanalytical methods using LC-MS/MS with stable isotope dilution, the following are generally considered acceptable precision and accuracy values during method validation:

Parameter Acceptance Criteria
Intra-day Precision (CV%) ≤ 15%
Inter-day Precision (CV%) ≤ 15%
Accuracy (% Bias) Within ±15% of the nominal concentration

Note: For the lower limit of quantification (LLOQ), the acceptance criteria may be relaxed to ≤ 20% for precision and within ±20% for accuracy.

Q4: How do I choose an appropriate internal standard?

A4: The ideal internal standard is a stable isotope-labeled version of the analyte itself, in this case, D-Mannoheptulose with a different number of ¹³C atoms or labeled with another stable isotope like ²H. This is because it has nearly identical chemical and physical properties to the analyte and will behave similarly during sample preparation and analysis, effectively correcting for matrix effects and extraction losses.[4]

Experimental Protocols

Protocol: Quantitative Analysis of D-Mannoheptulose-¹³C in Plasma by UPLC-MS/MS

This protocol outlines a general procedure for the quantification of D-Mannoheptulose-¹³C in a plasma matrix.

1. Materials and Reagents:

  • D-Mannoheptulose-¹³C (analyte)

  • D-Mannoheptulose-¹³C₇ (internal standard, IS)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

  • Human plasma (or other relevant biological matrix)

2. Sample Preparation:

  • Thaw plasma samples on ice.

  • To 100 µL of plasma, add 10 µL of the internal standard working solution (D-Mannoheptulose-¹³C₇ in water).

  • Vortex briefly to mix.

  • Add 400 µL of cold ACN containing 0.1% FA to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 95:5 Water:ACN with 0.1% FA).

  • Vortex and transfer to an autosampler vial for analysis.

3. UPLC-MS/MS Conditions:

  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Column: ACQUITY UPLC BEH Amide column (2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 95% B

    • 1-5 min: 95% to 50% B

    • 5-6 min: 50% B

    • 6-6.1 min: 50% to 95% B

    • 6.1-8 min: 95% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • MRM Transitions:

    • D-Mannoheptulose-¹³C: Precursor ion > Product ion (specific m/z values to be determined by infusion of the standard)

    • D-Mannoheptulose-¹³C₇ (IS): Precursor ion > Product ion (specific m/z values to be determined by infusion of the standard)

  • Data Analysis: Integrate peak areas and calculate the analyte/IS ratio. Quantify using a calibration curve prepared in the same biological matrix.

Visualizations

D-Mannoheptulose-¹³C Analytical Workflow

analytical_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) IS_Addition Add Internal Standard (IS) Sample->IS_Addition Precipitation Protein Precipitation IS_Addition->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection UPLC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization ESI Separation->Ionization Detection Mass Spectrometry (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Result Final Concentration Quantification->Result glycolysis_inhibition cluster_glycolysis Glycolysis Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase F6P Fructose-6-Phosphate G6P->F6P ADP_out ADP G6P->ADP_out Pyruvate Pyruvate F6P->Pyruvate ... (multiple steps) ATP_in ATP ATP_in->G6P DMH D-Mannoheptulose DMH->Glucose Competitive Inhibition

References

Improving signal-to-noise ratio in D-Mannoheptulose-13C NMR analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their D-Mannoheptulose-¹³C NMR experiments to achieve a higher signal-to-noise ratio (S/N).

Frequently Asked Questions (FAQs)

Q1: Why is the signal-to-noise ratio in my ¹³C NMR spectrum of D-Mannoheptulose so low?

A1: Several factors contribute to the inherently low sensitivity of ¹³C NMR spectroscopy. The ¹³C isotope has a low natural abundance of only 1.1%.[1] Additionally, the magnetic moment of a ¹³C nucleus is significantly weaker than that of a proton, resulting in inherently weaker signals.[2] For complex molecules like D-Mannoheptulose, the signal from each unique carbon is further divided, making individual peaks harder to distinguish from the baseline noise.

Q2: How can I increase the concentration of my D-Mannoheptulose sample?

A2: A higher concentration of the analyte directly translates to a better signal-to-noise ratio. Consider using high-quality, clean NMR tubes and dissolving your sample in the minimum amount of deuterated solvent necessary to ensure complete dissolution. Specialized NMR tubes, such as those with susceptibility plugs, can help maximize the signal from a limited sample mass by concentrating the sample within the most sensitive region of the RF coil.

Q3: What is a cryoprobe, and how can it improve my D-Mannoheptulose spectrum?

A3: A cryoprobe is a specialized NMR probe that cools the detection electronics and sometimes the sample coil to cryogenic temperatures (around 20 K). This dramatically reduces thermal noise, a major contributor to the poor signal-to-noise ratio in NMR.[3] Using a cryoprobe can lead to a significant enhancement in S/N, typically by a factor of 3 to 10, compared to a conventional room temperature probe.[4][5] This allows for the acquisition of high-quality spectra in a fraction of the time.

Q4: How does the number of scans affect the signal-to-noise ratio?

A4: The signal-to-noise ratio improves with the square root of the number of scans. This means that to double the S/N, you need to quadruple the number of scans. While increasing the number of scans is a straightforward way to improve your spectrum, it comes at the cost of longer experiment times.

Q5: What are relaxation times (T₁), and why are they important for ¹³C NMR of D-Mannoheptulose?

A5: The spin-lattice relaxation time (T₁) is the time constant that describes how the ¹³C nuclei return to their thermal equilibrium state after being excited by an RF pulse. To achieve the maximum signal in subsequent scans, the nuclei need to have fully relaxed. For carbohydrates, T₁ values can vary significantly for different carbon atoms within the same molecule. Quaternary carbons, like the ketone in D-Mannoheptulose, often have longer T₁ values. Setting the relaxation delay (D1) to at least 5 times the longest T₁ is crucial for quantitative analysis and for maximizing the signal-to-noise ratio.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No visible peaks, only baseline noise Sample concentration is too low.- Increase the sample concentration if possible.- Use a cryoprobe for significantly enhanced sensitivity.- Increase the number of scans.
Incorrect receiver gain.- Check and adjust the receiver gain. An excessively high gain can clip the FID and introduce noise.
Weak signals for some carbons Inadequate relaxation delay (D1).- Increase the relaxation delay (D1) to 5 times the longest expected T₁ value for D-Mannoheptulose. For quaternary carbons in sugars, this could be several seconds.
Non-optimal pulse angle.- Use a smaller flip angle (e.g., 30-45°) to allow for shorter relaxation delays without saturating the signal, which can be a good compromise to increase the number of scans in a given time.
Broad peaks and poor resolution Poor shimming.- Carefully shim the magnetic field to improve its homogeneity. Automated shimming routines are a good starting point, but manual shimming may be necessary for optimal results.
Sample contains solid particles.- Ensure your sample is fully dissolved. Filter the sample if necessary to remove any particulate matter.
Overall low signal-to-noise ratio Sub-optimal acquisition parameters.- Optimize the acquisition time (AQ) and relaxation delay (D1). A longer AQ can improve resolution, but a balance must be struck with the desired S/N and total experiment time.- Employ advanced pulse sequences like DEPT or use 2D experiments like HSQC which can offer higher sensitivity for protonated carbons.

Quantitative Data Summary

Table 1: Comparison of Signal-to-Noise Ratio for a Carbohydrate Sample with Conventional vs. Cryoprobe

Probe TypeRelative Signal-to-Noise RatioReference
Conventional Room Temperature Probe1x[5]
Cryoprobe3x - 10x[4][5]

Table 2: Estimated Signal-to-Noise Ratio Improvement with Increasing Number of Scans

Number of Scans (NS)Relative Signal-to-Noise Ratio (S/N)
1281.0x
5122.0x
20484.0x
81928.0x

Note: The S/N increases with the square root of the number of scans.

Experimental Protocols

Detailed Methodology for ¹³C NMR of D-Mannoheptulose

This protocol is a recommended starting point and may require further optimization based on the specific instrumentation and sample properties.

  • Sample Preparation:

    • Dissolve 20-50 mg of D-Mannoheptulose in 0.5 mL of D₂O.

    • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.

    • Filter the sample through a glass wool plug into a clean 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for optimal sensitivity.

    • Tune and match the probe for ¹³C frequency.

    • Lock the spectrometer on the deuterium signal of D₂O.

    • Shim the magnetic field to achieve a narrow and symmetrical lock signal.

  • Acquisition Parameters (for a 500 MHz spectrometer):

    • Pulse Program: zgpg30 (or a similar pulse program with power-gated proton decoupling and a 30° pulse angle).

    • Number of Scans (NS): Start with 1024 scans and increase as needed to achieve the desired S/N.

    • Relaxation Delay (D1): 2.0 seconds. This is a starting point; for quantitative analysis or to ensure signals from quaternary carbons are not attenuated, a longer D1 (5-10 seconds) may be necessary.

    • Acquisition Time (AQ): 1.0 - 1.5 seconds.

    • Spectral Width (SW): 200-250 ppm (to cover the full range of carbohydrate chemical shifts).

    • Temperature: 298 K (25 °C).

  • Data Processing:

    • Apply an exponential multiplication with a line broadening factor (LB) of 1-2 Hz to improve the signal-to-noise ratio.

    • Fourier transform the FID.

    • Phase the spectrum carefully.

    • Reference the spectrum to an internal or external standard (e.g., DSS or TSP).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_setup Instrument Setup cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve D-Mannoheptulose in D₂O filter Filter into NMR tube dissolve->filter tune Tune and Match Probe filter->tune lock Lock on D₂O tune->lock shim Shim Magnetic Field lock->shim set_params Set Acquisition Parameters (NS, D1, AQ, SW) shim->set_params acquire Acquire FID set_params->acquire processing Line Broadening & Fourier Transform acquire->processing phasing Phase Spectrum processing->phasing referencing Reference Spectrum phasing->referencing

Caption: Experimental workflow for D-Mannoheptulose-¹³C NMR analysis.

troubleshooting_workflow start Low S/N Ratio conc Is sample concentration sufficient? start->conc scans Increase number of scans? conc->scans Yes increase_conc Increase concentration or use specialized tube conc->increase_conc No probe Using a cryoprobe? scans->probe Yes increase_scans Increase NS (longer experiment time) scans->increase_scans No params Are acquisition parameters optimized? probe->params Yes use_cryo Use a cryoprobe for 3-10x S/N improvement probe->use_cryo No shim Is shimming optimal? params->shim Yes optimize_params Optimize D1, AQ, and pulse angle params->optimize_params No improve_shim Re-shim the magnetic field shim->improve_shim No good_spectrum Acceptable Spectrum shim->good_spectrum Yes increase_conc->scans increase_scans->probe use_cryo->params optimize_params->shim improve_shim->good_spectrum

Caption: Troubleshooting decision tree for low signal-to-noise in ¹³C NMR.

References

Technical Support Center: D-Mannoheptulose-13C Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address matrix effects in the mass spectrometry analysis of D-Mannoheptulose and its stable isotope-labeled internal standard, D-Mannoheptulose-13C.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my D-Mannoheptulose analysis?

A1: Matrix effects are the alteration of ionization efficiency for an analyte due to the presence of co-eluting, undetected components in the sample matrix.[1][2][3][4] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of your quantitative analysis of D-Mannoheptulose.[5][6][7] In complex biological samples, components like salts, endogenous metabolites, and phospholipids are common causes of matrix effects.[5][8]

Q2: Why is this compound used as an internal standard?

A2: A stable isotope-labeled internal standard (SIL-IS) like this compound is the ideal tool to compensate for matrix effects.[][10][11][12] Because it is chemically identical to the analyte (D-Mannoheptulose), it co-elutes and experiences the same ionization suppression or enhancement.[13] By calculating the ratio of the analyte signal to the SIL-IS signal, the variability introduced by the matrix effect can be effectively normalized, leading to more accurate and precise quantification.

Q3: How can I determine if my analysis is suffering from matrix effects?

A3: A common method is the post-extraction spike experiment.[8][14] This involves comparing the signal response of an analyte in a clean solvent to the response of the same analyte spiked into a blank matrix sample that has already gone through the extraction process. A significant difference in signal intensity indicates the presence of matrix effects. Another qualitative method is post-column infusion, where a constant flow of the analyte solution is introduced into the mass spectrometer after the analytical column.[2][5] Dips or peaks in the baseline signal as the blank matrix is injected and eluted reveal regions of ion suppression or enhancement.

Q4: What are the primary strategies to mitigate matrix effects?

A4: The main strategies to combat matrix effects include:

  • Optimizing Sample Preparation: To remove interfering components before analysis.[15][16][17]

  • Improving Chromatographic Separation: To resolve the analyte from matrix components.[16][18]

  • Using a Stable Isotope-Labeled Internal Standard: To compensate for signal variations.[11][12][16]

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is similar to the samples.[4][14]

  • Sample Dilution: Reducing the concentration of interfering matrix components, though this may compromise sensitivity.[14][16]

Troubleshooting Guide

Issue 1: Poor Reproducibility and Inaccurate Quantification of D-Mannoheptulose

Possible Cause: Significant and variable matrix effects between samples.

Troubleshooting Steps:

  • Assess Matrix Effects: Perform a quantitative matrix effect assessment using the post-extraction spike method.

  • Implement a Stable Isotope-Labeled Internal Standard: If not already in use, incorporate this compound into your workflow. Ensure it is added at the very beginning of the sample preparation process.

  • Optimize Sample Preparation: If matrix effects are still significant, improve your sample cleanup protocol. Techniques like solid-phase extraction (SPE) are generally more effective at removing interferences than simple protein precipitation.[15][18]

  • Enhance Chromatographic Resolution: Modify your LC method to better separate D-Mannoheptulose from the regions of ion suppression. This could involve adjusting the gradient, changing the mobile phase composition, or using a different column chemistry.

Issue 2: Low Signal Intensity or Complete Signal Loss for D-Mannoheptulose

Possible Cause: Severe ion suppression.

Troubleshooting Steps:

  • Evaluate Sample Cleanup: The most likely cause is insufficient removal of matrix components. Re-evaluate your sample preparation method. For complex matrices like plasma or tissue homogenates, a more rigorous cleanup method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is recommended.[15][17][18]

  • Check for Co-elution: Use a post-column infusion experiment to identify at what retention times ion suppression is occurring. Adjust your chromatography to move the D-Mannoheptulose peak away from these regions.

  • Optimize MS Source Parameters: Ensure that the ion source settings (e.g., gas flows, temperatures, and voltages) are optimal for D-Mannoheptulose ionization.[19][20]

  • Dilute the Sample: As a last resort, try diluting the sample extract.[14] This can reduce the concentration of interfering compounds, but be mindful of the potential loss in sensitivity.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)

Objective: To quantify the extent of ion suppression or enhancement.

Methodology:

  • Prepare three sets of samples:

    • Set A (Neat Solution): D-Mannoheptulose and this compound in a clean reconstitution solvent.

    • Set B (Post-Extraction Spike): Blank matrix is extracted according to your protocol. The final extract is spiked with D-Mannoheptulose and this compound at the same concentration as Set A.

    • Set C (Pre-Extraction Spike): Blank matrix is spiked with D-Mannoheptulose and this compound before the extraction process.

  • Analyze all samples using your LC-MS/MS method.

  • Calculate Matrix Effect (ME) and Recovery (RE):

    • ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100

    • An ME value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and > 100% indicates ion enhancement.

Data Presentation:

AnalyteMatrixMean Peak Area (Set A)Mean Peak Area (Set B)Matrix Effect (%)Mean Peak Area (Set C)Recovery (%)
D-MannoheptulosePlasma1,500,000975,00065.0858,00088.0
This compoundPlasma1,450,000957,00066.0842,16088.0
D-MannoheptuloseUrine1,500,0001,200,00080.01,140,00095.0
This compoundUrine1,450,0001,174,50081.01,115,77595.0

Note: The data in this table are for illustrative purposes only.

Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup

Objective: To remove interfering matrix components from biological fluids.

Methodology:

  • Select SPE Sorbent: For a polar compound like mannoheptulose, a polymeric reversed-phase or a mixed-mode sorbent can be effective.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated sample (e.g., 0.5 mL of plasma diluted with 0.5 mL of 4% phosphoric acid) onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other highly polar interferences.

  • Elution: Elute the D-Mannoheptulose and this compound with 1 mL of methanol or another suitable organic solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Sample add_is Add this compound sample->add_is ppt Protein Precipitation (e.g., Acetonitrile) add_is->ppt Initial Cleanup spe Solid-Phase Extraction ppt->spe Further Cleanup evap Evaporate & Reconstitute spe->evap inject Inject into LC-MS/MS evap->inject separate Chromatographic Separation inject->separate detect Mass Spectrometry Detection separate->detect quantify Quantification (Analyte/IS Ratio) detect->quantify

Caption: Workflow for sample preparation and analysis.

troubleshooting_logic start Poor Reproducibility or Low Signal Intensity check_is Is a SIL-IS (this compound) being used? start->check_is add_is Implement SIL-IS check_is->add_is No assess_me Assess Matrix Effect (Post-Extraction Spike) check_is->assess_me Yes add_is->assess_me me_high Matrix Effect > 20%? assess_me->me_high optimize_prep Optimize Sample Prep (e.g., use SPE) me_high->optimize_prep Yes end Acceptable Performance me_high->end No optimize_lc Optimize Chromatography (Gradient, Column) optimize_prep->optimize_lc optimize_lc->assess_me

Caption: Troubleshooting decision tree for matrix effects.

References

Technical Support Center: D-Mannoheptulose-13C Labeling for Isotopic Steady State Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ensuring isotopic steady state in D-Mannoheptulose-13C labeling experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the effective use of 13C-labeled D-Mannoheptulose in metabolic studies.

Frequently Asked Questions (FAQs)

Q1: What is D-Mannoheptulose and why use it as a 13C tracer?

D-Mannoheptulose is a seven-carbon monosaccharide, naturally found in avocados, that acts as a competitive inhibitor of hexokinase, the first enzyme in glycolysis.[1][2][3] Using D-Mannoheptulose labeled with 13C allows researchers to trace its metabolic fate and understand how it integrates into cellular metabolism, particularly its influence on pathways like the pentose phosphate pathway (PPP) and central carbon metabolism.

Q2: How does D-Mannoheptulose enter cellular metabolism?

D-Mannoheptulose is transported into cells via glucose transporters. Once inside, it is phosphorylated by hexokinase to D-mannoheptulose-7-phosphate, albeit at a significantly lower rate than glucose phosphorylation. This phosphorylation step is the gateway for its entry into metabolic pathways.

Q3: Which metabolic pathways are labeled by this compound?

Evidence suggests that D-mannoheptulose-7-phosphate primarily enters the Pentose Phosphate Pathway (PPP) . Within the PPP, it can be converted to other intermediates like sedoheptulose-7-phosphate.[4] Through the non-oxidative branch of the PPP, these seven-carbon sugar phosphates can be converted into intermediates of glycolysis (fructose-6-phosphate and glyceraldehyde-3-phosphate), which can then enter the TCA cycle. The conversion to amino acids has also been observed, indicating that its carbon backbone can contribute to the biosynthesis of other molecules.[5]

Q4: What is isotopic steady state and why is it important?

Isotopic steady state is the point at which the isotopic enrichment of a metabolite remains constant over time during a continuous labeling experiment.[6] Reaching this state is crucial for metabolic flux analysis (MFA) as it ensures that the measured labeling patterns accurately reflect the relative activities of metabolic pathways under a specific metabolic condition.

Q5: How long does it take to reach isotopic steady state with this compound?

The time to reach isotopic steady state is dependent on the metabolic pathway and the turnover rate of the metabolites within it. For rapidly metabolized tracers like 13C-glucose, glycolytic intermediates can reach a steady state in minutes, while TCA cycle intermediates may take several hours.[6] Given that D-Mannoheptulose is phosphorylated at a much lower rate than glucose, it is expected to take significantly longer to reach isotopic steady state. Researchers should perform a time-course experiment (e.g., sampling at 6, 12, 24, and 48 hours) to empirically determine the optimal labeling duration for their specific cell type and experimental conditions.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Isotopic Enrichment in Downstream Metabolites 1. Insufficient tracer concentration: The concentration of this compound may be too low for efficient uptake and metabolism. 2. Slow metabolic processing: D-Mannoheptulose is metabolized much slower than glucose. 3. Dilution from endogenous unlabeled sources: Intracellular pools of unlabeled metabolites can dilute the 13C label. 4. Inappropriate cell line: The chosen cell line may have low expression of the necessary glucose transporters or metabolic enzymes.1. Increase the concentration of this compound in the culture medium. Perform a dose-response experiment to find the optimal concentration without inducing toxicity. 2. Increase the labeling duration. A time-course experiment is essential. 3. Use dialyzed fetal bovine serum (FBS) in the culture medium to minimize the introduction of unlabeled sugars and amino acids.[7] 4. Select cell lines known to have high glucose uptake and active pentose phosphate pathway metabolism.
Cell Toxicity or Reduced Proliferation 1. High concentration of D-Mannoheptulose: Although generally less toxic than other glycolysis inhibitors, high concentrations can be detrimental.[8][9] 2. Inhibition of glycolysis: As a hexokinase inhibitor, D-Mannoheptulose can deplete cellular energy stores if glucose is limited.1. Determine the IC50 for your cell line and use a concentration well below this for labeling experiments. Start with a range of concentrations (e.g., 50-500 µg/mL) to assess toxicity.[8][9] 2. Ensure that the culture medium contains sufficient nutrients to support cellular energy production through alternative pathways if glycolysis is partially inhibited.
Inconsistent Labeling Patterns Between Replicates 1. Variability in cell culture conditions: Differences in cell density, passage number, or growth phase can affect metabolism. 2. Inconsistent sample quenching and extraction: Inefficient quenching can allow metabolic activity to continue, altering labeling patterns. 3. Analytical variability: Inconsistent sample handling or instrument performance.1. Standardize all cell culture parameters. Ensure cells are in the same growth phase (e.g., mid-logarithmic) at the start of the labeling experiment. 2. Use a rapid and effective quenching method, such as plunging cell culture plates into liquid nitrogen or using ice-cold methanol.[10] Ensure extraction protocols are consistent. 3. Include internal standards in your samples to control for analytical variability.
Unexpected Labeled Metabolites or Pathways 1. Metabolic plasticity of cells: Cells may reroute metabolism in response to the partial inhibition of glycolysis. 2. Contamination of the 13C tracer. 1. This can be a valuable finding. Use pathway analysis software to explore potential alternative metabolic routes. 2. Verify the isotopic purity of your this compound tracer with the supplier.

Experimental Protocols

General Protocol for 13C Labeling in Adherent Cell Culture

This protocol provides a general framework that should be optimized for your specific cell line and experimental goals.

Materials:

  • This compound

  • Culture medium deficient in the unlabeled counterpart (e.g., glucose-free DMEM)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Adherent cells of interest

  • 6-well or 10 cm culture plates

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Quenching solution (e.g., ice-cold 80% methanol or liquid nitrogen)

  • Cell scraper

  • Microcentrifuge tubes

Procedure:

  • Cell Seeding:

    • Seed cells in 6-well plates or 10 cm dishes at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere and grow overnight in their standard complete medium.[7]

  • Preparation of Labeling Medium:

    • Prepare the labeling medium by supplementing the base medium (e.g., glucose-free DMEM) with this compound at the desired concentration.

    • Add other necessary components, such as dFBS and antibiotics.

    • Warm the labeling medium to 37°C before use.

  • Initiation of Labeling:

    • Aspirate the standard culture medium from the cells.

    • Gently wash the cells once with sterile PBS.

    • Add the pre-warmed labeling medium to the cells.

  • Time-Course Sampling:

    • Incubate the cells for the desired duration. For determining the time to isotopic steady state, harvest cells at multiple time points (e.g., 6, 12, 24, 48 hours).

  • Metabolite Quenching and Extraction:

    • Methanol Quenching:

      • Aspirate the labeling medium.

      • Quickly add ice-cold 80% methanol to the plate.[10]

      • Place the plate on dry ice for 10 minutes to ensure rapid quenching.

      • Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Liquid Nitrogen Quenching:

      • Aspirate the labeling medium.

      • Immediately float the culture plate in liquid nitrogen to flash-freeze the cells.

      • Add a cold extraction solvent (e.g., 80% methanol) to the frozen plate and scrape the cells.

      • Transfer the lysate to a pre-chilled microcentrifuge tube.

  • Sample Processing:

    • Vortex the cell lysates vigorously.

    • Centrifuge at maximum speed at 4°C for 10-15 minutes to pellet cell debris and proteins.

    • Transfer the supernatant containing the metabolites to a new tube.

    • Dry the metabolite extract using a vacuum concentrator.

    • Store the dried extracts at -80°C until analysis by mass spectrometry or NMR.

Visualizations

D-Mannoheptulose Entry into Central Carbon Metabolism

D_Mannoheptulose_Metabolism cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_PPP Pentose Phosphate Pathway cluster_Glycolysis Glycolysis cluster_TCA TCA Cycle D-Mannoheptulose-13C_ext This compound GLUT GLUT D-Mannoheptulose-13C_ext->GLUT D-Mannoheptulose-13C_int This compound GLUT->D-Mannoheptulose-13C_int Hexokinase Hexokinase D-Mannoheptulose-13C_int->Hexokinase M7P Mannoheptulose-7-P-13C Hexokinase->M7P S7P Sedoheptulose-7-P-13C M7P->S7P PPP_intermediates Other PPP Intermediates-13C (e.g., Ribose-5-P, Erythrose-4-P) S7P->PPP_intermediates F6P Fructose-6-P-13C PPP_intermediates->F6P G3P Glyceraldehyde-3-P-13C PPP_intermediates->G3P F6P->G3P Pyruvate Pyruvate-13C G3P->Pyruvate AcetylCoA Acetyl-CoA-13C Pyruvate->AcetylCoA TCA_intermediates TCA Cycle Intermediates-13C (e.g., Citrate, Malate) AcetylCoA->TCA_intermediates

Caption: Proposed metabolic fate of this compound.

Experimental Workflow for Isotopic Steady State Determination

Isotopic_Steady_State_Workflow cluster_timecourse Time-course Incubation start Start: Seed cells in standard medium prepare_medium Prepare labeling medium with This compound start->prepare_medium switch_medium Switch to labeling medium prepare_medium->switch_medium t1 Harvest at T1 (e.g., 6h) switch_medium->t1 t2 Harvest at T2 (e.g., 12h) switch_medium->t2 t3 Harvest at T3 (e.g., 24h) switch_medium->t3 t4 Harvest at T4 (e.g., 48h) switch_medium->t4 quench Quench Metabolism & Extract Metabolites t1->quench t2->quench t3->quench t4->quench analysis LC-MS/MS or NMR Analysis quench->analysis data_processing Data Processing: Determine Isotopic Enrichment analysis->data_processing steady_state_check Isotopic enrichment constant over last two time points? data_processing->steady_state_check end_yes End: Isotopic steady state reached. Use this time point for future experiments. steady_state_check->end_yes Yes end_no End: Isotopic steady state not reached. Extend labeling duration. steady_state_check->end_no No

Caption: Workflow for determining the time to isotopic steady state.

Troubleshooting Logic for Low Isotopic Enrichment

Troubleshooting_Low_Enrichment start Problem: Low Isotopic Enrichment check_concentration Is the this compound concentration sufficient? start->check_concentration increase_concentration Action: Increase tracer concentration. Perform dose-response. check_concentration->increase_concentration No check_duration Is the labeling duration long enough? check_concentration->check_duration Yes re_evaluate Re-evaluate Isotopic Enrichment increase_concentration->re_evaluate increase_duration Action: Increase labeling time. Perform time-course. check_duration->increase_duration No check_media Are you using dialyzed FBS? check_duration->check_media Yes increase_duration->re_evaluate use_dialyzed_fbs Action: Switch to dialyzed FBS to reduce unlabeled sources. check_media->use_dialyzed_fbs No check_cell_line Is the cell line appropriate? check_media->check_cell_line Yes use_dialyzed_fbs->re_evaluate select_new_cell_line Action: Consider a cell line with higher glucose transporter expression. check_cell_line->select_new_cell_line No check_cell_line->re_evaluate Yes select_new_cell_line->re_evaluate

Caption: Troubleshooting guide for low isotopic enrichment.

References

Challenges in D-Mannoheptulose-13C flux analysis in complex biological systems

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for D-Mannoheptulose-¹³C metabolic flux analysis (MFA). This resource is designed for researchers, scientists, and drug development professionals to address the unique challenges encountered when using ¹³C-labeled D-Mannoheptulose in complex biological systems.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of D-Mannoheptulose-¹³C in metabolic flux analysis?

A1: D-Mannoheptulose-¹³C is primarily used as a tracer to investigate the metabolic fate of this seven-carbon sugar and to probe its effects on central carbon metabolism. As a known inhibitor of hexokinase, the first enzyme in glycolysis, it can be used to study the consequences of glycolytic inhibition on interconnected pathways such as the Pentose Phosphate Pathway (PPP) and the Tricarboxylic Acid (TCA) cycle.[1] Its application is particularly relevant in cancer metabolism research, where glycolysis is often upregulated.

Q2: What are the main challenges in using D-Mannoheptulose-¹³C for flux analysis?

A2: The main challenges include:

  • Low Cellular Uptake: D-Mannoheptulose uptake can be inefficient in some cell types, which may lead to low intracellular concentrations of the tracer and its metabolites, making detection difficult.[2]

  • Complex Metabolic Fate: The downstream metabolic pathways of D-Mannoheptulose are not as well-characterized as those of glucose, which can complicate the development of accurate metabolic models for flux calculations.

  • Analytical Difficulties: Distinguishing and quantifying ¹³C-labeled seven-carbon sugar phosphates from other sugar phosphates in the cell can be analytically challenging.

  • Data Interpretation: The inhibitory effect of Mannoheptulose on hexokinase complicates the interpretation of flux data, as the observed changes are a combination of the tracer's metabolism and its inhibitory effects on glucose metabolism.

Q3: Which analytical techniques are recommended for measuring D-Mannoheptulose-¹³C enrichment?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary techniques for measuring the mass isotopologue distribution of ¹³C-labeled metabolites.[3][4][5] High-resolution mass spectrometry, such as that offered by Orbitrap or TOF instruments, can be particularly beneficial for resolving complex isotopic patterns and distinguishing between different sugar phosphate isomers.[5][6][7] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to quantify ¹³C enrichment, offering the advantage of being non-destructive.[8][9]

Q4: Is it necessary to correct for the natural abundance of ¹³C in my samples?

A4: Yes, it is crucial to correct for the naturally occurring 1.1% abundance of ¹³C.[10] Failure to do so will lead to an overestimation of ¹³C enrichment from the tracer and result in inaccurate flux calculations.[11] Several software packages and algorithms are available to perform this correction.[12][13][14]

Q5: What software is available for D-Mannoheptulose-¹³C flux analysis?

A5: While there is no software specifically designed for D-Mannoheptulose-¹³C, several established ¹³C-MFA software packages can be adapted. These include OpenFLUX, FiatFlux, and 13CFLUX2.[15][16][17][18][19] These tools require the user to define a metabolic model that includes the relevant pathways for Mannoheptulose metabolism.

Troubleshooting Guides

Problem 1: Low or undetectable ¹³C enrichment in downstream metabolites.
Possible Cause Troubleshooting Step
Inefficient cellular uptake of D-Mannoheptulose. 1. Increase the concentration of D-Mannoheptulose-¹³C in the culture medium. 2. Increase the incubation time to allow for greater uptake and metabolism. 3. Consider using a more permeable form of the tracer, such as D-Mannoheptulose hexaacetate, which has been shown to have higher uptake rates.[2] 4. Verify the expression of relevant glucose transporters (e.g., GLUT2) in your cell model, as they are implicated in Mannoheptulose transport.[20]
Slow metabolic conversion of D-Mannoheptulose. 1. Ensure that the cell line used has the necessary enzymatic machinery to phosphorylate and metabolize Mannoheptulose. 2. Perform time-course experiments to determine the optimal labeling duration to reach isotopic steady state.
Insufficient sensitivity of the analytical method. 1. Optimize the mass spectrometry method for the detection of seven-carbon sugar phosphates. This may involve testing different derivatization reagents for GC-MS or different chromatographic conditions for LC-MS. 2. Increase the amount of cellular material extracted for analysis.
Problem 2: Inconsistent or non-reproducible mass isotopologue distributions.
Possible Cause Troubleshooting Step
Failure to reach isotopic steady state. 1. Isotopic steady state is a prerequisite for many MFA models.[21] Conduct a time-course experiment to measure the ¹³C enrichment in key metabolites over time and ensure it has reached a plateau before harvesting cells for analysis.
Contamination with unlabeled Mannoheptulose or other carbon sources. 1. Ensure that the culture medium does not contain any unlabeled Mannoheptulose. 2. Be aware of other carbon sources in the medium (e.g., from serum) that could dilute the ¹³C label.[22]
Errors in sample preparation or extraction. 1. Standardize the metabolite extraction protocol to ensure consistency across samples. 2. Quench metabolism rapidly and completely to prevent further enzymatic activity after harvesting.
Incorrect data processing. 1. Double-check the calculations for natural isotope abundance correction.[10][14] 2. Ensure that the correct molecular formulas are used for all metabolites and their derivatives in the correction algorithm.
Problem 3: Difficulty in interpreting the calculated metabolic fluxes.
Possible Cause Troubleshooting Step
Incomplete or inaccurate metabolic network model. 1. The metabolic pathways of D-Mannoheptulose are not as well-defined as those for glucose. Review the literature to construct the most accurate possible model of its metabolism. 2. Perform parallel labeling experiments with other tracers, such as ¹³C-glucose, to better constrain the fluxes in central carbon metabolism and understand the inhibitory effects of Mannoheptulose.[23][24][25]
Confounding effects of hexokinase inhibition. 1. The observed flux distribution is a result of both the metabolism of the ¹³C-Mannoheptulose tracer and its inhibitory effect on glucose metabolism. 2. Design control experiments using unlabeled Mannoheptulose and a ¹³C-glucose tracer to isolate the inhibitory effects on glycolytic and PPP fluxes.
Violation of the metabolic steady-state assumption. 1. The addition of Mannoheptulose, a metabolic inhibitor, may perturb the metabolic state of the cells. 2. Allow the cells to adapt to the presence of Mannoheptulose before introducing the ¹³C-labeled tracer to ensure a pseudo-steady state is reached.

Experimental Protocols

Key Experiment: D-Mannoheptulose-¹³C Labeling in Cultured Cells

Objective: To determine the metabolic fate of D-Mannoheptulose-¹³C and its impact on central carbon metabolism.

Materials:

  • Mammalian cell line of interest

  • Complete culture medium

  • Culture medium lacking glucose

  • D-Mannoheptulose-¹³C (uniformly labeled)

  • Unlabeled D-Mannoheptulose

  • [1,2-¹³C₂]glucose (for parallel experiments)

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (80%), pre-chilled to -80°C

  • Cell scrapers

  • Centrifuge

Methodology:

  • Cell Culture: Plate cells and grow to the desired confluency (typically 70-80%).

  • Pre-incubation/Adaptation:

    • For experiments investigating the inhibitory effects, pre-incubate cells with unlabeled D-Mannoheptulose in complete medium for a defined period (e.g., 2-4 hours) to allow the cells to reach a new metabolic steady state.

  • Labeling:

    • Remove the culture medium and wash the cells once with pre-warmed glucose-free medium.

    • Add pre-warmed glucose-free medium supplemented with D-Mannoheptulose-¹³C at the desired concentration.

    • For parallel experiments to assess pathway inhibition, use medium containing unlabeled Mannoheptulose and a ¹³C-glucose tracer (e.g., [1,2-¹³C₂]glucose).

    • Incubate for a predetermined time to achieve isotopic steady state (determined from time-course experiments, typically several hours).

  • Metabolite Extraction:

    • Place the culture dish on ice and aspirate the labeling medium.

    • Wash the cells rapidly with ice-cold PBS.

    • Immediately add a sufficient volume of pre-chilled 80% methanol to the dish to quench metabolism.

    • Scrape the cells in the methanol and transfer the cell suspension to a microcentrifuge tube.

    • Incubate at -80°C for at least 15 minutes.

    • Centrifuge at maximum speed for 10 minutes at 4°C.

    • Collect the supernatant containing the polar metabolites.

  • Sample Preparation for Analysis:

    • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

    • Derivatize the dried metabolites as required for GC-MS analysis (e.g., methoximation followed by silylation).[3] For LC-MS analysis, reconstitute the extract in a suitable solvent.

  • Data Acquisition and Analysis:

    • Analyze the samples using GC-MS or LC-MS to determine the mass isotopologue distributions of key metabolites.

    • Correct the raw data for natural isotope abundance.

    • Use an appropriate MFA software package to calculate metabolic fluxes based on a defined metabolic model.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_labeling Labeling cluster_analysis Analysis cell_culture 1. Cell Culture (to desired confluency) pre_incubation 2. Pre-incubation (with unlabeled Mannoheptulose, optional) cell_culture->pre_incubation add_tracer 3. Add ¹³C-Tracer (D-Mannoheptulose-¹³C) pre_incubation->add_tracer incubation 4. Incubate (to reach isotopic steady state) add_tracer->incubation extraction 5. Metabolite Extraction (Quench & Extract) incubation->extraction ms_analysis 6. MS Analysis (GC-MS or LC-MS) extraction->ms_analysis data_processing 7. Data Processing (Natural Abundance Correction) ms_analysis->data_processing mfa 8. Flux Calculation (MFA Software) data_processing->mfa

Caption: Experimental workflow for D-Mannoheptulose-¹³C flux analysis.

Troubleshooting_Logic cluster_uptake Uptake Issues cluster_metabolism Metabolism Issues cluster_analytical Analytical Issues start Low ¹³C Enrichment Detected? check_conc Increase Tracer Concentration/Time start->check_conc Yes check_transporters Verify Transporter Expression start->check_transporters Yes time_course Perform Time-Course for Steady State start->time_course Yes check_enzymes Confirm Metabolic Competency start->check_enzymes Yes optimize_ms Optimize MS Method start->optimize_ms Yes increase_sample Increase Sample Amount start->increase_sample Yes end_node Re-analyze check_conc->end_node check_transporters->end_node time_course->end_node check_enzymes->end_node optimize_ms->end_node increase_sample->end_node Mannoheptulose_Metabolic_Impact Mannoheptulose D-Mannoheptulose-¹³C HK Hexokinase Mannoheptulose->HK (Substrate) Mannoheptulose->HK Inhibition Glucose Glucose Glucose->HK G6P Glucose-6-P HK->G6P M7P Mannoheptulose-7-P HK->M7P Glycolysis Glycolysis G6P->Glycolysis PPP Pentose Phosphate Pathway G6P->PPP Downstream Downstream Metabolism M7P->Downstream

References

Quality control measures for D-Mannoheptulose-13C tracer studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for D-Mannoheptulose-13C tracer studies. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to ensure the quality and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a stable isotope-labeled version of D-Mannoheptulose, a seven-carbon monosaccharide.[1][2] It is primarily used as a tracer in metabolic flux analysis (MFA) to investigate cellular metabolism.[3][4] Its unlabeled form is a known inhibitor of hexokinase, which blocks the first step of glycolysis, making the 13C-labeled version a valuable tool for studying glucose metabolism and related pathways.[2][5][6]

Q2: What are the recommended storage and handling conditions for this compound?

A2: Proper storage is critical to maintain the integrity of the tracer. The compound should be stored desiccated at -20°C.[2][5][7] It is stable for at least 2-4 years under these conditions.[5][7] It is important to protect it from moisture and oxygen.[5] When preparing aqueous solutions, it is recommended to use them the same day and not store them for more than one day.[7]

Q3: What are the solubility properties of this compound?

A3: The solubility of D-Mannoheptulose is dependent on the solvent. The following table summarizes its solubility in common laboratory solvents.

SolventApproximate Solubility
Water10 mg/mL[5]
PBS (pH 7.2)10 mg/mL[7]
DMSO20 mg/mL[5][7]
Dimethyl formamide (DMF)20 mg/mL[7]
Ethanol1 mg/mL[5][7]

Q4: What is the minimum purity I should expect for the this compound tracer?

A4: Commercially available D-Mannoheptulose typically has a purity of ≥98%.[5][7] For tracer studies, it is crucial to also verify the isotopic enrichment (the percentage of molecules containing the 13C label), which should be specified by the manufacturer. Even a small isotopic impurity can affect the interpretation of labeling patterns.[8]

Troubleshooting Guide

Issue 1: Verifying Tracer Identity and Purity

Q: How can I confirm the chemical identity, purity, and isotopic enrichment of my this compound tracer before starting my experiment?

A: Verifying the tracer's quality is a critical first step. The two primary analytical methods for this are Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution Mass Spectrometry (MS).[3][9][10]

  • NMR Spectroscopy: NMR can unambiguously identify the compound and accurately measure 13C enrichment.[9][11] It allows you to see the position of the 13C label within the molecule and quantify the percentage of labeling.[3]

  • Mass Spectrometry (MS): High-resolution MS (like Orbitrap or FT-ICR) is essential to resolve the small mass differences between labeled and unlabeled molecules.[12] It confirms the molecular weight and allows for the determination of the carbon isotopologue distribution (CID), which is a measure of the abundance of molecules with different numbers of 13C atoms.[10]

Experimental Protocol: QC of this compound Tracer

This workflow outlines the steps to validate your tracer before use.

cluster_start Tracer Validation Workflow A Receive this compound Tracer B Prepare Stock Solution (e.g., in DMSO or Water) A->B Consult solubility table C Aliquot & Store at -20°C B->C D Perform Quality Control Analysis B->D E NMR Spectroscopy Analysis D->E Primary Method F Mass Spectrometry Analysis D->F Complementary Method G Confirm Chemical Identity (1H & 13C Spectra) E->G H Determine Isotopic Enrichment (%) E->H I Confirm Molecular Weight F->I J Determine Isotopologue Distribution F->J K Proceed with Experiment G->K If Specs Met L Contact Supplier / Do Not Use G->L If Specs NOT Met H->K If Specs Met H->L If Specs NOT Met I->K If Specs Met I->L If Specs NOT Met J->K If Specs Met J->L If Specs NOT Met

Caption: Workflow for validating this compound tracer identity and purity.

Issue 2: Unexpected or Low Isotopic Labeling in Metabolites

Q: I've run my experiment, but I'm seeing very low or no 13C enrichment in my target metabolites. What could be the cause?

A: This is a common issue that can stem from several factors, from initial experimental setup to cellular metabolism.

Troubleshooting Steps:

  • Verify Tracer Uptake: First, confirm that the cells are actually taking up the this compound. Since mannoheptulose inhibits hexokinase, high concentrations might shut down glycolysis and prevent its own metabolism. Consider a dose-response or time-course experiment to find optimal tracer concentration and incubation time.

  • Check for Metabolic Pseudo-Steady State: Isotopic labeling experiments are best interpreted when the biological system is in a metabolic pseudo-steady state, meaning intracellular metabolite levels are stable.[8] If the system is not at a steady state, the interpretation of labeling patterns becomes more complex.[8]

  • Assess Competing Carbon Sources: The culture medium may contain unlabeled carbon sources (e.g., glucose, glutamine, amino acids) that dilute the 13C label.[13] Ensure the experimental medium composition is precisely known and controlled. Consider using parallel labeling experiments with other tracers like [U-13C]glutamine to get a more complete picture of pathway activities.[4][14]

  • Evaluate Analytical Sensitivity: The analytical method (MS or NMR) may not be sensitive enough to detect low levels of enrichment.

    • For MS: Ensure the instrument has high resolving power to distinguish 13C isotopologues from other signals.[12] Check for matrix effects or ion suppression that could affect the signal of your labeled metabolite.

    • For NMR: Signal sensitivity can be a limitation, especially for low-abundance metabolites.[15][] Specialized pulse sequences like ITOCSY can help improve the detection of 13C-containing molecules.[9][11]

  • Consider Tracer Isotope Impurity: Although tracers are typically high purity, even a small amount of unlabeled (12C) tracer can reduce the fractional contribution of the label.[8] This is usually a minor effect but can be relevant for tracers with lower isotopic purity.[8]

Caption: A logical workflow for troubleshooting low isotopic enrichment.

Issue 3: Inconsistent Results and Poor Reproducibility

Q: My results vary significantly between replicate experiments. How can I improve reproducibility?

A: Poor reproducibility often points to subtle variations in experimental procedures or sample handling.

Key Areas for Quality Control:

  • Standardize Cell Culture Conditions: Ensure cell density, passage number, and growth phase are consistent across all replicates. Metabolic states can vary significantly depending on these factors.

  • Implement a QC Protocol for Analysis: Use a quality control standard to monitor instrument performance over time.[10] A metabolite containing an element with a unique isotopic pattern, like selenium, can serve as a good QC standard for mass spectrometry.[10]

  • Assess Procedural Blanks and Matrix Effects: Analyze procedural blanks (running the entire extraction process without cells) to identify potential contamination.[10] Matrix effects from complex biological samples can interfere with measurements, so their assessment is crucial for accuracy.[10]

  • Precise Sample Handling:

    • Quenching: Ensure metabolic activity is stopped instantly and completely during sample collection. Inefficient quenching can alter metabolite levels and labeling patterns.

    • Extraction: Use a standardized and validated metabolite extraction protocol. The efficiency of extraction can vary between metabolites.

    • Storage: Store extracts at -80°C to prevent degradation. Avoid repeated freeze-thaw cycles.

Experimental Protocol: Preparation of this compound Stock Solution

Objective: To prepare a sterile, accurate stock solution for cell culture experiments.

Materials:

  • This compound solid tracer

  • Solvent of choice (e.g., sterile cell culture grade water, DMSO)[7]

  • Sterile, conical tubes (e.g., 15 mL or 50 mL)

  • Calibrated analytical balance

  • Sterile filter (0.22 µm) and syringe

Procedure:

  • Pre-warming: Allow the vial of this compound to warm to room temperature before opening to prevent condensation.

  • Weighing: Aseptically weigh the desired amount of the solid tracer into a sterile conical tube.

  • Dissolving:

    • Add the solvent of choice to the tube. If using an organic solvent like DMSO, ensure it is purged with an inert gas to prevent oxidation.[7]

    • Vortex thoroughly until the solid is completely dissolved. Gentle warming or sonication can be used if necessary, but avoid overheating.[6]

  • Sterilization: If using an aqueous solvent, sterile-filter the solution using a 0.22 µm syringe filter into a new sterile tube. This step is generally not required for DMSO stocks if handled aseptically.

  • Concentration Check (Optional but Recommended): Use an analytical method (e.g., NMR with an internal standard) to confirm the final concentration of the stock solution.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store immediately at -20°C or -80°C. Aqueous solutions should be used fresh.[7]

Quantitative Data for Stock Preparation

ParameterRecommendationRationale
Purity Check ≥98% chemical, >99% isotopicEnsures minimal interference from contaminants or unlabeled tracer.[7][8]
Solvent Choice Cell culture grade water or DMSODepends on experimental needs; ensure final solvent concentration in culture is non-toxic.[7]
Storage Temperature -20°C (short-term) or -80°C (long-term)Maintains stability of the tracer.[6][7]
Aqueous Solution Stability Prepare fresh; do not store >1 dayPrevents potential degradation in aqueous buffer.[7]

References

Validation & Comparative

A Comparative Metabolic Analysis of D-Mannoheptulose-¹³C and 2-Deoxyglucose-¹³C

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the comparative metabolic effects of two potent glycolysis inhibitors.

This guide provides an objective comparison of the metabolic consequences of introducing D-Mannoheptulose-¹³C and 2-Deoxyglucose-¹³C into biological systems. By leveraging stable isotope tracing, these molecules serve as powerful tools to investigate cellular metabolism, particularly the intricate network of glycolysis and its associated pathways. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the metabolic pathways affected.

Executive Summary

D-Mannoheptulose and 2-Deoxyglucose are both glucose analogs that act as competitive inhibitors of hexokinase, the first and a key regulatory enzyme in the glycolytic pathway.[1][2][3] Their primary mechanism of action involves blocking the phosphorylation of glucose to glucose-6-phosphate, thereby impeding entry into glycolysis.[2][3] While both compounds effectively inhibit this crucial metabolic step, they exhibit differences in their inhibitory potency and downstream metabolic fates. This guide delves into these differences, providing researchers with the necessary information to select the appropriate tool for their specific experimental needs.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative parameters for D-Mannoheptulose and 2-Deoxyglucose based on available experimental data.

ParameterD-Mannoheptulose2-DeoxyglucoseReference
Target Enzyme HexokinaseHexokinase[1][2][3]
Inhibition Type CompetitiveCompetitive[1][3]
Inhibitory Constant (Ki) 0.25 mMNot explicitly found, but acts as a competitive inhibitor.[4]
Phosphorylated Product D-Mannoheptulose-7-phosphate (minimal)2-Deoxyglucose-6-phosphate (2-DG-6P)[1][5]
Further Metabolism of Phosphorylated Product Not significantly metabolizedCan enter the Pentose Phosphate Pathway[5]

Table 1: Comparative Inhibitory Action on Hexokinase.

Metabolic PathwayEffect of D-MannoheptuloseEffect of 2-DeoxyglucoseReference
Glycolysis Strong inhibitionStrong inhibition[2][3]
Pentose Phosphate Pathway (PPP) Likely reduced flux due to decreased G6P availability2-DG-6P can be a substrate, potentially altering NADPH production.[5]
TCA Cycle Reduced flux due to decreased pyruvate supply from glycolysisReduced flux due to decreased pyruvate supply from glycolysis.[6][7][8]

Table 2: Comparative Effects on Major Metabolic Pathways.

Experimental Protocols

A detailed understanding of the metabolic effects of D-Mannoheptulose-¹³C and 2-Deoxyglucose-¹³C is achieved through ¹³C-Metabolic Flux Analysis (¹³C-MFA). Below is a generalized protocol for such an experiment.

1. Cell Culture and Isotope Labeling:

  • Cell Seeding: Plate cells at a density that allows for logarithmic growth during the labeling period.

  • Media Preparation: Prepare culture medium containing a known concentration of either D-Mannoheptulose-¹³C or 2-Deoxyglucose-¹³C. The corresponding unlabeled glucose should also be present at a defined concentration to study the competitive inhibition. A common labeling strategy involves using a mixture of [1,2-¹³C₂]glucose or [U-¹³C₆]glucose.[9]

  • Labeling: Replace the standard culture medium with the ¹³C-labeled medium and incubate the cells for a predetermined period to achieve isotopic steady state. This duration needs to be optimized for the specific cell line and experimental conditions.[10]

2. Metabolite Extraction:

  • Quenching: Rapidly quench metabolic activity by aspirating the medium and washing the cells with an ice-cold quenching solution (e.g., saline).

  • Extraction: Add a cold extraction solvent (e.g., 80% methanol) to the cells and incubate at a low temperature to precipitate proteins and extract metabolites.

  • Cell Lysis: Scrape the cells and collect the cell lysate.

  • Centrifugation: Centrifuge the lysate to pellet cell debris and proteins.

  • Supernatant Collection: Collect the supernatant containing the extracted metabolites.

3. Sample Analysis by Gas Chromatography-Mass Spectrometry (GC-MS):

  • Derivatization: Dry the metabolite extracts and derivatize them to increase their volatility for GC-MS analysis. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[11]

  • GC-MS Analysis: Inject the derivatized samples into a GC-MS system. The gas chromatograph separates the metabolites, and the mass spectrometer detects the mass-to-charge ratio of the fragments, allowing for the determination of the isotopic labeling patterns.[12][13]

4. Data Analysis and Flux Calculation:

  • Mass Isotopomer Distribution (MID) Determination: Analyze the raw GC-MS data to determine the MIDs for key metabolites. This involves correcting for the natural abundance of ¹³C.

  • Metabolic Modeling: Use a stoichiometric model of the relevant metabolic pathways (glycolysis, PPP, TCA cycle).

  • Flux Estimation: Employ software tools (e.g., INCA, Metran) to estimate the metabolic fluxes by minimizing the difference between the experimentally measured MIDs and the MIDs predicted by the metabolic model.[10]

Mandatory Visualization

The following diagrams illustrate the key metabolic pathways affected by D-Mannoheptulose and 2-Deoxyglucose.

Glycolysis_Inhibition cluster_extracellular Extracellular cluster_intracellular Intracellular Glucose_ext Glucose GLUT GLUT Glucose_ext->GLUT DMH_ext D-Mannoheptulose DMH_ext->GLUT 2DG_ext 2-Deoxyglucose 2DG_ext->GLUT Glucose_int Glucose GLUT->Glucose_int DMH_int D-Mannoheptulose GLUT->DMH_int 2DG_int 2-Deoxyglucose GLUT->2DG_int HK Hexokinase (HK) Glucose_int->HK DMH_int->HK 2DG_int->HK G6P Glucose-6-Phosphate HK->G6P 2DG6P 2-Deoxyglucose-6-Phosphate HK->2DG6P Glycolysis Glycolysis G6P->Glycolysis PPP Pentose Phosphate Pathway (PPP) G6P->PPP 2DG6P->HK Non-competitive inhibition 2DG6P->PPP Pyruvate Pyruvate Glycolysis->Pyruvate TCA TCA Cycle Pyruvate->TCA

Caption: Inhibition of glycolysis by D-Mannoheptulose and 2-Deoxyglucose.

Experimental_Workflow Start Start: Cell Culture Labeling ¹³C Isotope Labeling (D-Mannoheptulose-¹³C or 2-Deoxyglucose-¹³C) Start->Labeling Quenching Metabolic Quenching Labeling->Quenching Extraction Metabolite Extraction Quenching->Extraction Derivatization Derivatization Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS DataProcessing Data Processing (MID Determination) GCMS->DataProcessing MFA ¹³C-Metabolic Flux Analysis DataProcessing->MFA Results Results: Quantitative Flux Map MFA->Results Signaling_Pathways cluster_inhibitors Inhibitors Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase F6P Fructose-6-Phosphate G6P->F6P PPP Pentose Phosphate Pathway (PPP) G6P->PPP Glycolysis Glycolysis F6P->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA TCA TCA Cycle AcetylCoA->TCA NADPH NADPH PPP->NADPH Ribose5P Ribose-5-Phosphate PPP->Ribose5P Nucleotide_Synthesis Nucleotide Synthesis Ribose5P->Nucleotide_Synthesis DMH D-Mannoheptulose DMH->G6P 2DG 2-Deoxyglucose 2DG->G6P

References

A Comparative Guide to Validating Metabolic Flux Models: An In-depth Look at D-Mannoheptulose-13C and Established Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

While the use of 13C-labeled substrates is central to Metabolic Flux Analysis (MFA), the choice of tracer and validation method profoundly impacts the confidence in the estimated metabolic fluxes. This guide explores the potential application of D-Mannoheptulose-13C and contrasts it with widely accepted validation techniques such as parallel labeling experiments and goodness-of-fit analyses.

Executive Summary

Our investigation reveals that This compound is not a commonly documented or standard tracer for validating metabolic flux models . Its primary role in metabolic research is as a competitive inhibitor of hexokinase, the first enzyme in glycolysis.[1][2] This inhibitory action complicates its use as a tracer, as it would actively perturb the metabolic system it is intended to measure.

In contrast, established methods for validating 13C-MFA models provide robust and reliable means to assess model accuracy. These include:

  • Parallel Labeling Experiments: This technique involves conducting multiple experiments with different 13C-labeled tracers to provide complementary datasets that can challenge and validate the model's predictive power.[3][4]

  • Goodness-of-Fit Statistical Analysis: Commonly employing a chi-square (χ²) test, this method statistically evaluates how well the flux model's predictions fit the experimentally measured labeling data.[5][6][7]

This guide will now delve into a detailed comparison of these methods, presenting quantitative data, experimental protocols, and visual workflows to aid in the selection of the most appropriate validation strategy.

Comparison of Model Validation Strategies

Validation MethodPrincipleAdvantagesDisadvantages
This compound (Conceptual) Introduction of a 13C-labeled sugar analog to trace its metabolic fate and compare with model predictions.- Potentially probes specific pathways related to hexokinase activity.- Not a standard, validated method.- Acts as a metabolic inhibitor, perturbing the system being measured.[1]- Its metabolic fate is not as well-characterized as common tracers like glucose.
Parallel Labeling Experiments Simultaneous or sequential experiments using different 13C tracers (e.g., [1,2-13C]glucose, [U-13C]glutamine) to obtain a richer dataset for model fitting and validation.[3][8]- Significantly improves the precision and observability of metabolic fluxes.[9]- Provides independent data to rigorously test the model's predictive capabilities.[4][8]- Can help in elucidating complex metabolic networks with multiple carbon sources.[3]- Requires more extensive experimental work and resources.- Assumes the biological system is in a comparable metabolic state across experiments.[4]
Goodness-of-Fit (Chi-Square Test) Statistical comparison of the sum of squared residuals (SSR) between the measured and model-predicted labeling patterns against a chi-square distribution to determine if the model is a statistically acceptable fit.[5][6]- Provides a quantitative and objective measure of model accuracy.- Integrated into standard 13C-MFA software packages.[6]- Can identify incomplete or inaccurate model structures.[4]- A good fit does not guarantee the model is biologically perfect, only that it is consistent with the data.- Can be prone to overfitting if not used in conjunction with other validation methods.[7]

Quantitative Data from Validation Studies

Parallel Labeling Experiments for Enhanced Flux Precision

A study on Escherichia coli demonstrated the power of parallel labeling experiments for model validation and improving flux precision. The table below summarizes the flux estimates and their 95% confidence intervals for key metabolic pathways when using a single tracer versus a combined analysis of 14 parallel experiments (COMPLETE-MFA).

Metabolic FluxSingle Tracer ([1,2-13C]glucose)COMPLETE-MFA (14 Parallel Tracers)
Pentose Phosphate Pathway35.2 ± 3.138.4 ± 0.5
TCA Cycle45.8 ± 4.542.1 ± 0.8
Anaplerotic Pathways18.5 ± 2.820.3 ± 0.6
(Data adapted from a study on E. coli, showcasing significantly tighter confidence intervals with parallel labeling)[10]
Goodness-of-Fit Analysis in Model Development

In a study validating an E. coli metabolic network model, an initial model failed the goodness-of-fit test, indicating inaccuracies. An extended model that accounted for CO2 exchange, however, produced a statistically acceptable fit.

Model VersionSum of Squared Residuals (SSR)Degrees of FreedomChi-Square (χ²) Test (95% Confidence)Result
Initial Model120.58562.8 - 111.1Failed
Extended Model95.38461.9 - 110.0Passed
(Data adapted from Leighty and Antoniewicz, 2012)[4]

Experimental Protocols

Protocol 1: Parallel Labeling Experiments for Model Validation

This protocol outlines the general steps for conducting parallel labeling experiments to validate a metabolic flux model.

  • Experimental Design:

    • Define the metabolic network model to be validated.

    • Select a set of complementary 13C-labeled tracers that will provide distinct labeling patterns in key metabolites. Common choices include various positionally labeled glucose tracers (e.g., [1,2-13C]glucose, [1-13C]glucose, [U-13C]glucose) and other substrates like [U-13C]glutamine.[10][11]

    • Design parallel cell cultures where each culture is fed with a different tracer under identical growth conditions.[4]

  • Cell Culture and Isotope Labeling:

    • Culture cells in a defined medium to ensure control over carbon sources.

    • Introduce the selected 13C tracers to the parallel cultures and allow them to reach isotopic steady state. This should be confirmed by measuring labeling patterns at multiple time points.[12]

    • Harvest cells during the exponential growth phase.

  • Metabolite Extraction and Analysis:

    • Quench metabolism rapidly to prevent changes in metabolite levels and labeling.

    • Extract intracellular metabolites.

    • Measure the mass isotopomer distributions of key metabolites (e.g., amino acids, TCA cycle intermediates) using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

  • Data Analysis and Model Validation:

    • Process the raw mass spectrometry data to determine the mass isotopomer distributions.

    • Use 13C-MFA software to fit the data from each parallel experiment to the metabolic model individually and in a combined manner.[10]

    • Compare the flux estimates and their confidence intervals across the different tracer experiments. A valid model should produce consistent flux maps.

    • Perform a goodness-of-fit test on the combined dataset to assess the overall model validity.

Protocol 2: Goodness-of-Fit (Chi-Square) Test

This protocol describes how to apply a chi-square test to evaluate the fit of a 13C-MFA model.

  • Flux Estimation:

    • Perform a 13C labeling experiment with a chosen tracer.

    • Measure the mass isotopomer distributions of relevant metabolites.

    • Use 13C-MFA software to estimate the metabolic fluxes by minimizing the sum of squared residuals (SSR) between the measured and simulated labeling data.[6]

  • Chi-Square (χ²) Calculation:

    • The minimized SSR value is used as the test statistic.

    • The degrees of freedom for the test are calculated as the number of independent measurements minus the number of estimated flux parameters.[5]

  • Statistical Evaluation:

    • Compare the SSR value to the chi-square (χ²) distribution for the calculated degrees of freedom at a chosen confidence level (typically 95%).[5]

    • If the SSR falls within the acceptable range of the χ² distribution, the model is considered to be a good fit to the data.[11]

    • If the SSR is outside this range, the model is rejected, suggesting that the model structure may be incomplete or incorrect.[4]

Visualizing Metabolic Pathways and Workflows

D-Mannoheptulose and its Interaction with Glycolysis

G cluster_glycolysis Glycolysis Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase Pyruvate Pyruvate G6P->Pyruvate ... Mannoheptulose Mannoheptulose Hexokinase_enzyme Hexokinase Mannoheptulose->Hexokinase_enzyme Inhibits G cluster_exp Parallel Experiments Culture1 Cell Culture + [1,2-13C]glucose Harvest Harvest Cells & Metabolite Extraction Culture1->Harvest Culture2 Cell Culture + [U-13C]glutamine Culture2->Harvest Analysis GC-MS / LC-MS Analysis Harvest->Analysis MFA 13C-MFA Software Analysis->MFA Validation Model Validation MFA->Validation G Data Experimental Labeling Data Fit Fit Model to Data (Minimize SSR) Data->Fit Model Metabolic Flux Model Model->Fit Chi2 Chi-Square Test Fit->Chi2 Accept Model Accepted Chi2->Accept SSR in range Reject Model Rejected Chi2->Reject SSR out of range

References

Cross-Validation of D-Mannoheptulose-13C Results with Seahorse Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of two powerful metabolic assays used to investigate the effects of the hexokinase inhibitor, D-Mannoheptulose. By cross-validating data from 13C isotopic tracer studies with real-time metabolic analysis using Seahorse XF technology, a more complete understanding of glycolytic inhibition can be achieved.

D-Mannoheptulose, a naturally occurring seven-carbon sugar, is a known competitive inhibitor of hexokinase, the enzyme that catalyzes the first committed step of glycolysis.[1][2][3] This inhibition effectively blocks the conversion of glucose to glucose-6-phosphate, thereby shutting down the glycolytic pathway.[4] Understanding the precise metabolic consequences of this inhibition is crucial for research in areas such as oncology and metabolic diseases. This guide outlines and compares two key methodologies for this purpose: D-Mannoheptulose-13C metabolic flux analysis and the Seahorse XF Glycolysis Stress Test.

Quantitative Data Comparison

The following table summarizes the expected quantitative outcomes from both assays when treating cells with D-Mannoheptulose. The complementary nature of the data provides a robust validation of the inhibitor's effect on glycolysis.

Metabolic Parameter Assay Description Expected Result with D-Mannoheptulose
Glycolysis Rate (ECAR) Seahorse XF Glycolysis Stress TestMeasures the rate of extracellular acidification, an indicator of lactate production from glycolysis.[5]Significant decrease in basal glycolysis, glycolytic capacity, and glycolytic reserve.
Glycolytic Flux This compound Metabolic Flux AnalysisQuantifies the rate of carbon flow from 13C-labeled glucose into downstream glycolytic intermediates.[6][7]Drastic reduction in the fractional labeling of glycolytic metabolites (e.g., pyruvate, lactate) from [U-13C6]-glucose.
Oxygen Consumption Rate (OCR) Seahorse XF Mito Stress TestMeasures the rate of oxygen consumption, an indicator of mitochondrial respiration.[8]Potential initial increase as cells attempt to compensate for glycolytic inhibition by upregulating oxidative phosphorylation, followed by a decrease with prolonged exposure or in cells highly dependent on glycolysis.
ATP Production Rate Seahorse XF Real-Time ATP Rate Assay & 13C-MFAThe Seahorse assay measures ATP production from both glycolysis and oxidative phosphorylation. 13C-MFA can infer changes in ATP-producing fluxes.A significant drop in ATP production from glycolysis. The overall ATP level will decrease, especially in cancer cells that heavily rely on aerobic glycolysis (the Warburg effect).[1][2]
Metabolite Pool Sizes This compound Metabolic Flux AnalysisMeasures the intracellular concentrations of key metabolites.Accumulation of intracellular glucose and a depletion of glucose-6-phosphate and other downstream glycolytic intermediates.

Experimental Protocols

Detailed methodologies for both the this compound tracer analysis and the Seahorse XF Glycolysis Stress Test are provided below.

This compound Metabolic Flux Analysis Protocol

This protocol is a synthesized methodology based on established 13C metabolic flux analysis (MFA) techniques.[7][9]

  • Cell Culture and Labeling:

    • Culture adherent cells to approximately 80% confluency in standard growth medium.

    • One hour prior to the addition of the tracer, switch the cells to a glucose-free DMEM medium supplemented with dialyzed fetal bovine serum and the desired concentration of D-Mannoheptulose or vehicle control.

    • Introduce the 13C-labeled tracer by replacing the medium with glucose-free DMEM containing [U-13C6]-glucose, along with D-Mannoheptulose or vehicle.

    • Incubate for a time course (e.g., 0, 1, 4, 8, 24 hours) to ensure isotopic steady state is reached.

  • Metabolite Extraction:

    • Aspirate the labeling medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Quench metabolism and extract metabolites by adding 1 mL of ice-cold 80% methanol.

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

    • Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant containing the polar metabolites to a new tube and dry under a stream of nitrogen or using a vacuum concentrator.

  • Mass Spectrometry Analysis:

    • Resuspend the dried metabolite extract in a suitable solvent for Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

    • Analyze the samples to determine the mass isotopologue distributions of key glycolytic intermediates (e.g., glucose-6-phosphate, fructose-6-phosphate, pyruvate, lactate).

  • Data Analysis:

    • Correct the raw mass spectrometry data for the natural abundance of 13C.

    • Use metabolic flux analysis software (e.g., INCA, Metran) to calculate the relative or absolute fluxes through the glycolytic pathway.

Seahorse XF Glycolysis Stress Test Protocol

This protocol is based on the manufacturer's guidelines and established practices.[10][11][12][13]

  • Cell Seeding and Preparation:

    • Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.

    • One hour before the assay, replace the growth medium with Seahorse XF Base Medium supplemented with L-glutamine, pH 7.4, and incubate at 37°C in a non-CO2 incubator.

  • Drug Plate Preparation:

    • Hydrate the sensor cartridge overnight in a non-CO2 incubator at 37°C using Seahorse XF Calibrant.

    • Prepare stock solutions of the following compounds in the assay medium:

      • Glucose (e.g., 10 mM final concentration)

      • Oligomycin (e.g., 1 µM final concentration)

      • 2-Deoxyglucose (2-DG) (e.g., 50 mM final concentration)

    • Load the appropriate volumes of each compound into the corresponding ports of the hydrated sensor cartridge.

    • For the experimental wells, inject D-Mannoheptulose at the desired concentration prior to the start of the assay.

  • Seahorse XF Analyzer Operation:

    • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

    • Replace the calibrant plate with the cell culture plate.

    • Run the Glycolysis Stress Test protocol, which involves sequential injections of glucose, oligomycin, and 2-DG. The instrument will measure the Extracellular Acidification Rate (ECAR) and Oxygen Consumption Rate (OCR) in real-time.

  • Data Analysis:

    • Use the Seahorse Wave software to analyze the data and calculate the key parameters of glycolytic function:

      • Basal Glycolysis: The ECAR rate after the addition of glucose.

      • Glycolytic Capacity: The maximum ECAR rate achieved after inhibiting mitochondrial ATP production with oligomycin.

      • Glycolytic Reserve: The difference between the glycolytic capacity and the basal glycolysis rate.

Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

Glycolysis_Inhibition_Pathway cluster_Extracellular Extracellular cluster_Intracellular Intracellular Glucose_ext Glucose Glucose_int Glucose Glucose_ext->Glucose_int GLUT Transporter G6P Glucose-6-Phosphate Glucose_int->G6P ATP -> ADP Glycolysis Glycolysis G6P->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Lactate Lactate Pyruvate->Lactate D_Mannoheptulose D-Mannoheptulose Hexokinase Hexokinase D_Mannoheptulose->Hexokinase Inhibition Hexokinase->G6P

Caption: D-Mannoheptulose inhibits Hexokinase, blocking glycolysis.

Cross_Validation_Workflow cluster_Experiment Experimental Setup cluster_Assays Metabolic Assays cluster_Analysis Data Analysis and Validation Cell_Culture Cell Culture (e.g., Cancer Cell Line) Treatment Treatment Groups: 1. Vehicle Control 2. D-Mannoheptulose Cell_Culture->Treatment Seahorse Seahorse XF Glycolysis Stress Test (Measures ECAR) Treatment->Seahorse C13_MFA 13C-MFA with [U-13C6]-Glucose (Measures Isotope Labeling) Treatment->C13_MFA Data_Comparison Compare Glycolysis Rate (Seahorse) with Glycolytic Flux (13C-MFA) Seahorse->Data_Comparison C13_MFA->Data_Comparison Conclusion Cross-Validated Conclusion on Glycolytic Inhibition Data_Comparison->Conclusion

Caption: Workflow for cross-validating metabolic assays.

Logical_Relationship Seahorse Seahorse XF Assay Measures real-time rates (ECAR & OCR) Provides a functional overview of glycolysis and mitochondrial respiration Combined_Understanding {Comprehensive Metabolic Phenotype | Validated mechanism of action of D-Mannoheptulose | Deeper insight into cellular bioenergetics} Seahorse->Combined_Understanding Complementary Data C13_MFA 13C-MFA Traces carbon fate from labeled substrates (e.g., 13C-Glucose) Quantifies specific pathway fluxes C13_MFA->Combined_Understanding Complementary Data

Caption: Complementary nature of Seahorse and 13C-MFA assays.

References

Unraveling the Metabolic Warburg Effect: A Comparative Analysis of D-Mannoheptulose-13C's Impact on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the metabolic vulnerabilities of cancer cells is paramount in the quest for novel therapeutic strategies. One such vulnerability lies in the altered glucose metabolism of many cancer types, famously known as the Warburg effect, where cancer cells predominantly favor glycolysis even in the presence of oxygen. D-Mannoheptulose, a natural seven-carbon sugar and a known inhibitor of hexokinase, the first and rate-limiting enzyme of glycolysis, presents a compelling avenue for targeting this metabolic shift. This guide provides a comparative overview of the metabolic effects of D-Mannoheptulose across different cancer cell lines, with a forward-looking perspective on the application of its stable isotope-labeled form, D-Mannoheptulose-13C, for in-depth metabolic flux analysis.

While direct experimental data on this compound is not yet available in the public domain, this guide synthesizes the existing research on unlabeled D-Mannoheptulose and proposes a robust experimental framework for future tracer studies. By examining the established effects on key metabolic markers and outlining a detailed protocol for 13C-labeled investigations, we aim to equip researchers with the foundational knowledge to explore this promising anti-cancer agent.

Quantitative Comparison of D-Mannoheptulose Metabolic Effects

The following tables summarize the observed effects of D-Mannoheptulose on key metabolic parameters in breast cancer cell lines (MCF-7 and AMJ13) and a normal rat embryonic fibroblast cell line (REF) as a non-cancerous control. These studies highlight the selective impact of D-Mannoheptulose on cancer cell metabolism.

Cell LineTreatmentHexokinase (HK) Activity (% of Control)Pyruvate Level (% of Control)ATP Level (% of Control)Reference
MCF-7 62.5 µg/mL D-Mannoheptulose for 72hSignificantly ReducedSignificantly ReducedSignificantly Reduced[1][2]
AMJ13 62.5 µg/mL D-Mannoheptulose for 72hSignificantly ReducedSignificantly ReducedSignificantly Reduced[1][2]
REF 62.5 µg/mL D-Mannoheptulose for 72hNo Significant ChangeNo Significant ChangeNo Significant Change[1][3]

Note: The referenced studies report significant reductions but do not consistently provide specific percentage values. The data indicates a clear trend of metabolic inhibition in cancer cells with minimal effect on the normal cell line.

Proposed Experimental Protocol for this compound Metabolic Tracing

The absence of published data on this compound necessitates the development of a proposed experimental protocol to guide future research. This protocol is based on established methodologies for stable isotope tracing in cancer cell metabolism.

Cell Culture and Reagents
  • Cell Lines:

    • MCF-7 (human breast adenocarcinoma)

    • AMJ13 (human breast adenocarcinoma)

    • REF (rat embryonic fibroblast) - as a non-cancerous control

  • Culture Medium:

    • MCF-7: Eagle's Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL bovine insulin, and 1% penicillin-streptomycin.[4][5][6][7][8]

    • AMJ13: RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

    • REF: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Isotopically Labeled Substrate:

    • This compound (e.g., uniformly labeled with 13C).

This compound Labeling Experiment
  • Cell Seeding: Plate cells in 6-well plates at a density that allows for logarithmic growth during the experiment.

  • Pre-incubation: Once cells reach 70-80% confluency, replace the standard medium with a glucose-free medium for a short period (e.g., 1 hour) to enhance the uptake of the labeled substrate.

  • Labeling: Replace the glucose-free medium with a medium containing a known concentration of this compound (e.g., determined from dose-response curves of unlabeled D-Mannoheptulose). The medium should also contain other essential nutrients.

  • Time-Course Analysis: Harvest cells at different time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamic changes in metabolite labeling.

Metabolite Extraction
  • Quenching: Rapidly wash the cells with ice-cold phosphate-buffered saline (PBS) to halt metabolic activity.

  • Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the wells. Scrape the cells and collect the cell lysate.

  • Centrifugation: Centrifuge the lysate at high speed to pellet cell debris.

  • Supernatant Collection: Collect the supernatant containing the metabolites for analysis.

Analytical Methods
  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): Analyze the extracted metabolites to determine the incorporation of 13C into downstream metabolic intermediates of glycolysis and the pentose phosphate pathway.

  • Metabolic Flux Analysis (MFA): Utilize software tools to model the metabolic network and quantify the flux through different pathways based on the isotopic labeling patterns.

Endpoint Assays
  • Hexokinase Activity Assay: Measure HK activity in cell lysates using a coupled enzyme assay that monitors the production of NADH at 340 nm.[9][10][11]

  • Pyruvate Assay: Quantify intracellular and extracellular pyruvate levels using a colorimetric or fluorometric assay kit.[12][13][14][15][16]

  • ATP Assay: Determine intracellular ATP concentrations using a luciferase-based luminescence assay.[17][18][19][20][21]

Visualizing the Mechanism and Workflow

To better understand the mechanism of D-Mannoheptulose and the experimental approach, the following diagrams are provided.

G Signaling Pathway of D-Mannoheptulose Action cluster_extracellular Extracellular cluster_intracellular Intracellular Glucose Glucose Glucose_in Glucose Glucose->Glucose_in GLUT Transporter D-Mannoheptulose D-Mannoheptulose HK Hexokinase (HK) D-Mannoheptulose->HK Inhibition Glucose_in->HK G6P Glucose-6-Phosphate HK->G6P ATP -> ADP Glycolysis Glycolysis G6P->Glycolysis PPP Pentose Phosphate Pathway (PPP) G6P->PPP Pyruvate Pyruvate Glycolysis->Pyruvate ATP ATP Glycolysis->ATP

Caption: D-Mannoheptulose inhibits hexokinase, blocking glycolysis.

G Experimental Workflow for this compound Metabolic Tracing cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Cell Culture (MCF-7, AMJ13, REF) DM_13C_Prep 2. Prepare this compound Labeling Medium Labeling 3. Isotopic Labeling (Time-course) DM_13C_Prep->Labeling Quenching 4. Rapid Quenching Labeling->Quenching Extraction 5. Metabolite Extraction Quenching->Extraction LCMS 6. LC-MS / GC-MS Analysis Extraction->LCMS Endpoint 8. Endpoint Assays (HK, Pyruvate, ATP) Extraction->Endpoint MFA 7. Metabolic Flux Analysis LCMS->MFA

Caption: Workflow for 13C metabolic tracing experiments.

Conclusion and Future Directions

The available evidence strongly suggests that D-Mannoheptulose selectively inhibits glycolysis in breast cancer cell lines, presenting a promising therapeutic strategy. However, to fully elucidate its mechanism and potential, studies utilizing this compound are crucial. The proposed experimental protocol provides a roadmap for researchers to conduct metabolic flux analysis, which will offer a more dynamic and quantitative understanding of how D-Mannoheptulose reroutes cellular metabolism. Such studies will be invaluable for identifying the precise metabolic nodes affected, discovering potential synergistic drug combinations, and ultimately advancing the development of novel metabolism-targeted cancer therapies.

References

Benchmarking Analytical Methods for D-Mannoheptulose-13C: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of D-Mannoheptulose-13C is critical for metabolic flux analysis and understanding its role in various biological processes. This guide provides a comprehensive comparison of key analytical methods for this compound, offering detailed experimental protocols and performance data to aid in selecting the most suitable technique for specific research needs.

D-Mannoheptulose, a seven-carbon sugar found in avocados, is a known inhibitor of hexokinase, a key enzyme in glycolysis.[1][2] Its 13C-labeled counterpart, this compound, serves as a valuable tracer in metabolic studies to elucidate pathway dynamics and enzyme kinetics. The choice of analytical methodology is paramount for obtaining reliable and reproducible data. This guide benchmarks three primary analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparative Analysis of Analytical Methods

The performance of each analytical method is summarized in the table below, providing a clear comparison of their key quantitative parameters.

Analytical MethodAnalyteSample MatrixLinearity (R²)Precision (%RSD)Accuracy (%Recovery)Limit of Detection (LOD)Limit of Quantification (LOQ)Reference
LC-MS/MS D-MannoseHuman Serum>0.99<2%104.1-105.5%Not Reported1 µg/mL[3]
HPLC-RID Sugars & PolyolsDessert Foods>0.997<5%Not Reported0.01-0.17 mg/mL0.03-0.56 mg/mL[4]
HPLC-RID Fructose, Glucose, Sucrose, LactoseEggless Mayonnaise>0.999<2%96.78-108.88%Not ReportedNot Reported[5]
NMR Spectroscopy Not ApplicableNot ApplicableNot ApplicableNot ApplicableNot ApplicableNot ApplicableNot ApplicableNot Applicable

Note: Data for a validated LC-MS/MS method for D-Mannose using D-Mannose-13C6 as an internal standard is presented as a benchmark due to the limited availability of specific data for this compound. The principles and performance are expected to be highly similar. Data for HPLC-RID is for unlabeled sugars and serves as an estimation of potential performance for this compound analysis. NMR spectroscopy is a powerful tool for structural elucidation and isotopic enrichment determination but is not typically used for quantitative analysis in the same manner as chromatography-based methods; hence, quantitative performance metrics like LOD and LOQ are not directly comparable.

Experimental Protocols

Detailed methodologies for each of the benchmarked analytical techniques are provided below. These protocols are intended to serve as a starting point for method development and validation in your laboratory.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method, adapted from a validated protocol for D-mannose, is highly sensitive and specific, making it ideal for complex biological matrices.[3]

Sample Preparation:

  • To 50 µL of serum, add 10 µL of this compound internal standard solution.

  • Precipitate proteins by adding 200 µL of ice-cold acetonitrile.

  • Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

Chromatographic Conditions:

  • HPLC System: Agilent 1200 series or equivalent.[3]

  • Column: SUPELCOGEL™ Pb, 6% Crosslinked (300 x 7.8 mm).[3]

  • Mobile Phase: HPLC grade water.[3]

  • Flow Rate: 0.5 mL/min.[3]

  • Column Temperature: 80°C.[3]

  • Injection Volume: 5 µL.[3]

Mass Spectrometry Conditions:

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Negative Ion Electrospray (ESI-).[3]

  • Multiple Reaction Monitoring (MRM) Transitions:

    • D-Mannoheptulose: To be determined empirically (e.g., monitor the transition of the deprotonated molecule to a characteristic fragment ion).

    • This compound (Internal Standard): To be determined empirically (e.g., monitor the transition of the 13C-labeled deprotonated molecule to a corresponding 13C-labeled fragment ion).

Data Analysis:

Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is constructed by analyzing standards of known concentrations.

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

HPLC-RID is a robust and cost-effective method suitable for the analysis of sugars at relatively high concentrations.[4][6]

Sample Preparation:

  • Dilute the sample in the mobile phase.

  • Filter through a 0.45 µm syringe filter to remove particulate matter.

Chromatographic Conditions:

  • HPLC System: Standard HPLC system with a refractive index detector.

  • Column: Amino column (e.g., 250 x 4.6 mm, 5 µm) or a lead-based carbohydrate column (e.g., Shodex SUGAR SP0810).[4][6]

  • Mobile Phase: Acetonitrile:Water (e.g., 75:25 v/v) for amino columns, or HPLC grade water for lead-based columns.[4][6]

  • Flow Rate: 0.5 - 1.0 mL/min.[4][5]

  • Column Temperature: 35 - 80°C.[4][5]

  • Injection Volume: 10-20 µL.

Data Analysis:

Quantification is performed using an external standard calibration curve. The peak area of the analyte in the sample is compared to the peak areas of standards with known concentrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed structural information and is particularly useful for determining the position and extent of isotopic labeling.

Sample Preparation:

  • Lyophilize the sample to remove water.

  • Reconstitute the sample in a deuterated solvent (e.g., D₂O).

  • Transfer the solution to an NMR tube.

NMR Parameters:

  • Spectrometer: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Nucleus: 13C.

  • Experiment: 1D 13C NMR with proton decoupling. For more detailed structural information, 2D experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be employed.

  • Relaxation Delay (D1): A sufficiently long delay (e.g., 5 times the longest T1) should be used to ensure accurate quantification of the relative abundance of different 13C isotopomers.

Data Analysis:

The relative abundance of this compound can be determined by integrating the signals corresponding to the 13C-labeled carbons and comparing them to the signals of an internal standard or by assuming a known total concentration. The chemical shifts of the carbon atoms provide information about their chemical environment and can confirm the identity of the molecule.

Visualizing Experimental Workflows and Signaling Pathways

To further aid in the understanding of the analytical processes and the biological context of D-Mannoheptulose, the following diagrams have been generated using Graphviz.

Experimental_Workflow_LC_MS_MS Sample Biological Sample (e.g., Serum) Spike Spike with This compound IS Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject HPLC Injection Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization Separate->Ionize Detect Mass Spectrometry Detection (MRM) Ionize->Detect Quantify Quantification Detect->Quantify

LC-MS/MS Experimental Workflow

D_Mannoheptulose_Signaling_Pathway Glucose Glucose Hexokinase Hexokinase Glucose->Hexokinase Substrate Mannoheptulose D-Mannoheptulose Mannoheptulose->Hexokinase Inhibitor G6P Glucose-6-Phosphate Hexokinase->G6P Product Glycolysis Glycolysis G6P->Glycolysis Insulin_Secretion Insulin Secretion Glycolysis->Insulin_Secretion Stimulates

D-Mannoheptulose Signaling Pathway

Conclusion

The selection of an appropriate analytical method for this compound is dependent on the specific requirements of the study. LC-MS/MS offers the highest sensitivity and specificity, making it the method of choice for complex biological samples and low concentrations. HPLC-RID provides a robust and cost-effective alternative for simpler matrices and higher concentrations. NMR spectroscopy, while not a primary quantitative tool in this context, is invaluable for structural confirmation and detailed isotopic labeling analysis. By understanding the strengths and limitations of each technique, researchers can confidently select and implement the most suitable method to achieve their scientific goals.

References

Assessing Off-Target Effects of D-Mannoheptulose-¹³C Labeling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of D-Mannoheptulose (MH), a naturally occurring seven-carbon sugar and a known inhibitor of hexokinase, the first enzyme in the glycolytic pathway. While the primary focus of research has been on its on-target effects of glycolysis inhibition for applications in cancer therapy and metabolic studies, understanding its broader cellular impact is crucial for a comprehensive assessment. This document evaluates the known effects of D-Mannoheptulose, with the underlying assumption that ¹³C labeling, a common technique in metabolic tracing studies, does not alter the molecule's biological activity or its interaction with cellular machinery. The effects discussed are therefore considered applicable to D-Mannoheptulose-¹³C.

The primary mechanism of action for D-Mannoheptulose is the competitive and non-competitive inhibition of hexokinase, which blocks the phosphorylation of glucose to glucose-6-phosphate.[1] This targeted action disrupts glycolysis, leading to a reduction in cellular energy production in the form of ATP.[2] This on-target effect is the basis for its investigation as an anti-cancer agent, as many cancer cells exhibit a high rate of glycolysis (the Warburg effect).[2][3]

Defining "Off-Target" vs. Downstream Effects

In the context of D-Mannoheptulose, a distinction must be made between classical "off-target" effects (interaction with unintended molecular targets) and "downstream" consequences of its primary, on-target action. Current research has not identified specific, alternative molecular targets for D-Mannoheptulose. Therefore, this guide will focus on the broader downstream effects of hexokinase inhibition in various cellular contexts, which can be considered "off-target" in a physiological sense.

Comparative Analysis of Glycolysis Inhibitors

D-Mannoheptulose is one of several molecules used to inhibit glycolysis for research and therapeutic purposes. A comparison with other common inhibitors provides context for its relative potency and spectrum of effects.

InhibitorPrimary TargetKnown Downstream EffectsSelectivity/Toxicity Profile
D-Mannoheptulose (MH) Hexokinase I and IIInhibition of insulin secretion, induction of apoptosis in cancer cells, reduction in pyruvate and ATP levels.[1][2][4]Exhibits synergistic cytotoxicity against breast cancer cells when combined with oncolytic viruses, with no significant cytotoxic effect on normal cells.[2]
2-Deoxy-D-glucose (2-DG) HexokinaseInhibition of glycolysis, interference with N-linked glycosylation, induction of ER stress and autophagy.[5]Can induce side effects in vivo, but these may be mitigated by a ketogenic diet.[6] At low doses, it can increase mannose incorporation into glycoproteins.[7]
3-Bromopyruvate (3-BrPA) Hexokinase II (and other enzymes)Potent inhibitor of glycolysis, leading to ATP depletion and apoptosis.Shows promise in preclinical cancer models but can be non-selective.[8]
Lonidamine Hexokinase IIInhibits glycolysis and mitochondrial respiration.Has been investigated in clinical trials for cancer therapy.[2]
Experimental Data Summary

The following tables summarize quantitative data from studies on D-Mannoheptulose and its effects on various cell lines.

Table 1: Cytotoxicity of D-Mannoheptulose in Breast Cancer and Normal Cell Lines

Cell LineCell TypeTreatmentConcentrationCytotoxicity (%)
AMJ13Breast CancerD-Mannoheptulose62.5 µg/ml27.29
AMJ13Breast CancerD-Mannoheptulose250 µg/ml58.64
MCF-7Breast CancerD-Mannoheptulose62.5 µg/ml26.26
MCF-7Breast CancerD-Mannoheptulose250 µg/ml60.49
REFNormal Embryonic FibroblastD-Mannoheptulose62.5 µg/ml1.67
REFNormal Embryonic FibroblastD-Mannoheptulose250 µg/ml24.72
Data extracted from a study on the synergistic effects of D-Mannoheptulose and Newcastle disease virus.[2]

Table 2: Effect of D-Mannoheptulose on Glycolysis Products in Breast Cancer Cells

Cell LineTreatmentPyruvate LevelATP LevelAcidity (Lactic Acid)
AMJ13ControlHighHighHigh
AMJ13D-Mannoheptulose (62.5 µg/ml)Significantly ReducedSignificantly ReducedSignificantly Reduced
MCF-7ControlHighHighHigh
MCF-7D-Mannoheptulose (62.5 µg/ml)Significantly ReducedSignificantly ReducedSignificantly Reduced
REFControlNormalNormalNormal
REFD-Mannoheptulose (62.5 µg/ml)No Significant ChangeNo Significant ChangeNo Significant Change
This table summarizes the findings that D-Mannoheptulose significantly reduces the products of glycolysis in breast cancer cell lines but not in normal embryonic cells.[2]

Experimental Protocols and Visualizations

Signaling Pathway of D-Mannoheptulose Action

The primary signaling pathway affected by D-Mannoheptulose is the initial stage of glycolysis. By inhibiting hexokinase, it prevents the conversion of glucose to glucose-6-phosphate, a critical step for entry into the glycolytic pathway.

G D-Mannoheptulose Mechanism of Action Glucose Glucose Hexokinase Hexokinase Glucose->Hexokinase G6P Glucose-6-Phosphate Hexokinase->G6P Phosphorylation Glycolysis Glycolysis G6P->Glycolysis ATP_Production ATP Production Glycolysis->ATP_Production DMannoheptulose D-Mannoheptulose DMannoheptulose->Hexokinase Inhibition

Caption: D-Mannoheptulose inhibits hexokinase, blocking glycolysis.

Experimental Workflow for Assessing Cytotoxicity and Glycolytic Inhibition

The following diagram outlines a typical experimental workflow to assess the effects of D-Mannoheptulose on cell viability and glycolysis.

G Experimental Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis CancerCells Cancer Cells (e.g., MCF-7, AMJ13) Treatment Treat with D-Mannoheptulose CancerCells->Treatment NormalCells Normal Cells (e.g., REF) NormalCells->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Glycolysis Glycolysis Product Assays (Pyruvate, ATP, Lactate) Treatment->Glycolysis Apoptosis Apoptosis Assay (e.g., AO/PI Staining) Treatment->Apoptosis DataAnalysis Compare treated vs. control and cancer vs. normal cells Viability->DataAnalysis Glycolysis->DataAnalysis Apoptosis->DataAnalysis

Caption: Workflow for studying D-Mannoheptulose effects.

Detailed Methodologies

Cell Viability Assay (MTT Assay):

  • Seed cells (e.g., MCF-7, AMJ13, REF) in 96-well plates at a density of 1 x 10⁴ cells/ml and incubate overnight.

  • Treat cells with varying concentrations of D-Mannoheptulose (e.g., 62.5, 125, 250 µg/ml) for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Glycolysis Product Assays (Pyruvate, ATP, Acidity):

  • Culture and treat cells with D-Mannoheptulose as described above.

  • After the treatment period, collect cell lysates.

  • Use commercially available colorimetric assay kits to measure the concentrations of pyruvate and ATP according to the manufacturer's instructions.

  • Measure the pH of the culture medium to assess acidity as an indicator of lactic acid production.

  • Normalize the results to the total protein concentration of the cell lysates.

Apoptosis Assay (Acridine Orange/Propidium Iodide Staining):

  • Seed cells in a 96-well plate and treat with D-Mannoheptulose.

  • After treatment, stain the cells with a mixture of Acridine Orange (AO) and Propidium Iodide (PI).

  • Immediately visualize the cells under a fluorescence microscope.

  • Live cells will appear green (AO stains the nucleus), early apoptotic cells will show bright green nuclei with condensed or fragmented chromatin, late apoptotic cells will have orange-to-red nuclei, and necrotic cells will have uniformly red nuclei.

Conclusion

The available evidence strongly indicates that the primary and most significant effect of D-Mannoheptulose is the inhibition of hexokinase, leading to a downstream cascade of metabolic consequences, including reduced glycolysis, decreased ATP production, and induction of apoptosis, particularly in cancer cells that are highly dependent on glycolysis. While the term "off-target" typically implies unintended molecular interactions, for D-Mannoheptulose, the broader physiological effects appear to be direct consequences of its on-target activity.

Crucially, studies have shown that D-Mannoheptulose has a significantly lower cytotoxic effect on normal, non-cancerous cells compared to breast cancer cell lines.[2] This suggests a favorable therapeutic window and a degree of selectivity based on the metabolic phenotype of the cells. The use of ¹³C-labeled D-Mannoheptulose in metabolic flux analysis is well-supported by the principle that stable isotope labeling does not typically alter the biochemical properties of a molecule. Therefore, the on-target and downstream effects described herein are expected to be representative of D-Mannoheptulose-¹³C. Further research could explore potential subtle off-target interactions, but current data points to a highly specific mechanism of action centered on the inhibition of glycolysis.

References

Safety Operating Guide

Proper Disposal of D-Mannoheptulose-¹³C: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step information for the safe and compliant disposal of D-Mannoheptulose-¹³C.

D-Mannoheptulose is a naturally occurring seven-carbon sugar. The ¹³C designation indicates that one or more of the carbon atoms in the molecule have been replaced with the stable, non-radioactive carbon-13 isotope. This isotopic labeling does not alter the chemical properties of the molecule in a way that affects its hazardous waste classification. Therefore, the disposal procedures for D-Mannoheptulose-¹³C are identical to those for its unlabeled counterpart.

Based on available safety data, D-Mannoheptulose is not classified as a hazardous substance. However, it is imperative to consult your institution's specific waste disposal protocols and the material's Safety Data Sheet (SDS) before proceeding.

Chemical and Physical Properties

A summary of the relevant properties of D-Mannoheptulose is provided below.

PropertyValue
Molecular Formula C₇H₁₄O₇
Molecular Weight Approximately 210.18 g/mol [1][2]
Appearance White solid/crystalline solid[2][3]
Solubility Soluble in water, ethanol, DMSO, and DMF[3]
Hazard Classification Not generally classified as hazardous[2][4]

Experimental Protocol: Standard Disposal Procedure

This protocol outlines the general steps for the disposal of D-Mannoheptulose-¹³C. Always confirm these procedures with your institution's Environmental Health and Safety (EHS) department.

Step 1: Hazard Assessment

  • Review the Safety Data Sheet (SDS) for D-Mannoheptulose. Although generally considered non-hazardous, it is best practice to confirm the absence of any specific handling warnings.

  • Confirm that the ¹³C isotope is a stable, non-radioactive isotope. This means no special precautions for radioactivity are required.[5]

Step 2: Determine the Physical State of the Waste

  • Solid Waste: This includes unused pure D-Mannoheptulose-¹³C, contaminated personal protective equipment (PPE) like gloves, and weighing papers.

  • Aqueous Solutions: This includes solutions of D-Mannoheptulose-¹³C dissolved in water or aqueous buffers.

  • Non-Aqueous Solutions: This includes solutions of D-Mannoheptulose-¹³C dissolved in organic solvents such as DMSO or DMF.

Step 3: Segregate and Dispose Based on Physical State and Institutional Guidelines

  • For Solid, Non-Hazardous Waste:

    • Ensure the waste is properly contained in a sealed bag or container.

    • If institutional policy allows, and the material is confirmed as non-hazardous, this waste may be suitable for disposal in the regular municipal trash.[6][7]

    • Laboratory personnel, not custodial staff, should be responsible for placing such waste directly into the appropriate dumpster or designated collection area.[8]

  • For Aqueous, Non-Hazardous Solutions:

    • Check with your local EHS for approval before any drain disposal.[8]

    • If approved, flush the solution down the sanitary sewer with a copious amount of water (at least 20 parts water to 1 part solution is a common recommendation).[9] This helps to dilute the chemical and prevent any potential impact on the wastewater system.

  • For Solutions in Organic Solvents (e.g., DMSO, DMF):

    • Do not dispose of down the drain.

    • This waste must be collected as chemical waste.

    • Accumulate the waste in a properly labeled, sealed, and compatible waste container. The label should clearly identify the contents, including the solvent and the solute (D-Mannoheptulose-¹³C).

    • Arrange for pickup and disposal through your institution's hazardous waste management program.

  • For Empty Containers:

    • Ensure the container is "RCRA empty," meaning no free liquid remains.

    • Deface or remove the original label to prevent confusion.[8]

    • Dispose of the empty container in the regular trash or designated glass waste container, as per institutional guidelines.

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of D-Mannoheptulose-¹³C.

G start Start: D-Mannoheptulose-¹³C Waste is_radioactive Is the Isotope Radioactive? start->is_radioactive stable_isotope No, ¹³C is a stable isotope. Treat as unlabeled chemical. is_radioactive->stable_isotope No consult_sds Consult SDS and Institutional EHS Guidelines stable_isotope->consult_sds is_hazardous Is the waste considered hazardous (e.g., mixed with a hazardous solvent)? consult_sds->is_hazardous non_hazardous_waste Non-Hazardous Waste Stream is_hazardous->non_hazardous_waste No hazardous_waste Hazardous Chemical Waste Stream is_hazardous->hazardous_waste Yes non_hazardous_path No hazardous_path Yes waste_state Determine Physical State non_hazardous_waste->waste_state collect_waste Collect in a labeled hazardous waste container. Arrange for EHS pickup. hazardous_waste->collect_waste solid Solid waste_state->solid Solid aqueous Aqueous Solution waste_state->aqueous Aqueous trash Dispose in Municipal Trash (per EHS approval) solid->trash drain Dispose via Sanitary Sewer with copious water (per EHS approval) aqueous->drain

Caption: Disposal Decision Workflow for D-Mannoheptulose-¹³C.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.